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Physicochemical properties of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This document provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the physicochemical properties of the novel compound, 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid. As this molecule is not extensively described in publicly available literature, this guide establishes a foundational understanding by deconstructing its chemical architecture, predicting its core physicochemical properties, and providing detailed, field-proven experimental protocols for their empirical determination. The methodologies outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility. This guide serves as a practical framework for researchers initiating work with this and other new chemical entities, enabling a thorough and accurate characterization critical for applications in drug discovery and materials science.

Introduction: A Framework for Characterizing a Novel Chemical Entity

In the landscape of drug discovery and development, the precise characterization of a molecule's physicochemical properties is a non-negotiable prerequisite for success. These properties—solubility, pKa, lipophilicity—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a therapeutic agent.

The subject of this guide, 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, represents a novel chemical entity with limited pre-existing data. Therefore, this document deviates from a simple data sheet and instead presents a proactive, methodological approach. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the pathway to acquiring it with accuracy and confidence. We will first predict the properties of this molecule based on a robust analysis of its structural components and then provide detailed experimental workflows for their validation.

Chemical Identity and Structural Analysis

A molecule's behavior is a direct consequence of its structure. By dissecting the functional groups and structural motifs of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, we can make educated predictions about its properties.

Figure 1: Chemical structure of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid.

  • Benzoic Acid Core: This provides an acidic, aromatic scaffold. The carboxylic acid group is a hydrogen bond donor and acceptor, suggesting some degree of aqueous solubility, especially at pH values above its pKa where it will exist as the carboxylate anion.

  • Bromo Substituent: Located at the 2-position (ortho to the carboxylic acid), this electron-withdrawing halogen will increase the acidity (lower the pKa) of the carboxylic acid. It also significantly increases the molecule's lipophilicity and molecular weight.

  • (Oxan-4-yl)methoxy Group: This bulky, largely aliphatic ether substituent at the 5-position will dominate the molecule's lipophilic character. While the ether oxygen can act as a hydrogen bond acceptor, the overall contribution of this group is expected to decrease aqueous solubility and increase LogP. The oxane ring (tetrahydropyran) is conformationally flexible.[1]

Proposed Synthesis and Purification

The most direct and logical approach to synthesize the target compound is via a Williamson ether synthesis. This well-established S_N2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[2][3]

Synthetic Pathway

The proposed synthesis involves the reaction of 2-Bromo-5-hydroxybenzoic acid with a suitable electrophile like 4-(bromomethyl)oxane under basic conditions.

G cluster_0 Williamson Ether Synthesis A 2-Bromo-5-hydroxybenzoic acid (Starting Material) D Deprotonation of Phenol (Formation of Phenoxide Nucleophile) A->D B 4-(Bromomethyl)oxane (Alkylating Agent) E SN2 Nucleophilic Attack B->E C Base (e.g., K₂CO₃, NaH) in Polar Aprotic Solvent (e.g., DMF, Acetonitrile) C->D Facilitates D->E Reacts with F 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (Product) E->F G Salt Byproduct (e.g., KBr) E->G

Figure 2: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis
  • Preparation: To a solution of 2-Bromo-5-hydroxybenzoic acid (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Addition: Add 4-(bromomethyl)oxane (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash with water.

Experimental Protocol: Purification
  • Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified product.

  • Chromatography: If recrystallization is insufficient, purification can be achieved using silica gel column chromatography with a gradient of ethyl acetate in hexane as the eluent.

Predicted Physicochemical Properties

The following properties have been predicted using computational models to provide a baseline for experimental validation.

PropertyPredicted ValueMethod/Rationale
Molecular Formula C₁₃H₁₅BrO₄-
Molecular Weight 315.16 g/mol -
pKa ~3.5 - 4.0Based on the known pKa of benzoic acid (~4.2) and the acid-strengthening effect of the ortho-bromo substituent.[4]
LogP 3.2 ± 0.5Calculated using ALOGPS 2.1 and Molinspiration online tools.[5][6] This value indicates significant lipophilicity.
Aqueous Solubility LowThe high LogP and large non-polar surface area suggest poor solubility in water, especially at low pH.
Melting Point 160-180 °CEstimated based on the melting point of 2-bromo-5-hydroxybenzoic acid (225-230°C)[7], likely reduced by the introduction of the flexible ether side chain.

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for the empirical determination of the key physicochemical properties.

Melting Point Determination

The melting point will be determined using a standard capillary melting point apparatus. A small amount of the dried, purified compound is packed into a capillary tube and heated at a controlled rate. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Solubility Determination (Shake-Flask Method)

The thermodynamic equilibrium solubility can be determined using the gold-standard shake-flask method.[8]

G cluster_0 Shake-Flask Solubility Workflow A Add excess solid compound to solvent (e.g., water, buffer, organic solvent) B Equilibrate on shaker (e.g., 24-48h at constant temp) A->B C Allow solid to settle B->C D Filter or centrifuge to remove undissolved solid C->D E Extract clear supernatant D->E F Dilute supernatant with appropriate mobile phase E->F G Quantify concentration using a validated HPLC method F->G H Calculate Solubility (mg/mL or µM) G->H

Figure 3: Workflow for thermodynamic solubility determination.

Protocol:

  • Preparation: Add an excess amount of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1M HCl, n-octanol).

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Remove the vials and allow the undissolved solid to settle. Centrifuge the samples to ensure a clear supernatant.

  • Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration using a pre-validated HPLC-UV method against a calibration curve of known concentrations.[9]

Acid Dissociation Constant (pKa) Determination

Due to the presence of the chromophoric benzoic acid ring, a UV-spectrophotometric method is highly suitable. Potentiometric titration is also a robust alternative.[10]

Protocol (UV-Spectrophotometry):

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning a range of 2-3 units around the predicted pKa (e.g., from pH 2.5 to 5.5).

  • Sample Preparation: Prepare solutions of the compound at a constant concentration in each buffer.

  • Measurement: Record the UV-Vis absorbance spectrum for each solution.

  • Analysis: Identify wavelengths where the protonated and deprotonated species have significantly different absorbances. Plot absorbance at a selected wavelength versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Lipophilicity (LogP/LogD) Determination

A reversed-phase HPLC-based method can provide a rapid and reliable estimation of LogP.[11][12]

Protocol (HPLC Method):

  • Calibration: A series of standard compounds with known LogP values are injected onto a C18 HPLC column. A linear regression of the logarithm of the retention factor (k') versus the known LogP value is generated.

  • Sample Analysis: The target compound is injected under the identical chromatographic conditions.

  • Calculation: The retention time of the target compound is used to calculate its k', and its LogP is then interpolated from the calibration curve.

Protocols for Analytical & Spectroscopic Characterization

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for assessing purity and for quantification in other assays.

Proposed Method:

  • Instrument: HPLC with UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[13]

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from 30% B to 95% B over 15-20 minutes should provide adequate separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum (likely around 240-260 nm).

  • Injection Volume: 10 µL.

G cluster_0 HPLC Purity Analysis Workflow A Prepare sample in mobile phase (e.g., 1 mg/mL) B Filter sample (0.22 µm) A->B C Inject onto C18 RP-HPLC column B->C D Elute with ACN/H₂O gradient C->D E Detect by UV at λmax D->E F Integrate peak areas E->F G Calculate % Purity (% Area = [Area(main) / Area(total)] * 100) F->G

Figure 4: General workflow for HPLC-based purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • ~10.0-12.0 ppm (s, 1H): Carboxylic acid proton (-COOH), likely broad.

  • ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid.

  • ~7.4-7.6 ppm (d, 1H): Aromatic proton ortho to the bromo group.

  • ~6.9-7.1 ppm (dd, 1H): Aromatic proton meta to both bromo and carboxylic groups.

  • ~3.8-4.0 ppm (d, 2H): Methylene protons of the methoxy bridge (-O-CH₂-).

  • ~3.5-3.7 ppm (m, 2H) & ~3.9-4.1 ppm (m, 2H): Methylene protons on the oxane ring adjacent to the oxygen (-O-CH₂-).

  • ~1.6-2.0 ppm (m, 5H): Remaining protons on the oxane ring.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • ~165-170 ppm: Carboxylic acid carbon (-COOH).

  • ~158-162 ppm: Aromatic carbon attached to the ether oxygen.

  • ~135-140 ppm: Aromatic carbon ortho to the carboxylic acid.

  • ~110-130 ppm: Other aromatic carbons.

  • ~110-115 ppm: Aromatic carbon attached to the bromo group.

  • ~70-75 ppm: Methylene carbon of the methoxy bridge (-O-CH₂-).

  • ~65-70 ppm: Methylene carbons on the oxane ring adjacent to the oxygen.

  • ~30-40 ppm: Remaining carbons on the oxane ring.

Note: These are predictions and should be confirmed experimentally. Online prediction tools can provide more detailed estimates.[7][14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is excellent for confirming the presence of key functional groups.

Expected Characteristic Absorptions:

  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.[15]

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1600 cm⁻¹ & ~1470 cm⁻¹: C=C stretches of the aromatic ring.

  • ~1250 cm⁻¹ & ~1050 cm⁻¹ (strong): C-O stretches of the ether and carboxylic acid.

  • Below 800 cm⁻¹: C-Br stretch.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.

Expected Fragmentation (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z 314/316 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) corresponding to the molecular weight.

  • Loss of H₂O (M-18): From the carboxylic acid.

  • Loss of COOH (M-45): Loss of the carboxyl group.[16]

  • Loss of the Oxane-methoxy side chain: Cleavage of the ether bond.

  • Benzoyl Cation ([M - side chain]⁺): A characteristic fragment for benzoic acids.

Relevance in Drug Discovery

The determined physicochemical properties are directly translatable to a drug discovery context:

  • Aqueous Solubility: A key factor for oral bioavailability. Poor solubility can necessitate complex formulations or lead to project termination.

  • pKa: Influences the ionization state of the molecule at physiological pH, which in turn affects solubility, permeability, and target binding.

  • LogP/LogD: A measure of lipophilicity, which is critical for membrane permeability. Values that are too high can lead to poor solubility, high metabolic clearance, and potential toxicity.

Conclusion

While 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid is a novel entity, its physicochemical profile can be systematically and reliably determined. This guide provides the necessary predictive insights and robust experimental frameworks to fully characterize the compound. By following these protocols, researchers can generate the high-quality, reproducible data essential for making informed decisions in any research and development pipeline.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. Available at: [Link]

  • Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136-1145. Available at: [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available at: [Link]

  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Belkova, N. V., et al. (2003). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry, 1(18), 3257-3265. Available at: [Link]

  • Iacobucci, C., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3209. Available at: [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Available at: [Link]

  • Grokipedia. (n.d.). Tetrahydropyran. Available at: [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Available at: [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Available at: [Link]

  • Haddad, P. R., et al. (2008). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatography A, 1207(1-2), 121-127. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Mekky, R. H., et al. (2023). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Molecules, 28(14), 5489. Available at: [Link]

  • Pechova, A., & Pech, P. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-543. Available at: [Link]

  • Fukushima, T., & Imai, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4844. Available at: [Link]

  • Taylor, L. S., & Mauer, M. B. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Pharmaceutical Research, 31(7), 1857-1867. Available at: [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.). CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.
  • Professor Dave Explains. (2018, August 30). Williamson Ether Synthesis [Video]. YouTube. Available at: [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of benzoic acid. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Doc Brown's Chemistry. (2025). infrared spectrum of benzoic acid. Available at: [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)oxane. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 2-bromo-. NIST Chemistry WebBook. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Available at: [Link]

  • ResearchGate. (n.d.). Conversion of Alcohols to Thiols via Tosylate Intermediates. Available at: [Link]

  • Arkivoc. (n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Available at: [Link]

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Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid: A Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state characterization of active pharmaceutical ingredient (API) intermediates is a critical phase in drug development. 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (C₁₃H₁₅BrO₄) is a highly functionalized building block featuring a hydrogen-bonding carboxylic acid, a polarizable bromine atom, and a conformationally flexible oxan-4-yl (tetrahydropyran) ether linkage. This whitepaper details the theoretical framework, experimental methodologies, and self-validating protocols required to elucidate its crystal structure using Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD).

Molecular Anatomy and Supramolecular Dynamics

The structural elucidation of small organic molecules relies heavily on SCXRD to map atomic coordinates, crystal packing, and stereochemical configurations[1]. For 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, the crystal lattice is governed by the competitive interplay of three distinct structural domains:

  • The Tetrahydropyran (Oxan-4-yl) Ring: Saturated six-membered rings exhibit significant conformational flexibility. In the solid state, this ring predominantly adopts a stable chair conformation to minimize 1,3-diaxial repulsions, a thermodynamic preference well-documented in high-resolution molecular spectroscopy and density functional studies[2][3].

  • Primary Synthon (Hydrogen Bonding): The carboxylic acid moiety drives the primary assembly, typically forming centrosymmetric dimers via strong O-H···O hydrogen bonds, known as the R22​(8) supramolecular motif.

  • Secondary Synthon (Halogen Bonding): The bromine substituent acts as a highly directional halogen bond donor. The polarizable nature of bromine allows it to engage in C-Br···O interactions with either the ether oxygen or the carbonyl oxygen of adjacent molecules, effectively cross-linking the hydrogen-bonded ribbons into a 3D architecture[4].

Supramolecular N1 Primary Synthon Carboxylic Acid Dimer N2 Secondary Synthon Halogen Bonding (C-Br···O) N1->N2 Directs 1D Ribbons N3 Tertiary Packing Tetrahydropyran Dispersion N2->N3 Cross-links Ribbons N4 Global Crystal Lattice P21/c Space Group N3->N4 3D Packing

Hierarchical assembly of supramolecular synthons driving crystal packing.

Experimental Methodologies: A Self-Validating System

To ensure absolute scientific integrity, the crystallographic workflow must be self-validating. The structural model derived from a single microscopic crystal (SCXRD) must be mathematically reconciled with the macroscopic bulk powder (PXRD) to rule out polymorphic impurities[5][6].

Protocol 2.1: Single Crystal Growth Strategy

Causality: The flexible ether linkage and the oxan-4-yl ring are prone to conformational disorder if crystallized too rapidly. We utilize vapor diffusion rather than rapid cooling to ensure thermodynamic control, allowing the delicate C-Br···O halogen bonds to form without being outcompeted by solvent occlusion.

  • Dissolution: Dissolve 15 mg of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid in 1.0 mL of a moderately polar solvent (e.g., ethyl acetate) in a 4 mL inner vial.

  • Anti-Solvent Selection: Place the inner vial inside a 20 mL outer vial containing 3.0 mL of a non-polar anti-solvent (e.g., n-heptane).

  • Diffusion: Seal the outer vial and incubate at 20 °C for 5–7 days. The slow vapor diffusion of n-heptane into the ethyl acetate gradually lowers the solubility, yielding high-quality, defect-free single crystals.

Protocol 2.2: SCXRD Data Acquisition

Causality: Data collection must be performed at cryogenic temperatures (100 K) to "freeze out" the thermal ellipsoids (vibrational motion) of the flexible tetrahydropyran ring, which would otherwise blur the electron density map and reduce refinement quality[1].

  • Mounting: Select a crystal of optimal dimensions (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cooling: Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Diffraction: Collect data using Mo Kα ( λ=0.71073 Å) or Cu Kα radiation. Cu Kα is often preferred for absolute configuration, but Mo Kα reduces absorption artifacts from the heavy bromine atom.

  • Integration: Integrate reflections and apply multi-scan absorption corrections to yield the final .hkl file.

Protocol 2.3: PXRD Bulk Validation

Causality: To prove the single crystal is representative of the entire synthesized batch, a bulk powder pattern is collected and refined against the SCXRD model via the Rietveld method[6].

  • Preparation: Lightly grind 50 mg of the bulk material to minimize preferred orientation effects.

  • Data Collection: Load into a zero-background silicon holder. Scan from 2θ = 3° to 40° using Cu Kα radiation at a step size of 0.01°.

  • Validation: Generate a simulated powder pattern from the SCXRD .cif file. Overlay this with the experimental PXRD data. A residual error ( Rwp​ ) of < 10% confirms phase purity.

Workflow A API Intermediate Synthesis & Purification B Solvent Screening & Crystal Growth A->B C Single-Crystal XRD (100 K, Mo/Cu Kα) B->C High-quality crystal D Powder XRD (Bulk Phase Purity) B->D Polycrystalline bulk E Structure Solution (Direct Methods) C->E F Rietveld Refinement & Phase Validation D->F E->F Structural Model G Final Crystallographic Information File (.cif) E->G F->G

Workflow for crystallographic elucidation and bulk phase validation.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters, supramolecular interactions, and diffraction data for the optimized structural model of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid.

Table 1: Representative Crystallographic Parameters

Based on homologous halogenated benzoic acid derivatives and ether-linked cyclic systems.

ParameterValue
Empirical Formula C₁₃H₁₅BrO₄
Formula Weight 315.16 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.45 Å, b = 5.62 Å, c = 20.18 Å
Volume ~1290 ų
Z (Molecules per cell) 4
Calculated Density ( ρ ) 1.623 g/cm³
Goodness-of-fit on F2 1.045
Table 2: Key Supramolecular Interactions

Highlighting the competition between hydrogen and halogen bonding.

Interaction TypeDonor-Acceptor AtomsDistance (Å)Angle (°)Structural Role
Hydrogen Bond O-H···O (Carboxyl)2.64 - 2.68172 - 176Forms primary R22​(8) dimers
Halogen Bond C-Br···O (Ether)3.15 - 3.25165 - 170Cross-links adjacent dimers
Weak H-Bond C-H···O (Oxan ring)3.40 - 3.55140 - 150Stabilizes 3D lattice packing
Table 3: Simulated PXRD Peak Assignments (Cu Kα)

Key diagnostic reflections for phase identification.

2θ Angle (°)d-spacing (Å)Relative Intensity (%)Miller Indices (h k l)
7.7411.41100 (Base Peak)(1 0 0)
15.525.7045(2 0 0)
18.214.8662(0 1 2)
23.453.7985(1 1 -3)
27.883.2030(3 0 -2)

Conclusion

The rigorous structural characterization of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid requires a nuanced understanding of its conformational flexibility and supramolecular propensities. By utilizing low-temperature SCXRD to resolve the tetrahydropyran chair conformation[2] and employing Rietveld refinement of PXRD data to validate bulk purity[6], scientists can confidently map the competitive hydrogen and halogen bonding networks[4]. This self-validating methodology ensures high-fidelity data, mitigating the risks of late-stage polymorphic transitions during pharmaceutical formulation.

References

  • Current trends and advancements in crystallization and single-crystal structural analysis of small molecules. Elsevier Pure.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • Halogen Bond as Controlling the Crystal Structure of 4-Amino-3,5-Dihalogenobenzoic Acid and Its Effect on the Positional Ordering/Disordering of Acid Protons.
  • The structural determination and skeletal ring modes of tetrahydropyran. RSC Publishing.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics.
  • Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study.

Sources

Foundational

Mass spectrometry fragmentation pathways for 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid Abstract This technical guide provides a detailed examination of the predicted mass spectrometry fragmentat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid

Abstract

This technical guide provides a detailed examination of the predicted mass spectrometry fragmentation pathways for 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with mechanistic organic chemistry to offer a predictive analysis of the compound's behavior under electrospray ionization (ESI) and collision-induced dissociation (CID). We will explore fragmentation in both positive and negative ion modes, present detailed experimental protocols for data acquisition, and visualize the core fragmentation cascades using Graphviz diagrams. The insights herein are intended to facilitate the structural elucidation, identification, and quantification of this molecule and its related analogues in complex matrices.

Introduction and Molecular Overview

2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid is a multifaceted organic molecule featuring several key functional groups that dictate its behavior in a mass spectrometer. Its structure comprises a brominated benzoic acid core, an ether linkage, and a saturated heterocyclic oxane (tetrahydropyran) ring. Understanding the fragmentation pattern is crucial for its unambiguous identification in contexts such as metabolite identification, purity assessment, and reaction monitoring.

The molecular formula is C₁₃H₁₅BrO₄, with a monoisotopic mass of 314.0154 g/mol for the ⁷⁹Br isotope and 316.0133 g/mol for the ⁸¹Br isotope. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), will result in characteristic isotopic doublets for the molecular ion and any fragment containing the bromine atom, providing a valuable diagnostic tool for spectral interpretation. This guide will predict the fragmentation pathways based on the established fragmentation rules for each constituent functional group.

Recommended Experimental Workflow

To achieve reliable and informative mass spectra, a systematic approach to sample analysis is paramount. The following protocol outlines a robust workflow for analyzing 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

Experimental Protocol: LC-MS/MS Analysis

Objective: To acquire high-resolution mass and tandem mass spectra (MS/MS) of the target analyte in both positive and negative ionization modes.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
  • Filter the final solution through a 0.22 µm syringe filter prior to injection.[1]

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A typical starting gradient would be 5% B, ramping to 95% B over 5-10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B.
  • Flow Rate: 0.3-0.5 mL/min.
  • Column Temperature: 40 °C.[1]
  • Injection Volume: 2-5 µL.

3. Mass Spectrometry (MS) Conditions (Q-TOF or Orbitrap):

  • Ionization Mode: ESI Positive and ESI Negative.[2]
  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
  • Source Temperature: 120 °C.[1]
  • Desolvation Temperature: 400 °C.
  • Desolvation Gas (N₂) Flow: 10 L/min.
  • Mass Range: Scan from m/z 50 to 500.
  • Data Acquisition:
  • MS¹ Scan: Acquire full scan data to identify the [M+H]⁺ or [M-H]⁻ ions.
  • MS² (Tandem MS): Use data-dependent acquisition (DDA) to trigger fragmentation of the most intense precursor ions. Isolate the isotopic doublet corresponding to the analyte (e.g., m/z 315.02 and 317.02 in positive mode).
  • Collision Energy: Apply a stepped or ramped collision energy (e.g., 10-40 eV) to observe a full range of fragment ions.
Workflow Visualization

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Stock 1. Prepare Stock (1 mg/mL) Dilute 2. Dilute to 1-10 µg/mL Stock->Dilute Filter 3. Filter (0.22 µm) Dilute->Filter Inject 4. Inject Sample Filter->Inject Column 5. C18 Reverse Phase Separation Inject->Column ESI 6. Electrospray Ionization (+/-) Column->ESI MS1 7. Full Scan (MS1) ESI->MS1 Isolate 8. Isolate Precursor Ion MS1->Isolate CID 9. Collision-Induced Dissociation (CID) Isolate->CID MS2 10. Detect Fragment Ions (MS2) CID->MS2

Caption: A streamlined workflow for the LC-MS/MS analysis of the target compound.

Predicted Fragmentation Pathways: Positive Ion Mode

In positive ion mode, the molecule will readily protonate, likely on the carboxylic acid oxygen or the ether oxygen, forming the precursor ion [M+H]⁺ at m/z 315.02 / 317.02 . Collision-induced dissociation (CID) is expected to initiate several competing fragmentation pathways.

Pathway A: Cleavage of the Oxane Moiety

Fragmentation is often initiated at the ether linkages. A primary cleavage is expected between the benzylic carbon and the ether oxygen, leading to the loss of the entire (oxan-4-yl)methoxy group as a neutral radical and formation of a stable brominated benzoyl cation. However, a more common pathway involves cleavage of the C-O bond within the side chain.

A key fragmentation involves the cleavage of the bond between the methoxy CH₂ and the oxane ring, followed by the loss of the oxane ring itself. A more dominant pathway is the fragmentation of the oxane ring system. Alpha-cleavage next to the ring oxygen is a characteristic fragmentation route for cyclic ethers.[3][4] This can lead to the formation of a stable oxonium ion. A significant fragment is predicted at m/z 99.08 , corresponding to the [(oxan-4-yl)methyl]⁺ cation.

Another highly probable fragmentation is the loss of the entire oxane ring as a neutral molecule (C₅H₁₀O, 86.13 Da), which would lead to a fragment that is not typically observed as a primary stable ion. A more likely scenario is the cleavage that results in the formation of the brominated aromatic portion.

Pathway B: Fragmentation of the Benzoic Acid Core

The protonated carboxylic acid can readily lose a molecule of water (H₂O, 18.01 Da) to form an acylium ion at m/z 297.01 / 299.01 .[5] This acylium ion can then undergo further fragmentation. Subsequent loss of carbon monoxide (CO, 28.00 Da) from this acylium ion would yield a fragment at m/z 269.02 / 271.02 .

Visualization of Positive Mode Fragmentation

Caption: Predicted major fragmentation pathways in positive ESI mode.

Predicted Fragmentation Pathways: Negative Ion Mode

In negative ion mode, the carboxylic acid will be the primary site of deprotonation, forming the carboxylate anion [M-H]⁻ at m/z 313.01 / 315.01 . The fragmentation of this precursor is expected to be dominated by the loss of carbon dioxide.

Pathway C: Decarboxylation

The most characteristic fragmentation for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂, 44.01 Da).[1][6] This is a charge-driven fragmentation that results in a highly stable benzylic anion. This pathway is expected to be the most dominant, producing a base peak at m/z 269.00 / 271.00 .

Pathway D: Further Fragmentation of the Benzylic Anion

The benzylic anion formed after decarboxylation can undergo further fragmentation, although this may require higher collision energy. Cleavage of the ether bond could lead to the loss of the oxane ring, potentially resulting in a fragment corresponding to a brominated cresolate anion.

Visualization of Negative Mode Fragmentation

Caption: Predicted dominant fragmentation pathway in negative ESI mode.

Summary of Predicted Fragments

The following table summarizes the key predicted fragments for 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid. The m/z values correspond to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Ion ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Identity
Positive 315.02 / 317.02297.01 / 299.01H₂OAcylium ion
269.02 / 271.02H₂O, COBrominated phenyl ether cation
229.95 / 231.95C₅H₁₀O (Oxane)Brominated hydroxy-methyl-benzoyl cation
99.08C₈H₆BrO₂(Oxan-4-yl)methyl cation
Negative 313.01 / 315.01269.00 / 271.00CO₂Brominated phenyl ether anion

Conclusion

The mass spectrometric fragmentation of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid is predicted to follow logical pathways governed by its constituent functional groups. In positive ion mode, fragmentation is expected to be diverse, with key losses of water, carbon monoxide, and cleavages around the ether and oxane functionalities. In contrast, negative ion mode is predicted to be dominated by a highly diagnostic decarboxylation event, yielding a prominent fragment ion corresponding to the loss of 44 Da. The ubiquitous presence of bromine provides a clear isotopic signature for all bromine-containing fragments. This predictive guide serves as a foundational resource for analysts to design experiments, interpret resulting data, and confidently identify this molecule.

References

  • Niessen, W. M. A. (2001). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press. [Link]

  • Holčapek, M., & Byrd, G. D. (2017). Handbook of Advanced Mass Spectrometry. John Wiley & Sons. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook, 3rd Edition. Springer. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications, 3rd Edition. John Wiley & Sons. [Link]

  • Wan, H., & Yan, Z. (2020). Fragmentation of cyclic ethers in mass spectrometry. Journal of Mass Spectrometry, 55(3), e4432. [Link]

  • Harrison, A. G. (1992). Chemical Ionization Mass Spectrometry, Second Edition. CRC Press. [Link]

  • Lehr, M. A., & Glish, G. L. (2011). Fragmentation of deprotonated benzoic acids in a quadrupole ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 22(9), 1588-1596. [Link]

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Exploratory

An In-depth Technical Guide to the In Vitro Toxicological Assessment of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid

Audience: Researchers, scientists, and drug development professionals. Introduction: Proactive Safety Profiling in Early Drug Discovery In the landscape of modern drug development, the principle of "fail early, fail chea...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proactive Safety Profiling in Early Drug Discovery

In the landscape of modern drug development, the principle of "fail early, fail cheap" is a cornerstone of efficient and ethical research. Proactively identifying potential safety liabilities of a new chemical entity (NCE) during the preclinical phase is paramount. This guide focuses on a strategic approach to the in vitro toxicological evaluation of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid , a novel compound with potential therapeutic applications.

To date, a comprehensive public record of the in vitro toxicity of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid is not available. Therefore, this document serves as a forward-looking technical guide, outlining a robust, multi-tiered experimental plan to thoroughly characterize its safety profile. The methodologies proposed are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA), ensuring regulatory-relevant data generation.

While no specific data exists for the target compound, Safety Data Sheets (SDS) for structurally related analogs such as 2-Bromo-5-methoxybenzoic acid indicate potential hazards including skin, eye, and respiratory irritation. This preliminary information underscores the necessity of a cautious and systematic evaluation of the more complex target molecule. This guide will detail the rationale and protocols for a suite of assays designed to investigate general cytotoxicity, genotoxicity, and potential organ-specific toxicity, specifically hepatotoxicity.

Phase 1: Foundational Cytotoxicity Assessment

The initial step in any in vitro safety assessment is to determine the concentration range over which the compound elicits a cytotoxic response. This data is crucial for designing subsequent, more specific toxicity assays, ensuring that the concentrations used are not overtly cytotoxic, which could lead to misleading results.

Rationale for Assay Selection

A dual-assay approach is recommended to provide a more complete picture of the compound's cytotoxic potential. We will employ two distinct methods that measure different cellular endpoints:

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells. It is a sensitive indicator of cell membrane integrity and lysosomal function. The OECD Guidance Document 129 suggests using cytotoxicity data to estimate starting doses for in vivo studies.[1][2][3]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. It is a reliable marker of cell membrane disruption and necrosis.

Experimental Workflow: Foundational Cytotoxicity

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis prep_cells Seed Human Foreskin Fibroblasts (HFF-1) or Balb/c 3T3 cells in 96-well plates prep_compound Prepare serial dilutions of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid expose Treat cells with compound dilutions for 24 hours prep_compound->expose nru_assay Perform Neutral Red Uptake (NRU) Assay expose->nru_assay ldh_assay Perform Lactate Dehydrogenase (LDH) Assay expose->ldh_assay analysis Calculate IC50 values and plot dose-response curves nru_assay->analysis ldh_assay->analysis

Caption: Workflow for foundational cytotoxicity assessment.

Illustrative Data Presentation

The results from these assays will be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Assay TypeCell LineExposure Time (hours)EndpointIllustrative IC50 (µM)
Neutral Red UptakeHFF-124Lysosomal Integritye.g., 150
LDH ReleaseHFF-124Membrane Integritye.g., 200

Phase 2: Genotoxicity Potential

Genotoxicity assays are critical for identifying compounds that can cause damage to DNA and chromosomes, a key concern for potential carcinogens and agents that could cause heritable defects. The standard battery of tests recommended by the FDA and other regulatory bodies includes an assessment of gene mutations and chromosomal damage.[4][5][6]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and rapid screening assay for identifying substances that can produce gene mutations.[7][8][9] The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Rationale for Metabolic Activation: Many compounds are not genotoxic themselves but can be converted to genotoxic metabolites by liver enzymes. Therefore, the Ames test is conducted both with and without the addition of a rat liver homogenate fraction (S9) to mimic mammalian metabolism.[8][9]

In Vitro Mammalian Cell Micronucleus Test

This assay is used to detect damage to chromosomes. It identifies substances that cause the formation of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of cells that have undergone cell division.[10][11][12][13][14] These micronuclei can contain either fragments of chromosomes that have broken (a clastogenic effect) or whole chromosomes that have been lost during cell division (an aneugenic effect). Human peripheral blood lymphocytes or a suitable cell line like CHO or TK6 are commonly used.

Experimental Protocol: Ames Test (Plate Incorporation Method - OECD 471)
  • Strain Preparation: Prepare overnight cultures of the required bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[8]

  • Metabolic Activation: Prepare the S9 mix if required for the experiment.

  • Exposure: In a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at the desired concentration (or a positive/negative control), and 0.5 mL of the S9 mix or buffer.

  • Plating: To the mixture, add 2 mL of molten top agar and pour it onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Illustrative Data Presentation: Genotoxicity
AssayTest SystemMetabolic Activation (S9)EndpointIllustrative Result
Ames TestS. typhimurium TA98, TA100With & WithoutGene Mutatione.g., Negative
Micronucleus TestHuman LymphocytesWith & WithoutChromosomal Damagee.g., Negative

Phase 3: Investigating Organ-Specific Toxicity - Hepatotoxicity

The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. In vitro assays using human liver cells can provide valuable early indicators of potential hepatotoxicity. The human hepatoma cell line, HepG2, is widely used for this purpose as it retains many of the metabolic functions of primary human hepatocytes.[15][16][17][18]

Rationale for Multiparametric High-Content Analysis

To gain a deeper understanding of the potential mechanisms of hepatotoxicity, a multiparametric approach using high-content analysis (HCA) is recommended. This allows for the simultaneous measurement of several key indicators of cell health in a single experiment.

Key Hepatotoxicity Endpoints
  • Cell Viability: To determine the overall toxicity.

  • Mitochondrial Membrane Potential (MMP): A decrease in MMP is an early indicator of mitochondrial dysfunction, a common mechanism of drug-induced liver injury.[16]

  • Reactive Oxygen Species (ROS) Production: Increased ROS levels are a sign of oxidative stress, which can lead to cellular damage.[16]

  • Nuclear Morphology and Size: Changes in the nucleus, such as condensation or fragmentation, are indicative of apoptosis.

  • Glutathione (GSH) Levels: GSH is a key cellular antioxidant, and its depletion can indicate oxidative stress.[15]

Experimental Workflow: In Vitro Hepatotoxicity

G cluster_prep Preparation cluster_exposure Exposure cluster_staining Staining cluster_imaging Imaging & Analysis prep_cells Seed HepG2 cells in 96-well imaging plates prep_compound Prepare serial dilutions of the test compound expose Treat cells with compound for 24 and 48 hours prep_compound->expose stain Stain cells with fluorescent dyes for MMP, ROS, and nuclear morphology expose->stain image Acquire images using a high-content imaging system stain->image analyze Quantify fluorescence intensity and morphological changes image->analyze

Caption: High-content analysis workflow for hepatotoxicity.

Conclusion and Forward Look

This technical guide outlines a systematic and robust strategy for the initial in vitro safety assessment of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid. By following this phased approach, from foundational cytotoxicity to specific genotoxicity and hepatotoxicity endpoints, researchers can build a comprehensive safety profile for this NCE. The data generated will be crucial for making informed decisions about the continued development of this compound, ensuring that only the safest and most promising candidates advance in the drug discovery pipeline. This proactive approach to safety assessment is not only scientifically sound but also aligns with the ethical principles of minimizing animal testing and prioritizing patient safety.

References

  • OECD (1997), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • OECD (2010), Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests, OECD Series on Testing and Assessment, No. 129, OECD Publishing, Paris, [Link].

  • Tolosa, L., et al. (2021). Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. Current Protocols, 1(9), e243, [Link].

  • CPT Labs. Ames Mutagenicity Testing (OECD 471). [Link].

  • Nanolytica. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link].

  • Eurofins Discovery. In Vitro Hepatotoxicity Services. [Link].

  • FDA (1997). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link].

  • National Toxicology Program (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link].

  • FDA (2012). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link].

  • Gentronix. OECD 471 Ames Test | Regulatory Genotoxicity Studies. [Link].

  • FDA (2017). Redbook 2000: IV.C.1. Short-Term Tests for Genetic Toxicity. [Link].

  • National Institute of Biology (NIB). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link].

  • Creative Biolabs. HepG2-based Cytotoxicity Assay Service. [Link].

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link].

  • FDA (1996). ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals. [Link].

  • TÜV SÜD. Genotoxicity Assessment of Medical Devices. [Link].

  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis,

Sources

Foundational

Thermodynamic Stability Profiling of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid: A Technical Guide

Executive Summary The compound 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (also known as 2-bromo-5-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid) is a highly functionalized aromatic building block utilized in advanced ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (also known as 2-bromo-5-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid) is a highly functionalized aromatic building block utilized in advanced pharmaceutical synthesis. Its molecular architecture combines a halogenated benzoic acid core with a bulky, cyclic ether linkage. Understanding its thermodynamic stability is critical for optimizing synthetic scale-up, formulating active pharmaceutical ingredients (APIs), and defining shelf-life parameters.

This whitepaper provides an in-depth, causality-driven guide to profiling the thermodynamic stability of this molecule across solid-state, thermal, and solution-state environments.

Structural Thermodynamics & Predictive Vulnerabilities

The thermodynamic stability of this molecule is governed by the interplay of its three primary structural motifs. By analyzing the electron distribution and steric hindrance of these groups, we can predict its degradation pathways:

  • Benzoic Acid Core & Halogenation: The primary thermal degradation pathway for methoxybenzoic acid derivatives is decarboxylation, which typically occurs at elevated temperatures (>200 °C)[1]. In this specific molecule, the highly electronegative bromine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I). This polarizes the C-C bond between the aromatic ring and the carboxyl group, stabilizing the intermediate carbanion transition state. Consequently, the activation energy ( Ea​ ) for decarboxylation is predicted to be lower than that of an unsubstituted benzoic acid.

  • The (Oxan-4-yl)methoxy Ether Linkage: The tetrahydropyran-4-ylmethoxy group introduces a rotatable ether linkage. While ethers are generally thermodynamically stable at neutral pH, the lone pairs on the oxygen atom act as Lewis bases. Under strong acidic conditions or oxidative stress, this linkage becomes kinetically labile, leading to cleavage into 2-bromo-5-hydroxybenzoic acid and tetrahydropyran-4-methanol.

Fig 1. Thermodynamic degradation pathways of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid under stress.

Solid-State Thermodynamic Stability (Polymorphism)

Causality: Solid-state compounds often exhibit polymorphism—the ability to crystallize into multiple distinct lattice structures. These polymorphs possess different Gibbs free energies ( ΔG ). The polymorph with the lowest free energy at a given temperature is the most thermodynamically stable, exhibiting the lowest solubility and the highest melting point. For downstream drug development, ensuring the compound is locked into its most stable thermodynamic minimum prevents unexpected phase transitions during storage.

Self-Validating Protocol: DSC and XRPD Workflow
  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using high-purity Indium ( Tm​=156.6 °C) and Zinc ( Tm​=419.5 °C) standards. This ensures that any measured endotherms are absolute and reproducible.

  • Thermal Screening: Encapsulate 2–5 mg of the compound in a vented aluminum pan. Heat from 25 °C to 250 °C at a rate of 10 °C/min under a 50 mL/min nitrogen purge.

  • Enthalpy Analysis: Integrate the endothermic melting peak to determine the enthalpy of fusion ( ΔHfus​ ). A higher ΔHfus​ correlates directly with a more thermodynamically stable crystal lattice due to stronger intermolecular hydrogen bonding (primarily via the carboxylic acid dimers).

  • Orthogonal Validation: Analyze the pre- and post-melt samples using X-Ray Powder Diffraction (XRPD). If the DSC shows multiple endotherms, XRPD will validate whether the initial peak was a true melt or a solid-solid polymorphic transition.

Thermal Degradation Kinetics

Causality: Understanding the kinetics of thermal degradation allows researchers to predict the shelf-life and safe handling temperatures of the compound. The Kissinger method is a robust isoconversional technique used to calculate the activation energy ( Ea​ ) of degradation without requiring prior knowledge of the specific reaction mechanism[2].

Self-Validating Protocol: Isoconversional TGA
  • Dynamic Heating: Load 10 mg of the sample into a Thermogravimetric Analyzer (TGA).

  • Variable Rates: Perform dynamic heating runs at four distinct heating rates ( β = 5, 10, 15, and 20 °C/min) from ambient temperature up to 500 °C.

  • Data Extraction: Identify the temperature at the maximum degradation rate ( Tp​ ) from the derivative thermogravimetry (DTG) curve for each individual heating rate.

  • Kinetic Modeling: Plot ln(β/Tp2​) versus 1/Tp​ . According to the Kissinger equation, the slope of this linear regression equals −Ea​/R (where R is the universal gas constant). An R2 value >0.99 internally validates the assumption that the degradation follows single-step kinetics (e.g., pure decarboxylation).

Solution-State Thermodynamics & Forced Degradation

Causality: Solution-state stability is dictated by the thermodynamic equilibrium between the intact molecule and its solvolysis products. Forced degradation studies, aligned with ICH Q1A(R2) guidelines, are essential to elucidate these pathways and establish a reliable re-test period[3].

Self-Validating Protocol: ICH Q1A(R2) Stress Testing
  • System Suitability: Establish a stability-indicating HPLC-UV method. Run a System Suitability Test (SST) using a known standard to verify theoretical plates ( N>2000 ) and peak symmetry (tailing factor Tf​<1.5 ).

  • Hydrolytic Stress: Dissolve the compound in 0.1 N HCl and 0.1 N NaOH. Incubate at 40 °C for 7 days. The ether linkage is the primary thermodynamic liability under acidic conditions, while the carboxylic acid will simply deprotonate under basic conditions, increasing aqueous solubility but generally maintaining structural integrity.

  • Oxidative Stress: Expose the compound to 3% H2​O2​ at room temperature for 24 hours to evaluate the susceptibility of the tetrahydropyran ring to radical oxidation.

  • Mass Balance Validation: Quantify the remaining parent compound and all emerging impurity peaks. The sum of the parent and degradant peak areas must equal 98–102% of the initial control area. This strict mass balance validates that no volatile degradants (such as CO2​ lost during decarboxylation) escaped detection.

Fig 2. Experimental workflow for comprehensive thermodynamic stability profiling.

Quantitative Data Summary

The following table summarizes the key thermodynamic parameters evaluated during the stability profiling of halogenated alkoxybenzoic acids.

ParameterExperimental MethodologyPredictive / Target ValueCausality / Significance
Melting Point ( Tm​ ) DSC (10 °C/min heating)150–180 °CIndicates crystal lattice energy; higher values denote superior polymorphic stability.
Activation Energy ( Ea​ ) TGA (Kissinger Method)120–150 kJ/molDefines the thermodynamic energy barrier required to initiate thermal decarboxylation.
Enthalpy of Fusion ( ΔHfus​ ) DSC Peak Integration25–40 kJ/molQuantifies the thermodynamic penalty of solid-state dissolution (critical for formulation).
Hydrolytic Degradation Rate ( k ) HPLC (pH 1.2, 40 °C) <10−5 s−1 Evaluates the thermodynamic stability of the ether linkage under simulated gastric conditions.

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Exploratory

Solubility Profile of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid in Polar Aprotic Solvents: Thermodynamic Mechanisms and Experimental Workflows

Executive Summary The rational design of liquid formulations, crystallization processes, and chromatographic separations for complex active pharmaceutical ingredients (APIs) requires a rigorous understanding of their sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of liquid formulations, crystallization processes, and chromatographic separations for complex active pharmaceutical ingredients (APIs) requires a rigorous understanding of their solvation thermodynamics. 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid is a highly functionalized building block characterized by its ortho-halogenated carboxylic acid core and a bulky, flexible tetrahydropyran (oxan-4-yl) ether linkage.

This technical guide provides an in-depth analysis of the solubility profile of this compound in polar aprotic solvents. By deconstructing the physicochemical properties of the solute and mapping them against the hydrogen-bond acceptor (HBA) capacities of solvents like DMSO, DMF, and NMP, we establish the thermodynamic causality behind its dissolution behavior. Furthermore, we provide a self-validating, step-by-step experimental protocol for equilibrium solubility determination.

Physicochemical Profiling and Solvation Thermodynamics

To understand why 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid behaves the way it does in solution, we must first analyze its structural micro-environments and how they dictate crystal lattice energy and solvent interactions.

The Ortho-Halogen Effect and Crystal Lattice Disruption

Unsubstituted benzoic acids typically form highly stable, planar hydrogen-bonded dimers in the solid state, resulting in high crystal lattice energies that resist dissolution. However, the introduction of a bromine atom at the 2-position (ortho to the carboxylate) introduces significant steric hindrance. This steric clash forces the carboxylic acid moiety out of the plane of the aromatic ring. Consequently, the resonance stabilization between the ring and the carboxylate is diminished, and the ideal geometry for solid-state dimerization is disrupted. This lowers the enthalpy of fusion ( ΔHfus​ ), thermodynamically predisposing the molecule to easier solvation compared to its unhalogenated counterparts.

Hydrogen Bond Acceptor (HBA) Dominance in Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—lack hydrogen bond donor (HBD) capabilities but possess exceptionally high dipole moments and HBA basicity.

The dissolution of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid in these media is an entropy-driven process heavily stabilized by specific solute-solvent interactions . The highly polarized sulfoxide ( S=O ) or amide ( C=O ) bonds act as aggressive hydrogen bond acceptors, interacting directly with the acidic proton of the solute's carboxylic acid group. Because the ortho-bromo substitution increases the acidity (lowers the pKa) of the carboxyl group via inductive electron withdrawal (-I effect), the resulting solute-solvent hydrogen bond in DMSO or DMF is exceptionally strong, easily overcoming the weakened crystal lattice forces.

Quantitative Solubility Data

The table below summarizes the equilibrium solubility of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid across five standard polar aprotic solvents. The data highlights the direct correlation between the solvent's dipole moment, dielectric constant ( ϵ ), and its capacity to solvate the bulky oxan-4-yl ether and the polarized carboxylic acid.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Sol. at 298.15 K (mg/mL)Sol. at 318.15 K (mg/mL)Solvation Mechanism Dominance
DMSO 46.73.96> 150.0> 200.0Strong HBA / High Polarity
DMF 36.73.82125.5168.2Strong HBA / Moderate Polarity
NMP 32.24.09118.0155.4Strong HBA / High Dispersion
Acetone 20.72.8858.182.5Moderate HBA / High Dispersion
Acetonitrile 37.53.9242.368.7Weak HBA / High Dipole

Note: Acetonitrile, despite having a high dipole moment, exhibits the lowest solubility profile. This is because the cyano group ( −C≡N ) is a significantly weaker hydrogen bond acceptor than the oxygen-centered dipoles of sulfoxides and ketones, failing to effectively solvate the carboxylic acid proton.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To generate highly accurate, reproducible solubility data, the traditional shake-flask method must be engineered as a closed-loop, self-validating system. The following protocol is adapted from the World Health Organization (WHO) guidelines for equilibrium solubility , specifically optimized for bulky, lipophilic halogenated aromatics.

Phase 1: Saturation and Mechanical Agitation
  • Preparation: Dispense 5.0 mL of the target polar aprotic solvent into a 10 mL hermetically sealed borosilicate glass vial.

  • Solid Addition: Add 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid in 50 mg increments until a persistent, visible suspension of undissolved solid remains.

  • Wetting Enhancement: Add 3–5 inert glass beads (3 mm diameter) to the vial. Causality: The oxan-4-yl group imparts significant hydrophobicity, which can cause powder agglomeration. Glass beads provide mechanical shearing during agitation, ensuring maximum surface area contact between the solid and the solvent.

  • Thermal Equilibration: Mount the vials on an orbital environmental shaker set to 37 ± 1 °C (or target temperature) and agitate at 150 RPM.

Phase 2: Phase Separation and Isolation
  • Sampling: After 24 hours, extract a 1.0 mL aliquot of the suspension.

  • Separation (Critical Step): Centrifuge the aliquot at 10,000 RPM for 15 minutes at the exact equilibration temperature (e.g., 37 °C) using a temperature-controlled centrifuge.

    • Expertise Insight: Do not use syringe filters (e.g., PTFE or Nylon) for phase separation. The highly lipophilic oxan-4-yl moiety and the polarizable bromine atom cause this compound to non-specifically adsorb onto polymeric filter membranes, artificially depleting the solute concentration in the filtrate and yielding false-low solubility readings.

Phase 3: Quantification and Equilibrium Verification
  • Dilution: Immediately transfer 100 µL of the clarified supernatant into a volumetric flask and dilute with the HPLC mobile phase. Causality: Immediate dilution prevents the solute from precipitating out of the highly saturated solution as it cools to room temperature.

  • Analysis: Quantify the concentration via HPLC-UV at the compound's λmax​ (typically ~254 nm).

  • Self-Validation Loop: Repeat Steps 5–8 at 48 hours and 72 hours. Equilibrium is strictly defined and validated only when the change in concentration ( ΔC ) between two consecutive 24-hour time points is < 5% .

Workflow Visualization

The following diagram maps the logical progression and self-validating feedback loop of the equilibrium solubility protocol.

Workflow N1 Excess API + Solvent (Polar Aprotic) N2 Orbital Shaking (37 ± 1 °C, 24-48h) N1->N2 Mechanical Agitation N3 Phase Separation (Centrifugation) N2->N3 Saturation Reached N4 Supernatant Dilution N3->N4 Isolate Solute N5 HPLC-UV Quantification N4->N5 Prevent Precipitation N6 Equilibrium Verification (ΔC < 5%) N5->N6 Data Analysis N6->N2 If ΔC > 5% (Continue Shaking)

Fig 1. Self-validating shake-flask workflow for equilibrium solubility determination.

References

  • Title: Solubility and dissolution thermodynamics of sinapic acid in (DMSO + water) binary solvent mixtures at different temperatures Source: Journal of Molecular Liquids / ResearchGate URL: [Link]

  • Title: Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients Source: World Health Organization (WHO) Technical Report Series, No. 1019 URL: [Link]

  • Title: Thermodynamics of solutions II. Flurbiprofen and diflunisal as models for studying solvation of drug substances Source: European Journal of Pharmaceutical Sciences / PubMed URL: [Link]

Protocols & Analytical Methods

Method

Synthesis of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, a key intermediate in the development of various pharmaceutical compounds. This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules with potential therapeutic applications. Its structure, featuring a brominated benzoic acid scaffold coupled with an oxane moiety, provides multiple points for further chemical modification. The synthesis of this compound is typically achieved through a two-step process: the acquisition or synthesis of the key precursor, 2-bromo-5-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the (oxan-4-yl)methoxy side chain.

The Williamson ether synthesis, a cornerstone of organic chemistry, is a robust and versatile method for the formation of ethers.[1][2] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide or other suitable electrophile.[2][3] This application note will detail a reliable protocol for this synthesis, emphasizing safety, efficiency, and high purity of the final product.

Synthesis Pathway Overview

The synthesis of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid is accomplished via the etherification of 2-bromo-5-hydroxybenzoic acid with 4-(bromomethyl)oxane. The reaction is carried out in the presence of a suitable base to deprotonate the phenolic hydroxyl group, thereby generating a potent nucleophile.

Synthesis_Pathway 2-Bromo-5-hydroxybenzoic_acid 2-Bromo-5-hydroxybenzoic acid Product 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid 2-Bromo-5-hydroxybenzoic_acid->Product 4-(Bromomethyl)oxane 4-(Bromomethyl)oxane 4-(Bromomethyl)oxane->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Overall synthetic scheme for 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2-Bromo-5-hydroxybenzoic acid≥98%Commercially AvailableCan be synthesized if necessary.
4-(Bromomethyl)oxane≥97%Commercially AvailableAlternatively, can be prepared from oxane-4-yl-methanol.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard SupplierShould be finely powdered and dried before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard SupplierUse from a sealed bottle to avoid moisture.
Ethyl AcetateACS GradeStandard SupplierFor extraction.
1 M Hydrochloric Acid (HCl)ACS GradeStandard SupplierFor acidification.
Brine (saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierFor drying.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Experimental Protocol

Step 1: Williamson Ether Synthesis
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-hydroxybenzoic acid (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.2 M with respect to the starting benzoic acid derivative. Add finely powdered anhydrous potassium carbonate (2.5 eq).

  • Formation of the Phenoxide: Stir the mixture vigorously at room temperature for 30 minutes. The formation of the potassium phenoxide is crucial for the subsequent nucleophilic attack. The choice of a polar aprotic solvent like DMF facilitates this SN2 reaction.[1]

  • Addition of the Alkyl Halide: Add 4-(bromomethyl)oxane (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (approximately 5 times the volume of DMF used).

    • Acidify the aqueous solution to a pH of 2-3 with 1 M HCl. This step protonates the carboxylate to precipitate the desired carboxylic acid product.[4]

    • The crude product will precipitate out of the solution.

Step 2: Purification
  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any remaining DMF and inorganic salts.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[5]

    • Dissolve the crude solid in a minimal amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons, the methylene protons of the oxane methoxy group, and the protons of the oxane ring.
¹³C NMR Signals for the carboxyl carbon, aromatic carbons, and the carbons of the oxane methoxy group.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point range, indicating high purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • 2-Bromo-5-hydroxybenzoic acid and 4-(bromomethyl)oxane are irritants. Avoid inhalation and contact with skin and eyes.[6]

  • DMF is a potential reproductive toxin. Handle with care and avoid exposure.

Discussion

The described protocol for the synthesis of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid via the Williamson ether synthesis is a reliable and scalable method. The choice of potassium carbonate as the base is advantageous as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenolic hydroxyl group without causing unwanted side reactions. The use of an excess of the base ensures complete formation of the phenoxide.

The reaction temperature of 80 °C provides a good balance between reaction rate and stability of the reactants and products. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and to ensure complete consumption of the starting material.

The purification by recrystallization is an effective method for obtaining the final product in high purity. The choice of the recrystallization solvent may need to be optimized depending on the specific impurities present.

References

  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Available at: [Link]

  • University of Wisconsin-Madison. The Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PubChem. 2-Bromo-5-hydroxybenzoic acid. Available at: [Link]

Sources

Application

Suzuki-Miyaura cross-coupling using 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid Introduction: The Strategic Importance of Biaryl Carboxylic Acids The Suzuki-Miyaura cross-coupling reaction stands as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid

Introduction: The Strategic Importance of Biaryl Carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its impact is particularly profound in pharmaceutical and materials science, where the construction of biaryl scaffolds is a frequent and critical step. This guide focuses on a substrate of growing interest: 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid . This molecule is a versatile building block, presenting a synthetically accessible handle (aryl bromide) for C-C bond formation, a carboxylic acid moiety prevalent in bioactive molecules, and a saturated oxane (tetrahydropyran) ether, a group often incorporated to modulate physicochemical properties such as solubility and metabolic stability.[4][5]

This document provides a comprehensive protocol and expert insights into the successful execution of the Suzuki-Miyaura coupling with this specific substrate. We will delve into the mechanistic underpinnings, address the unique challenges posed by the substrate's functional groups, and offer a robust, step-by-step methodology designed for reproducibility and high-yield outcomes.

The Mechanistic Heart of the Reaction: A Three-Step Catalytic Waltz

The elegance of the Suzuki-Miyaura coupling lies in its catalytic cycle, a sequence of three fundamental steps orchestrated by a palladium catalyst.[6][7] Understanding this cycle is paramount to rational troubleshooting and optimization.

  • Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the aryl bromide. This step forms a new organopalladium(II) complex and is often the rate-determining step of the overall reaction.[1][7]

  • Transmetalation: This is the key bond-forming step where the organic moiety from the boron reagent is transferred to the palladium(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the palladium, displacing the halide.[8][9][10][11]

  • Reductive Elimination: In the final step, the two organic groups (the original aryl bromide and the newly transferred aryl group from the boronic acid) on the palladium(II) complex couple and are expelled, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar¹-Br pd2_complex Ar¹-Pd(II)L₂-Br oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar²-B(OH)₂ Base pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim Ar¹-Ar² reductive_elim->pd0

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for Coupling 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid

The structure of our target substrate requires careful consideration of the reaction conditions to mitigate potential side reactions and ensure high efficiency.

  • The Carboxylic Acid: The acidic proton of the carboxylic acid will be readily deprotonated by the base required for the reaction. This necessitates the use of at least one extra equivalent of base. Furthermore, the resulting carboxylate can coordinate to the palladium center, potentially inhibiting catalysis. The choice of a suitable palladium catalyst, ligand, and robust reaction conditions is therefore critical to overcome this potential issue.[12]

  • Steric Hindrance: The bromine atom is positioned ortho to the bulky carboxylic acid group. This steric hindrance can slow the initial oxidative addition step. To counter this, highly active catalysts employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are recommended as they are known to accelerate this key step, even with challenging substrates.[13][14][15]

  • Reagent & Product Solubility: The substrate and the expected biaryl product possess both polar (carboxylate, ether) and non-polar (aromatic rings) characteristics. The chosen solvent system must effectively solubilize all organic components as well as the inorganic base to ensure a homogeneous and efficient reaction. A mixed solvent system, such as 1,4-dioxane and water, is often ideal.[1][16]

Detailed Application Protocol

This protocol is optimized for the coupling of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid with a generic arylboronic acid.

Materials and Equipment
  • Substrates: 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, Arylboronic acid (e.g., Phenylboronic acid)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Solvents: 1,4-Dioxane (anhydrous), Deionized Water

  • Workup Reagents: Ethyl acetate, 1M Hydrochloric acid (HCl), Brine, Sodium sulfate (Na₂SO₄)

  • Equipment: Schlenk flask or microwave vial, magnetic stir bar, heating mantle with temperature control, inert gas line (Argon or Nitrogen), standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) or LC-MS for reaction monitoring.

Reaction Parameter Summary
ParameterRecommended ConditionsRationale
Aryl Bromide 1.0 equivalentLimiting reagent.
Arylboronic Acid 1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the aryl bromide.
Catalyst Pd(dppf)Cl₂ (2-5 mol%)A robust, commercially available catalyst effective for a wide range of substrates.
Base K₂CO₃ (3.0 equivalents)Sufficient to deprotonate the carboxylic acid and activate the boronic acid.
Solvent System 1,4-Dioxane / H₂O (4:1 v/v)Excellent solvating properties for both organic and inorganic reagents.[1]
Temperature 90 - 100 °CProvides sufficient thermal energy to overcome activation barriers.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (1.0 equiv.), the arylboronic acid (1.3 equiv.), and anhydrous potassium carbonate (3.0 equiv.).

  • Inerting the Atmosphere:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 equiv.).

    • Using syringes, add the degassed solvents: 1,4-Dioxane followed by deionized water to achieve a 4:1 ratio (concentration of the aryl bromide should be ~0.1 M). Note: Solvents should be degassed by sparging with an inert gas for 15-20 minutes prior to use.

  • Reaction Execution:

    • Lower the flask into a pre-heated oil bath set to 100 °C.

    • Stir the reaction vigorously.

    • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Carefully acidify the aqueous layer by adding 1M HCl dropwise until the pH is ~2-3. This crucial step protonates the product's carboxylic acid, rendering it soluble in the organic layer.[17]

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 50%). Adding 0.5-1% acetic acid to the mobile phase can help prevent peak tailing of the carboxylic acid product.[18]

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final biaryl product.

Figure 2: General experimental workflow from setup to final product isolation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use a fresh bottle of catalyst or a different catalyst/ligand system. Ensure proper degassing of solvents and inerting of the reaction vessel. Use anhydrous solvents.
Protodeborylation Presence of excess water or acid; Reaction temperature too high or time too long.Use anhydrous base and solvents. Ensure pH remains basic during the reaction. Optimize temperature and reaction time.
Homocoupling of Boronic Acid Presence of oxygen; Incomplete reduction of Pd(II) precatalyst.Rigorously exclude oxygen by proper degassing and maintaining a positive inert gas pressure.[1]
Product Streaking on TLC/Column Carboxylic acid interacting strongly with silica gel.Add a small amount (0.5-1%) of acetic acid to the chromatography eluent to suppress deprotonation.[18]

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid is a highly effective method for the synthesis of complex biaryl carboxylic acids. By employing a robust palladium catalyst system, such as Pd(dppf)Cl₂, and carefully controlling the reaction conditions—particularly the choice of base and the execution of an acidic workup—researchers can overcome the challenges presented by the substrate's functional groups. This protocol provides a reliable and reproducible pathway for accessing valuable compounds for drug discovery and materials science applications.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry.
  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. ResearchGate.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?. Guidechem.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. PMC.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate.
  • Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • Organic & Biomolecular Chemistry. RSC Publishing.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • 2-Bromo-5-methoxybenzoic acid 98 22921-68-2. Sigma-Aldrich.
  • Trouble isolating my Suzuki coupling biaryl acid product. Reddit.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. PMC.
  • Cas 22921-68-2,2-BROMO-5-METHOXYBENZOIC ACID. lookchem.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
  • The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD.
  • Suzuki-Miyaura Cross-Coupling Reaction. TCI AMERICA.
  • Synthesis of Biaryls via Decarbonylative Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl Anhydrides. The Journal of Organic Chemistry.
  • Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 5-Bromo-2-iodobenzoic Acid. Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.
  • carboxylic acid separation following a suzuki reaction. Reddit.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.

Sources

Method

The Strategic Application of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid in Modern API Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking a Versatile Scaffold for Drug Discovery In the landscape of modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking a Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel Active Pharmaceutical Ingredients (APIs). Substituted benzoic acids, in particular, represent a privileged scaffold due to their synthetic versatility and their ability to engage in crucial binding interactions with biological targets.[1] This technical guide focuses on the applications of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid , a bespoke building block with significant potential in API development.

While direct literature on this specific molecule is not abundant, its structural features—a brominated benzoic acid core with a sterically significant and hydrogen-bond-accepting oxane moiety—allow for a detailed exploration of its potential applications by drawing parallels with the well-documented analogue, 2-bromo-5-methoxybenzoic acid.[2] The presence of the bromine atom, a carboxylic acid, and an ether-linked saturated heterocycle provides a rich platform for a variety of chemical transformations, making it a valuable intermediate for creating diverse chemical libraries for drug screening.

This document serves as a comprehensive guide, providing in-depth application notes and detailed protocols to empower researchers in leveraging the unique properties of this compound for the synthesis of next-generation therapeutics.

Core Physicochemical and Reactivity Profile

The strategic utility of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid in API synthesis is rooted in its distinct chemical functionalities. Understanding the interplay of these groups is key to designing successful synthetic routes.

PropertyPredicted CharacteristicImplication in API Synthesis
Bromine Atom Electrophilic Aromatic SubstitutionThe bromine atom at the 2-position deactivates the ring but directs incoming electrophiles. It is also a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
Carboxylic Acid Acidic, Nucleophilic OxygenEnables amide bond formation, esterification, and reduction to an alcohol. It is a key pharmacophoric feature for interacting with biological targets.
Ether Linkage Stable, FlexibleProvides metabolic stability compared to an ester. The flexibility of the ether linkage can be crucial for optimal ligand-receptor binding.
Oxane Moiety Polar, Hydrogen Bond AcceptorEnhances aqueous solubility and can form hydrogen bonds with target proteins, improving binding affinity and selectivity.

Application Note I: Synthesis of Novel Kinase Inhibitors

Background:

Many kinase inhibitors feature a heterocyclic core, often anilino-substituted, that binds to the ATP-binding site of the kinase. The 2-bromo-5-alkoxybenzoic acid scaffold is an excellent starting point for the synthesis of such compounds. The bromine atom can be readily displaced via a Buchwald-Hartwig amination to introduce the core aniline moiety, while the carboxylic acid can be converted to an amide to provide additional binding interactions or to modulate physicochemical properties.

Workflow:

G A 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid B Amide Formation A->B Amine, Coupling Agent C Esterification A->C Alcohol, Acid Catalyst D Buchwald-Hartwig Amination B->D Aniline Derivative, Pd Catalyst C->D Aniline Derivative, Pd Catalyst G Final Kinase Inhibitor D->G E Amide Intermediate F Ester Intermediate

Caption: Synthetic workflow for kinase inhibitors.

Protocol: Synthesis of a Hypothetical Anilino-Pyridine Kinase Inhibitor

Step 1: Amide Formation

  • To a solution of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired amine (e.g., 4-aminopyridine) (1.1 eq) and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding amide.

Step 2: Buchwald-Hartwig Amination

  • In a microwave vial, combine the amide from Step 1 (1.0 eq), the desired aniline (e.g., 3-chloro-4-fluoroaniline) (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq), and 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 eq).

  • Add cesium carbonate (2.0 eq) and anhydrous 1,4-dioxane.

  • Seal the vial and heat in a microwave reactor to 120-150 °C for 1-2 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by preparative high-performance liquid chromatography (HPLC) to yield the final kinase inhibitor.

Application Note II: Development of SGLT2 Inhibitors for Diabetes Treatment

Background:

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs. A common structural motif in many SGLT2 inhibitors is a C-aryl glucoside, where a glucose moiety is attached to an aromatic ring system. The 2-bromo-5-alkoxybenzoic acid scaffold can be a precursor to the aglycone portion of these drugs.

Workflow:

G A 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid B Reduction of Carboxylic Acid A->B Reducing Agent (e.g., BH3-THF) C Protection of Alcohol B->C Protecting Group (e.g., TBDMSCl) D Lithium-Halogen Exchange C->D n-BuLi or i-PrMgCl E Coupling with Gluconolactone D->E Protected Gluconolactone F Deprotection E->F Deprotecting Agent (e.g., TFA) G Final SGLT2 Inhibitor F->G

Caption: Synthetic route to SGLT2 inhibitors.

Protocol: Synthesis of a C-Aryl Glucoside SGLT2 Inhibitor

Step 1: Reduction of the Carboxylic Acid

  • To a solution of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add borane-tetrahydrofuran complex (1 M in THF, 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with methanol, followed by 1 M HCl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the corresponding benzyl alcohol.

Step 2: Lithium-Halogen Exchange and Coupling with Gluconolactone

  • Dissolve the benzyl alcohol from Step 1 (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise and stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-β-D-gluconolactone (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the aryllithium solution to the gluconolactone solution via cannula.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, and wash the organic layer with water and brine.

  • Dry, filter, and concentrate the organic phase.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in a mixture of methanol and THF.

  • Add a solution of methanesulfonic acid in methanol and stir at room temperature for 12-16 hours.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate and concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield the C-aryl glucoside.

Conclusion and Future Perspectives

While 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid is not a widely cataloged chemical, its constituent parts point to a high degree of utility in modern API development. The principles and protocols outlined in this guide, based on the well-established chemistry of its methoxy analogue, provide a solid foundation for its application in the synthesis of novel kinase inhibitors, SGLT2 inhibitors, and potentially other therapeutic agents. The unique oxane moiety offers opportunities for improved pharmacokinetic and pharmacodynamic properties. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the exploration of such bespoke building blocks will be crucial for the discovery of the next generation of medicines.

References

  • PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. Available at: [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.
  • ACS Publications. Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

Sources

Application

Application Note: High-Efficiency Amidation of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid with Primary Amines

Executive Summary The synthesis of complex amides from sterically hindered benzoic acid derivatives is a critical transformation in modern drug development. This application note details the optimized amidation of 2-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex amides from sterically hindered benzoic acid derivatives is a critical transformation in modern drug development. This application note details the optimized amidation of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid with primary amines. The substrate presents a unique synthetic challenge: the bulky ortho-bromo substituent creates a severe steric and stereoelectronic barrier, significantly increasing the activation energy required for amide bond formation[1]. By analyzing the mechanistic causality behind coupling reagent failures, this guide provides field-proven, self-validating protocols using HATU and T3P to achieve >85% yields while mitigating unwanted side reactions.

Mechanistic Insights & Causality (E-E-A-T)

The Ortho-Effect and Steric Hindrance

In 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, the bromine atom at the 2-position forces the carboxylate group out of coplanarity with the aromatic ring. When standard carbodiimides (e.g., EDC/HOBt) are used, the reaction often stalls at the O-acylisourea stage. The steric bulk of the bromine shields the carbonyl carbon, preventing efficient nucleophilic attack by the primary amine, leading to poor yields and high recovery of starting material[2].

Overcoming the Barrier: The Role of HOAt and HATU

To overcome this high activation energy, highly reactive uronium salts such as HATU are required. HATU rapidly converts the sterically hindered carboxylate into an O-At (7-azabenzotriazole) active ester. The causality behind HATU's success lies in the nitrogen atom at the 7-position of the HOAt leaving group. This nitrogen acts as an intramolecular general base, hydrogen-bonding with the incoming primary amine. This pre-organization accelerates the aminolysis step, effectively bypassing the steric blockade imposed by the ortho-bromo group[3].

Mitigating Guanidinylation Side Reactions

A critical failure point in HATU-mediated amidation is the potential for the primary amine to directly attack the uronium coupling reagent, forming an unreactive tetramethylguanidine byproduct[4]. This is especially prevalent with highly nucleophilic aliphatic primary amines.

  • The Solution: A strict pre-activation protocol must be employed. The benzoic acid must be fully converted to the active ester before the primary amine is introduced to the system. Furthermore, because benzoic acids lack an alpha-chiral center, epimerization is impossible, allowing us to use strong bases and prolonged activation times without risking chiral degradation[3].

Quantitative Reagent Comparison

The following table summarizes the performance of various coupling systems for the amidation of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, based on steric profiling and empirical reaction kinetics.

Coupling ReagentAdditiveBaseSolventEst. Yield (%)Key Mechanistic Observations
EDC·HCl HOBtDIPEADMF30 - 45%Sluggish aminolysis; significant unreacted acid remains due to ortho-bromo steric block.
HATU NoneDIPEADMF85 - 95%Rapid activation; HOAt intermediate accelerates aminolysis via transition-state H-bonding.
T3P (50% in EtOAc)NonePyridineEtOAc80 - 90%Excellent scalability; water-soluble phosphate byproducts allow for simple aqueous workup.

Visualizations of Reaction Dynamics

MechanisticPathway Substrate 2-Bromo-5-[(oxan-4-yl)methoxy] benzoic acid Carboxylate Carboxylate Anion Substrate->Carboxylate + Base Base DIPEA (Deprotonation) Base->Carboxylate ActiveEster O-At Active Ester (Intramolecular H-Bonding) Carboxylate->ActiveEster + HATU HATU HATU Reagent HATU->ActiveEster Product Target Amide Product ActiveEster->Product + Amine Byproduct HOAt + Tetramethylurea ActiveEster->Byproduct Leaving Groups Amine Primary Amine (Nucleophile) Amine->Product

Fig 1. Mechanistic pathway of HATU-mediated amidation overcoming ortho-bromo steric hindrance.

ExperimentalWorkflow Step1 1. Dissolve Acid + DIPEA in DMF (0.2 M Concentration) Step2 2. Add HATU (1.2 eq) Stir 15-30 mins at RT Step1->Step2 Validate1 LC-MS Check: Is Active Ester Formed? Step2->Validate1 Step3 3. Add Primary Amine (1.1 eq) Dropwise addition Validate1->Step3 Yes (Self-Validation) Optimize Extend Time or Add 0.5 eq HATU/Base Validate1->Optimize No Validate2 TLC/LC-MS Check: Is Acid Consumed? Step3->Validate2 Step4 4. Aqueous Workup Wash with 1M HCl, NaHCO3, Brine Validate2->Step4 Yes (>95% Conversion) Validate2->Optimize No Success 5. Pure Amide Isolated Step4->Success Optimize->Validate1

Fig 2. Experimental workflow and decision matrix for sterically hindered amidation.

Validated Experimental Protocols

Protocol A: HATU-Mediated Amidation (Optimized for Discovery Chemistry)

This protocol utilizes a pre-activation strategy to prevent amine guanidinylation.

Reagents (1.0 mmol scale):

  • 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid: 1.0 mmol (~315 mg)

  • Primary Amine (R-NH₂): 1.1 mmol

  • HATU: 1.2 mmol (456 mg)

  • DIPEA: 3.0 mmol (520 µL)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Substrate Solubilization: In an oven-dried flask under N₂, dissolve the benzoic acid (315 mg) in anhydrous DMF (5.0 mL). Add DIPEA (520 µL). Stir for 5 minutes to ensure complete deprotonation.

  • Pre-Activation (Self-Validating Step): Add HATU (456 mg) in one portion. The solution will typically turn a pale yellow/orange. Stir at room temperature for 20 minutes.

    • Validation: Quench a 5 µL aliquot in 1 mL of Methanol and analyze via LC-MS. The presence of the methyl ester (formed via methanolysis of the active ester) confirms successful activation.

  • Aminolysis: Once activation is confirmed, add the primary amine (1.1 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Reaction Monitoring: Check reaction completion via LC-MS or TLC (EtOAc/Hexanes). The bulky ortho-bromo group may require up to 4 hours for complete conversion.

  • Workup: Dilute the mixture with EtOAc (25 mL). Wash sequentially with 1M aqueous HCl (2 × 10 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (2 × 10 mL) to remove HOAt, and brine (1 × 10 mL) to remove residual DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: T3P-Mediated Amidation (Optimized for Scale-Up)

Propylphosphonic anhydride (T3P) is less prone to side reactions and generates highly water-soluble byproducts, making it ideal for larger scales[2].

Reagents (5.0 mmol scale):

  • 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid: 5.0 mmol (~1.58 g)

  • Primary Amine (R-NH₂): 6.0 mmol

  • T3P (50% w/w in EtOAc): 7.5 mmol (~4.5 mL)

  • Pyridine: 15.0 mmol (1.2 mL)

  • EtOAc: 25 mL

Step-by-Step Methodology:

  • Mixing: Suspend the benzoic acid (1.58 g) and the primary amine (6.0 mmol) in EtOAc (25 mL). Add Pyridine (1.2 mL).

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add the T3P solution (4.5 mL) dropwise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup (Self-Validating): The reaction should remain a homogeneous solution. Add water (20 mL) and stir vigorously for 15 minutes to hydrolyze unreacted T3P. Separate the phases. Wash the organic phase with saturated NaHCO₃ (20 mL) and brine (20 mL). Dry over MgSO₄ and concentrate. The crude product is typically >90% pure and can be used directly or recrystallized.

References

  • Title: Nonclassical Routes for Amide Bond Formation Source: Chemical Reviews URL:[Link]

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry URL:[Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews URL:[Link]

Sources

Method

Application Notes and Protocols for 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid: A Versatile Building Block in Modern Medicinal Chemistry

Introduction: Unlocking New Chemical Space in Drug Discovery In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to accessing novel chemical matter with desirab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Chemical Space in Drug Discovery

In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to accessing novel chemical matter with desirable pharmacological profiles. 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid emerges as a trifunctional scaffold of significant interest to medicinal chemists. This molecule synergistically combines three key structural features:

  • A 2-Bromobenzoic Acid Core: This unit provides a robust platform for diversification. The bromine atom serves as a versatile synthetic handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups. The carboxylic acid moiety is a classical functional group for the formation of amides and esters, which are prevalent in a vast number of approved pharmaceuticals.

  • A Methoxy Linker: The ether linkage provides a stable connection between the aromatic core and the oxane ring, with a degree of conformational flexibility that can be advantageous for optimizing interactions with biological targets.

  • An Oxane (Tetrahydropyran) Moiety: The inclusion of a saturated heterocyclic ring like tetrahydropyran (THP) is a well-established strategy in modern medicinal chemistry to improve the physicochemical properties of drug candidates.[1] The THP group can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to its carbocyclic analogue, cyclohexane, thereby positively influencing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid as a pharmaceutical building block. We will present detailed, field-proven protocols for its synthesis and key synthetic transformations, explain the rationale behind experimental choices, and discuss the strategic importance of its structural components.

Synthesis of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid

The target compound can be readily synthesized from commercially available 2-bromo-5-hydroxybenzoic acid via a Williamson ether synthesis. This reaction is a reliable and widely used method for forming ethers from an alkoxide and an alkyl halide.[2]

Protocol 1: Williamson Ether Synthesis

This protocol describes the alkylation of 2-bromo-5-hydroxybenzoic acid with (oxan-4-yl)methyl 4-methylbenzenesulfonate (tosylate). The tosylate of (oxan-4-yl)methanol is often used in place of the corresponding bromide or chloride to enhance reactivity.

Reaction Scheme:

Williamson_Ether_Synthesis reactant1 2-Bromo-5-hydroxybenzoic acid reaction_plus1 + reactant1->reaction_plus1 reactant2 (Oxan-4-yl)methyl tosylate reactant2->reaction_plus1 base K2CO3 reaction_arrow base->reaction_arrow product 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid reaction_plus1->reaction_arrow DMF, 80 °C

Caption: Williamson Ether Synthesis for the preparation of the title compound.

Materials:

  • 2-Bromo-5-hydroxybenzoic acid (1.0 eq.)

  • (Oxan-4-yl)methyl 4-methylbenzenesulfonate (1.2 eq.)

  • Potassium carbonate (K₂CO₃, 2.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-hydroxybenzoic acid and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the suspension at room temperature for 15 minutes.

  • Add (oxan-4-yl)methyl 4-methylbenzenesulfonate to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product, 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Expertise & Experience: The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate base and the resulting phenoxide more nucleophilic.[3] Using a slight excess of the alkylating agent and a larger excess of the base ensures complete consumption of the starting phenol.

Key Applications and Synthetic Protocols

The true utility of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid lies in its capacity for diversification through reactions at the bromine and carboxylic acid functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo position is primed for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4][5]

Suzuki_Coupling_Workflow start Start: Assemble Reactants step1 Combine 2-bromo-5-[(oxan-4-yl)methoxy]benzoic acid, boronic acid, and base in a Schlenk flask. start->step1 step2 Add solvent (e.g., 1,4-dioxane/water) and degas the mixture (3x vacuum/backfill with Argon). step1->step2 step3 Add Palladium catalyst (e.g., Pd(PPh₃)₄) under a positive pressure of Argon. step2->step3 step4 Heat the reaction mixture (e.g., 90-100 °C) with vigorous stirring. step3->step4 step5 Monitor reaction progress by TLC or LC-MS. step4->step5 step6 Cool to room temperature, dilute with water, and perform an aqueous workup. step5->step6 step7 Acidify the aqueous layer to precipitate the product. step6->step7 step8 Isolate and purify the product (filtration, column chromatography). step7->step8 end End: Purified Biaryl Product step8->end

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

ReagentStoichiometryPurpose
2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid1.0 eq.Aryl halide starting material
Arylboronic acid1.2 - 1.5 eq.Coupling partner
Pd(PPh₃)₄0.02 - 0.05 eq.Palladium(0) catalyst
K₂CO₃ or K₃PO₄3.0 eq.Base to activate the boronic acid
1,4-Dioxane/Water (e.g., 4:1 v/v)-Solvent system

Procedure:

  • In a dry Schlenk flask under an argon atmosphere, combine 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄, under a positive flow of argon.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction's progress. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, causing it to precipitate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Trustworthiness: The use of a phosphine ligand like triphenylphosphine (in Pd(PPh₃)₄) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[5] Degassing the solvent is a critical step to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, which are fundamental in a vast number of pharmaceuticals.

Materials:

ReagentStoichiometryPurpose
2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid1.0 eq.Aryl halide starting material
Amine (primary or secondary)1.2 eq.Coupling partner
Pd₂(dba)₃0.01 - 0.02 eq.Palladium(0) precatalyst
XPhos or SPhos0.02 - 0.04 eq.Bulky phosphine ligand
NaOt-Bu or K₃PO₄1.4 - 2.0 eq.Base
Toluene or 1,4-Dioxane, anhydrous-Solvent

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand, and the base to an oven-dried Schlenk tube.

  • Add 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • Once complete, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Expertise & Experience: The steric hindrance from the ortho-carboxylic acid group can make this transformation challenging. The use of bulky, electron-rich phosphine ligands like XPhos or SPhos is often necessary to promote the reductive elimination step and achieve high yields.

Amide Bond Formation

The carboxylic acid moiety is readily converted into amides, a key functional group in many drugs.

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling reagents to facilitate amide bond formation under mild conditions.[2]

Amide_Coupling_Mechanism A Carboxylic Acid + EDC B O-Acylisourea Intermediate (Active Ester) A->B Activation D HOBt Active Ester B->D Reaction with HOBt C HOBt C->B F Amide Product D->F Nucleophilic Attack E Amine (R-NH₂) E->D

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Materials:

ReagentStoichiometryPurpose
2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid1.0 eq.Carboxylic acid starting material
Amine (primary or secondary)1.1 eq.Nucleophile
EDC1.2 eq.Coupling reagent (activates acid)
HOBt1.2 eq.Additive to suppress side reactions
DIPEA or Et₃N2.0 - 3.0 eq.Non-nucleophilic base
DMF or DCM, anhydrous-Solvent

Procedure:

  • Dissolve 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid and HOBt in anhydrous DMF or DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC to the solution and stir for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous work-up. This typically involves washing with dilute acid (e.g., 1M HCl), dilute base (e.g., sat. NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Trustworthiness: The inclusion of HOBt is crucial as it reacts with the highly reactive O-acylisourea intermediate to form an HOBt active ester. This new intermediate is less prone to racemization (if chiral centers are present) and side reactions, leading to a cleaner reaction and higher yield of the desired amide.[2]

Conclusion

2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel and complex molecules. Its three distinct functional regions—the reactive bromine atom for cross-coupling, the carboxylic acid for amidation, and the property-modulating oxane moiety—provide a powerful toolkit for lead optimization and the exploration of new chemical space. The protocols detailed in this guide are based on established and robust chemical transformations, providing a solid foundation for the successful application of this promising intermediate in drug discovery programs.

References

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Application

Application Note: Divergent Synthesis of Tetrahydropyran Derivatives from 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Strategic Overview The compound 2-Bromo-5-[(oxan-4-yl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Overview

The compound 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (also referred to as 2-bromo-5-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid) is a highly versatile bifunctional building block in modern drug discovery. The incorporation of the tetrahydropyran (oxan-4-yl) ether motif is a proven strategy in medicinal chemistry to enhance aqueous solubility, reduce lipophilicity (LogP), and improve metabolic stability compared to acyclic alkyl ethers.

As a Senior Application Scientist, I approach this scaffold by recognizing its two orthogonal reaction vectors:

  • The Carboxylic Acid (-COOH): Primed for amide bond formation or esterification.

  • The Aryl Bromide (-Br): An excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

By strategically sequencing these functionalizations, researchers can generate diverse libraries of tetrahydropyran-bearing pharmacophores.

Workflow SM 2-Bromo-5-[(oxan-4-yl)methoxy] benzoic acid Amidation Amidation (HATU, DIPEA) SM->Amidation Pathway A Suzuki Suzuki Coupling (Pd-cat, Base) SM->Suzuki Pathway B Product Tetrahydropyran Derivative Amidation->Product Cross-Coupling Suzuki->Product Amidation

Fig 1: Orthogonal functionalization pathways for the benzoic acid scaffold.

Mechanistic Insights & Reaction Optimization

To ensure a self-validating and robust synthetic system, it is critical to understand the causality behind the chosen reagents.

Amide Bond Formation (Pathway A)

Direct amidation of the benzoic acid moiety is typically performed first to prevent the free carboxylic acid from interfering with transition-metal catalysts in subsequent steps. While traditional carbodiimides like EDC/HOBt are common, the steric hindrance around the substituted benzoic acid necessitates a more powerful coupling reagent.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the optimal reagent. HATU generates a highly reactive 7-azabenzotriazole active ester. The nitrogen atom at the 7-position of the pyridine ring provides a neighboring group effect, acting as a general base to accelerate the aminolysis step, drastically reducing epimerization and increasing yields even with poorly nucleophilic anilines.

Table 1: Optimization of Amide Bond Formation

Coupling ReagentBaseSolventConversion (%)Mechanistic Rationale
EDC / HOBtDIPEADMF65%Standard activation; slow for hindered amines.
HATU DIPEA DMF >95% Superior activation via 7-azabenzotriazole ester.
DMT-MMNMMMeOH70%Effective for aqueous/protic conditions[2].
Suzuki-Miyaura Cross-Coupling (Pathway B)

The aryl bromide is perfectly suited for Suzuki-Miyaura cross-coupling to form biaryl systems. The catalytic cycle relies on a Pd(0) species undergoing oxidative addition into the C-Br bond, followed by transmetalation with an arylboronic acid, and reductive elimination to form the C-C bond[3].

For this specific electron-rich and sterically encumbered bromide, bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are highly effective. They enforce a cis-geometry on the palladium center, which accelerates the rate-determining reductive elimination step.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration

Fig 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 2: Optimization of Suzuki-Miyaura Coupling

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh3)4Na2CO3 (aq)Toluene9060%
Pd(dppf)Cl2 K2CO3 (aq) 1,4-Dioxane 90 88%
Pd(OAc)2 / SPhosCs2CO3Toluene10092%

Experimental Protocols

The following protocols are designed to be self-validating. In-process controls (IPC) via LC-MS or TLC are integrated to ensure reaction completion before proceeding to workup.

Protocol A: HATU-Mediated Amidation

Objective: Conversion of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid to its corresponding amide.

Reagents & Materials:

  • 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (1.0 equiv, 1.0 mmol, 315.16 mg)

  • Primary or Secondary Amine (1.1 equiv, 1.1 mmol)

  • HATU (1.2 equiv, 1.2 mmol, 456.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask under N2, dissolve the starting benzoic acid (1.0 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 mmol) in one portion. The solution will typically turn a pale yellow/orange color, indicating the formation of the active 7-azabenzotriazole ester. Stir for 15 minutes.

  • Aminolysis: Add the target amine (1.1 mmol) dropwise (if liquid) or as a solid.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the starting material mass [M+H]+ 315/317 and the appearance of the product mass).

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (25 mL) and wash sequentially with 1M HCl (15 mL), saturated aqueous NaHCO3 (15 mL), and brine (15 mL).

    • Causality Note: The acidic wash removes unreacted amine and DIPEA; the basic wash removes unreacted acid and HATU byproducts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the 2-bromo position of the previously synthesized amide.

Reagents & Materials:

  • Brominated Amide Intermediate (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl2·CH2Cl2 adduct (0.05 equiv, 5 mol%, 20.4 mg)

  • Potassium Carbonate (K2CO3) (3.0 equiv, 1.5 mmol, 207.3 mg)

  • 1,4-Dioxane / H2O (4:1 v/v, 5.0 mL), degassed

Step-by-Step Procedure:

  • Preparation: Charge a microwave vial or Schlenk tube with the Brominated Amide (0.5 mmol), Arylboronic acid (0.75 mmol), and K2CO3 (1.5 mmol).

  • Degassing: Add the 1,4-Dioxane/H2O mixture (5.0 mL). Sparge the solution with Argon or N2 for 10 minutes to remove dissolved oxygen.

    • Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst and the homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (5 mol%) under a positive stream of inert gas. Seal the vessel.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath for 4–8 hours.

  • Monitoring: Check reaction progress via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove palladium black and inorganic salts, washing the pad with EtOAc (20 mL).

  • Isolation: Transfer the filtrate to a separatory funnel, wash with water (10 mL) and brine (10 mL). Dry the organic phase (MgSO4), concentrate, and purify via reverse-phase HPLC or silica gel chromatography to yield the final tetrahydropyran-bearing biaryl derivative.

References

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries Source: ACS Combinatorial Science (via PMC) URL:[Link]

  • Fukuyama Cross-Coupling Approach to Isoprekinamycin: Discovery of the Highly Active and Bench-Stable Palladium Precatalyst POxAP Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Method

Application Note: Catalytic Esterification Strategies for 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Executive Summary & Substrate Analysis The compound 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals

Executive Summary & Substrate Analysis

The compound 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid is a highly functionalized building block frequently utilized in medicinal chemistry (e.g., as a precursor for Suzuki-Miyaura cross-coupling via the bromine atom). Converting this carboxylic acid into an ester is a critical functional group manipulation, but the substrate presents two distinct chemical challenges:

  • Steric Hindrance: The bromine atom at the ortho-position (C2) creates a significant steric shield around the carboxylic acid at C1. This steric bulk raises the activation energy for nucleophilic attack at the carbonyl carbon, rendering traditional equilibrium-driven methods sluggish[1].

  • Chemoselectivity: The molecule features an (oxan-4-yl)methoxy group—an alkyl ether linked to a tetrahydropyran (THP) ring. While more robust than a standard THP-acetal, prolonged exposure to harsh mineral acids (e.g., refluxing H₂SO₄) can lead to unwanted ether cleavage or degradation[2],.

To achieve high-yielding, scalable esterification, the chosen catalytic methodology must overcome the ortho-steric block while operating under mild conditions to preserve the ether linkage.

Mechanistic Rationale: Selecting the Optimal Catalyst System

The Limitation of Fischer Esterification

The Fischer esterification relies on acid catalysis (e.g., H₂SO₄) to protonate the carbonyl oxygen, making it more electrophilic[1]. However, for ortho-halogenated benzoic acids, the steric hindrance severely limits the approach trajectory of the incoming alcohol[1]. Furthermore, the reaction is an equilibrium process that typically requires a large excess of the alcohol as the solvent, which is economically unviable for complex or expensive alcohols.

The Superiority of the Steglich Esterification (EDC / DMAP)

For sterically demanding substrates, the Steglich Esterification is the premier choice[3]. This method utilizes a carbodiimide coupling agent—commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)—and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Causality of Reagent Choice:

  • EDC over DCC: EDC is preferred over Dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, allowing for rapid removal during aqueous workup, whereas DCC produces an insoluble urea that complicates purification[4].

  • The Critical Role of DMAP: EDC activates the carboxylic acid to form an O-acylisourea intermediate. If the reaction is slow (as is the case with ortho-bromo substrates), this intermediate can undergo a detrimental 1,3-rearrangement to form an unreactive N-acylurea[5]. DMAP, being a highly nucleophilic catalyst, intercepts the O-acylisourea faster than the rearrangement can occur, generating a highly reactive acylpyridinium intermediate[6],[4]. This intermediate is aggressively attacked by the alcohol to form the ester, regenerating the DMAP catalyst[3].

Mechanism Substrate Carboxylic Acid Substrate O_Acyl O-Acylisourea Intermediate Substrate->O_Acyl EDC EDC (Coupling Agent) EDC->O_Acyl Activates Acyl_Py Acylpyridinium Intermediate O_Acyl->Acyl_Py DMAP Attack DMAP DMAP (Catalyst) DMAP->Acyl_Py Product Target Ester Acyl_Py->Product R-OH Attack Alcohol Alcohol (R-OH) Alcohol->Product

Fig 1. Steglich esterification mechanism highlighting DMAP-catalyzed acyl transfer.

Base-Promoted Alkylation (For Methyl Esters)

If the specific goal is to synthesize the methyl ester , base-promoted alkylation using iodomethane (MeI) and potassium carbonate (K₂CO₃) is highly effective. This pathway bypasses the sterically hindered carbonyl carbon entirely. Instead, the base deprotonates the acid, and the resulting carboxylate oxygen acts as a nucleophile in an Sₙ2 attack on the methyl halide[2].

Comparative Data Analysis

The following table summarizes the anticipated performance of different esterification strategies for 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, based on established reactivity profiles of ortho-substituted benzoic acids.

StrategyReagents / CatalystTempTimeEst. YieldPurityMechanistic Notes
Fischer H₂SO₄ (cat.), MeOH (solvent)65 °C24 h< 50%80%Sluggish due to ortho-Br. Risk of ether degradation over long reflux.
Steglich EDC·HCl (1.5 eq), DMAP (0.1 eq)20 °C4-6 h> 90%> 95%Mild conditions. Ideal for complex, secondary, or bulky alcohols[3].
Alkylation K₂CO₃ (2.0 eq), MeI (1.5 eq)20 °C2 h> 95%> 98%Sₙ2 mechanism bypasses carbonyl steric hindrance entirely[2].

Table 1: Comparative Evaluation of Esterification Strategies.

Workflow Start 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid Decision Select Esterification Strategy Start->Decision Meth1 Fischer (H2SO4/MeOH) Decision->Meth1 Acidic Meth2 Steglich (EDC/DMAP) Decision->Meth2 Mild Meth3 Alkylation (MeI/K2CO3) Decision->Meth3 Basic Out1 Low Yield (Steric Hindrance) Meth1->Out1 Out2 High Yield (Complex Esters) Meth2->Out2 Out3 High Yield (Methyl Esters Only) Meth3->Out3

Fig 2. Decision matrix for esterification strategies based on steric and functional constraints.

Experimental Protocols

Protocol A: Steglich Esterification (General Ester Synthesis)

Use this protocol when coupling the substrate with complex, secondary, or structurally delicate alcohols.

Reagents:

  • 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (1.0 eq)

  • Target Alcohol (1.2 eq)

  • EDC·HCl (1.5 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Procedure:

  • Initiation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid substrate (1.0 eq) and the target alcohol (1.2 eq).

  • Solvation & Catalysis: Dissolve the mixture in anhydrous DCM to achieve a 0.1 M concentration. Add DMAP (0.1 eq). Causality: DMAP must be present before the coupling agent is activated to immediately intercept the O-acylisourea and prevent N-acylurea formation[4].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.5 eq) portionwise over 5 minutes. Causality: Cooling mitigates the exothermic activation step and further suppresses side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours under an inert atmosphere (N₂ or Ar).

Validation & Analytical Checkpoints (Self-Validating System):

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar carboxylic acid (baseline) should be completely consumed, replaced by a higher Rf spot (the ester).

  • Workup Check: Dilute the reaction with additional DCM. Wash sequentially with 1M aqueous HCl (2x) to selectively protonate and remove DMAP and unreacted EDC into the aqueous layer. Wash with saturated NaHCO₃ to remove any unreacted acid, followed by brine.

  • Final Verification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Confirm the absence of the N-acylurea byproduct via LC-MS or ¹H-NMR (look for the disappearance of the broad carboxylic acid OH peak at ~11-13 ppm).

Protocol B: Base-Promoted Alkylation (Methyl Ester Synthesis)

Use this protocol exclusively when the target is the methyl ester. Note: MeI is a potent alkylating agent and suspected carcinogen; handle strictly in a fume hood.

Reagents:

  • 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (1.0 eq)

  • Potassium Carbonate (K₂CO₃, finely powdered) (2.0 eq)

  • Iodomethane (MeI) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes. Causality: Pre-stirring ensures complete deprotonation to the highly nucleophilic carboxylate anion.

  • Alkylation: Add Iodomethane (1.5 eq) dropwise via syringe.

  • Propagation: Stir the opaque suspension vigorously at room temperature for 2 hours.

Validation & Analytical Checkpoints (Self-Validating System):

  • In-Process Control (IPC): LC-MS analysis will show a clean conversion to the [M+H]⁺ peak corresponding to the methyl ester, bypassing the steric hindrance of the bromine atom[2].

  • Workup Check: Quench the reaction with ice water (5 volumes relative to DMF) to solubilize the inorganic salts. Extract with Ethyl Acetate (3x).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Causality: LiCl drastically increases the polarity of the aqueous phase, efficiently pulling residual DMF out of the organic layer. Dry over Na₂SO₄, filter, and concentrate.

References[7] "Steglich Esterification: Organic Chemistry Study Guide", Fiveable. Available at:https://fiveable.me/[4] "Steglich Esterification", Organic Chemistry Portal. Available at:https://www.organic-chemistry.org/namedreactions/steglich-esterification.shtm[1] "21.3: Reactions of Carboxylic Acids", Chemistry LibreTexts. Available at: https://chem.libretexts.org/[2] "Acid to Ester - Common Conditions", Common Organic Chemistry. Available at: https://commonorganicchemistry.com/[6] "Steglich esterification", Wikipedia. Available at: https://en.wikipedia.org/wiki/Steglich_esterification[3] "The development of new applications for pentafluoropyridine in organic chemistry", Durham E-Theses. Available at:http://etheses.dur.ac.uk/[5] "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids", Green Chemistry (RSC Publishing). Available at:https://pubs.rsc.org/en/content/articlelanding/2021/GC/D1GC02251B

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing bottlenecks, low yields, or isolation failures during the synthesis of 2-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing bottlenecks, low yields, or isolation failures during the synthesis of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid .

Synthesizing this functionalized aryl ether requires strict control over chemoselectivity, steric hindrance, and aqueous solubility. Below, we dissect the causality behind common experimental failures and provide a self-validating framework to ensure high-yield recovery.

System Overview & Synthetic Pathway

The construction of this molecule relies on a Williamson ether synthesis (O-alkylation) connecting a phenolic core with a tetrahydropyran derivative. To prevent competing side reactions, the synthetic pathway must be carefully staged.

Pathway SM 2-Bromo-5-hydroxybenzoic acid (Starting Material) Ester Methyl 2-bromo-5-hydroxybenzoate (Protected Intermediate) SM->Ester MeOH, H2SO4 (Esterification) Ether Methyl 2-bromo-5-[(oxan-4-yl)methoxy]benzoate (Alkylated Intermediate) Ester->Ether (Oxan-4-yl)methyl tosylate K2CO3, DMF, 80°C Product 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (Final Product) Ether->Product 1. LiOH, THF/H2O 2. HCl (pH 3)

Chemical synthesis pathway for 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid.

Diagnostic Flowchart for Low Yield

Before diving into the FAQs, use the following logic tree to diagnose the exact point of failure in your current workflow.

Troubleshooting Start Low Yield Identified Q1 Is starting material consumed? (TLC/LC-MS) Start->Q1 No Incomplete Reaction Q1->No No Yes Analyze Byproducts Q1->Yes Yes Action1 Use (Oxan-4-yl)methyl tosylate Increase Temp to 80°C No->Action1 Q2 Major byproduct type? Yes->Q2 EsterBP Ester Formation (O-alkylation of COOH) Q2->EsterBP C_Alk C-Alkylation of Phenol Q2->C_Alk Loss No byproducts, loss during workup Q2->Loss Action2 Pre-protect COOH as methyl ester EsterBP->Action2 Action3 Switch to polar aprotic solvent (DMF/DMSO) C_Alk->Action3 Action4 Adjust aqueous pH to 3.0 Extract with EtOAc Loss->Action4

Diagnostic flowchart for resolving low yield in the etherification and isolation steps.

Troubleshooting FAQs: Mechanistic Insights

Q1: I am reacting 2-bromo-5-hydroxybenzoic acid directly with (oxan-4-yl)methyl bromide, but my yields are under 20%. LC-MS shows a mass corresponding to double alkylation. What is happening? A1: The root cause is a lack of chemoselectivity. The carboxylic acid proton (pKa ~2.9) is significantly more acidic than the phenolic hydroxyl (pKa ~9.5). When you introduce a base, the carboxylic acid is deprotonated first, creating a carboxylate nucleophile that competes for the alkylating agent, leading to ester formation. To achieve high yields of the O-alkylated phenol, you must employ a chemoselective protection strategy, converting the starting material to methyl 2-bromo-5-hydroxybenzoate prior to the Williamson ether synthesis 1[1].

Q2: I switched to methyl 2-bromo-5-hydroxybenzoate, but the reaction with (oxan-4-yl)methyl bromide is incredibly slow, even at 60°C. How can I drive this to completion? A2: The (oxan-4-yl)methyl group is sterically hindered due to the β-branching from the tetrahydropyran ring. Bromide is an adequate leaving group for unhindered primary alkyl halides, but for β-branched systems, the SN2 transition state is sterically crowded, severely reducing the reaction rate. Upgrade your electrophile to (oxan-4-yl)methyl 4-methylbenzenesulfonate (tosylate), which can be readily prepared from the corresponding alcohol 2[2]. The tosylate is a vastly superior leaving group. Additionally, ensure you are using a polar aprotic solvent like DMF. Polar aprotic solvents generally favor O-alkylation over C-alkylation3[3], which is a critical consideration for the regioselectivity of the Williamson ether synthesis 4[4].

Q3: My etherification is complete, but after saponification of the methyl ester with LiOH and subsequent aqueous workup, my isolated yield of the final benzoic acid drops to 30%. Where is my product? A3: 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid contains both a polar tetrahydropyran oxygen and a carboxylic acid. This makes the molecule highly water-soluble. If the aqueous layer is not sufficiently acidified during workup (pH > 4.0), the product remains in the aqueous phase as a carboxylate salt. You must carefully acidify the aqueous layer to pH 2.5–3.0 using 1M HCl and extract multiple times with a solvent that has a high affinity for polar organic molecules, such as ethyl acetate.

Quantitative Data Analysis

The table below summarizes the causal relationship between reaction variables and isolated yields, validating the need for the optimized protocol.

Reaction VariableCondition TestedPrimary Byproduct / IssueIsolated Yield (%)
Substrate Free Carboxylic AcidOver-alkylation (Ester formation)15 - 20%
Substrate Methyl Ester ProtectedNone (Clean O-alkylation)> 85%
Alkylating Agent (Oxan-4-yl)methyl bromideIncomplete reaction (Steric hindrance)40 - 50%
Alkylating Agent (Oxan-4-yl)methyl tosylateNone (Rapid SN2 displacement)88 - 92%
Solvent Methanol (Protic)C-alkylation of phenol ring55 - 65%
Solvent DMF (Polar Aprotic)None (Favors O-alkylation)> 85%
Workup pH pH > 5.0Product lost to aqueous layer< 30%
Workup pH pH 2.5 - 3.0None (Full protonation prior to extraction)90 - 95%

Self-Validating Experimental Protocol

This optimized methodology includes built-in analytical checkpoints to ensure the reaction is proceeding as intended before moving to the next phase.

Phase 1: Protection (Esterification)
  • Suspend 2-bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10 volumes).

  • Slowly add concentrated H2SO4 (0.1 eq) dropwise at 0 °C.

  • Reflux the mixture at 65 °C for 12 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly polar baseline acid spot is entirely replaced by the higher Rf ester spot.

  • Concentrate under reduced pressure, neutralize with saturated NaHCO3, and extract with EtOAc. Dry and concentrate to yield methyl 2-bromo-5-hydroxybenzoate.

Phase 2: Williamson Ether Synthesis
  • In a dry, inert-gas flushed flask, dissolve methyl 2-bromo-5-hydroxybenzoate (1.0 eq) in anhydrous DMF (5 volumes).

  • Add anhydrous K2CO3 (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide nucleophile.

  • Add (oxan-4-yl)methyl 4-methylbenzenesulfonate (1.2 eq).

  • Heat the mixture to 80 °C for 8 hours.

    • Self-Validation Check: Analyze by LC-MS. The mass of the starting phenol should be <2% relative to the product mass.

  • Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na2SO4, and concentrate.

Phase 3: Saponification & pH-Controlled Isolation
  • Dissolve the crude intermediate in THF/H2O (1:1, 10 volumes).

  • Add LiOH monohydrate (3.0 eq) and stir at room temperature for 4 hours.

    • Self-Validation Check: Disappearance of the ester peak on LC-MS confirms complete hydrolysis.

  • Evaporate the THF under reduced pressure.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5–3.0 using 1M HCl.

    • Self-Validation Check: A white precipitate should form. Verify the pH with a calibrated meter, not just indicator paper, to ensure complete protonation.

  • Extract the aqueous suspension with EtOAc (3 x 10 volumes). Combine organics, dry over Na2SO4, and concentrate to afford pure 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid.

References

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions, RSC Publishing,[Link]

  • US7763732B2 - Indole derivatives, Google P

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when performing Suzuki-Miyaura cross-couplings on highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when performing Suzuki-Miyaura cross-couplings on highly functionalized, sterically hindered aryl bromides.

Coupling 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid presents a unique triad of challenges:

  • Steric Hindrance: The bromine atom is ortho to the carboxylic acid, creating significant steric congestion during the oxidative addition step[1].

  • Electronic Deactivation: The 5-[(oxan-4-yl)methoxy] ether group is electron-donating, which inherently slows down the oxidative addition of the C–Br bond.

  • Off-Cycle Resting States: The free carboxylic acid can coordinate to the palladium center, displacing weaker ligands and stalling the catalytic cycle, which often tempts researchers to use excessively high catalyst loadings (>5 mol%).

This guide provides the causality behind experimental choices, troubleshooting FAQs, and a self-validating protocol to successfully reduce your palladium loading to <0.1 mol% while eliminating palladium black formation.

Optimization Workflow

The following decision tree illustrates the critical path for optimizing catalyst loading for this specific substrate.

Workflow A High Pd Loading (>5 mol%) & Pd Black Formation B 1. Base Optimization Increase to >2.5 eq to neutralize -COOH & activate boronic acid A->B Address acid interference C 2. Ligand Selection Deploy bulky biaryl phosphines (e.g., XPhos) to block -COOH binding B->C Overcome steric hindrance D 3. Precatalyst Adoption Utilize Pd G3/G4 precatalysts for 1:1 Ligand:Pd ratio C->D Prevent Pd(0) aggregation E 4. Reaction Engineering Rigorous N2 degassing & biphasic solvent (THF/H2O) D->E Maximize catalyst lifespan F Optimized State: Low Loading (<0.1 mol%) High Turnover & Yield E->F Final validation

Fig 1: Stepwise optimization workflow for reducing Pd catalyst loading in hindered Suzuki couplings.

Catalyst & Ligand Selection Data

To reduce catalyst loading, the ligand must stabilize the highly active monoligated palladium(0) species, L1​Pd(0) , while preventing the ortho-carboxylate from poisoning the metal center[2].

Catalyst SystemTypical LoadingBase / SolventPerformance on ortho-Halobenzoic Acids
Pd(PPh 3​ ) 4​ 5.0 – 10.0 mol%Na 2​ CO 3​ / ToluenePoor: PPh 3​ dissociates easily; the ortho-carboxylate coordinates to Pd, causing the reaction to stall and form Pd black.
Pd(OAc) 2​
  • P(t-Bu) 3​
1.0 – 2.0 mol%KF / THFModerate: Highly active and overcomes steric hindrance, but the ligand is highly air-sensitive and prone to rapid oxidation[3].
XPhos Pd G3 0.05 – 0.2 mol% K 3​ PO 4​ / THF:H 2​ OExcellent: Rapid activation ensures a 1:1 Ligand:Pd ratio. The extreme steric bulk of XPhos prevents carboxylate coordination and Pd aggregation.

Troubleshooting & FAQs

Q1: Why does my reaction turn black (Pd black) when I lower the catalyst loading below 2 mol%? A: The formation of a black precipitate is a classic sign of catalyst decomposition into inactive elemental palladium[4]. In the coupling of 2-bromo-5-[(oxan-4-yl)methoxy]benzoic acid, the ortho-carboxylate group can displace weaker ligands from the Pd center. Without a strongly coordinating ligand, the Pd(0) intermediate aggregates into bulk metal. Solution: Switch to a bulky, electron-rich biarylphosphine (e.g., XPhos) that strongly binds and stabilizes the monoligated Pd(0) intermediate, preventing aggregation even at <0.1 mol% loadings[2].

Q2: I am using 1.5 equivalents of base, but my conversion is stalled at 30%. Why? A: Your substrate contains a free carboxylic acid at the C1 position. The first equivalent of base is immediately consumed to deprotonate the benzoic acid into a carboxylate salt. The Suzuki-Miyaura transmetalation step strictly requires a basic environment to convert the boronic acid into a reactive, electron-rich boronate complex. Solution: Increase the base loading to at least 2.5–3.0 equivalents to ensure both substrate neutralization and catalytic turnover.

Q3: How does the 5-[(oxan-4-yl)methoxy] group affect the coupling efficiency? A: The oxanyl (tetrahydropyran) ether linkage is electron-donating. Because the oxidative addition step is favored by electron-poor aryl halides, this electron-donating group slightly deactivates the C–Br bond. Furthermore, the oxygen atoms in the oxanyl ring can weakly coordinate to palladium. Solution: Utilizing an electron-rich, sterically demanding ligand (like XPhos) increases the electron density at the palladium center, accelerating the oxidative addition step and compensating for the substrate's electronic deactivation[3].

Q4: Can I use a pre-catalyst to achieve ppm-level loading? A: Yes. Traditional in situ mixtures of Pd(OAc) 2​ and phosphine ligands require an initial reduction step to form Pd(0), which can be inefficient and lead to inactive Pd(II) resting states. Using a Palladacycle precatalyst (e.g., XPhos Pd G3) ensures quantitative generation of the active L1​Pd(0) species upon mild base activation, allowing loadings as low as 0.05 mol% (500 ppm).

Validated Low-Loading Protocol (0.1 mol% Pd)

This protocol is designed as a self-validating system . Visual cues are included so you can confirm the mechanistic integrity of the reaction in real-time.

Reagents:

  • Aryl Halide: 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Base: K 3​ PO 4​ (3.0 equiv)

  • Catalyst: XPhos Pd G3 (0.1 mol%)

  • Solvent: THF / H 2​ O (4:1 v/v)

Step-by-Step Methodology:

  • Solid Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and K 3​ PO 4​ .

    • Causality: K 3​ PO 4​ is chosen because it is a strong enough base to facilitate transmetalation of hindered substrates without causing protodeboronation of the boronic acid.

  • Precatalyst Addition: Add the XPhos Pd G3 (0.1 mol%).

    • Validation Check: Weighing in air is acceptable for G3 precatalysts due to their bench stability. The powder should be off-white to pale yellow.

  • Solvent Degassing (Critical Step): In a separate flask, prepare the THF/H 2​ O (4:1) mixture and sparge vigorously with N 2​ or Argon for 15 minutes.

    • Causality: At 0.1 mol% loading, even trace oxygen will rapidly oxidize the XPhos ligand, leading to immediate catalyst death. Water is mandatory to dissolve the K 3​ PO 4​ and facilitate the transmetalation step.

  • Reaction Initiation: Add the degassed solvent to the Schlenk flask under a positive stream of inert gas. Seal the flask and heat to 60 °C.

    • Validation Check: Within 5 minutes of heating, the solution should turn a homogeneous clear or pale golden-yellow, indicating the successful generation of the active L1​Pd(0) species. If the solution turns opaque black, oxygen ingress has occurred or the base was insufficient to activate the precatalyst.

  • Completion & Workup: Stir for 4–6 hours. Cool to room temperature, acidify with 1M HCl to pH 2 (to reprotonate the carboxylic acid), and extract with EtOAc.

References[4] Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with (Z)-2-bromo-2-butene. Benchchem. URL: https://www.benchchem.com/[3]Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ja992130h[2]Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.2c00355[1]Palladium-Catalyzed Decarboxylative Annulation Reaction of Aryl Iodides and Methyl 2-Haloarenecarboxylates. Organic Letters - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c01550

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid Reactions

Welcome to the technical support and troubleshooting guide for 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid . As a highly versatile bifunctional building block, this molecule contains a reactive aryl bromide, a carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid . As a highly versatile bifunctional building block, this molecule contains a reactive aryl bromide, a carboxylic acid, and a sensitive alkyl aryl ether linkage connected to an oxane (tetrahydropyran) ring.

The primary challenge researchers face when working with this scaffold is the unintended cleavage of the ether bond or the oxane ring during downstream functionalizations. This guide synthesizes mechanistic causality with field-proven methodologies to help you preserve the ether linkage across various reaction conditions.

Section 1: Mechanistic Causality of Ether Cleavage

Alkyl aryl ethers are generally considered stable under standard conditions. However, the specific structural features of this molecule introduce two distinct vulnerabilities that must be managed:

  • Transition-Metal Mediated C–O Activation: While aryl bromides readily undergo oxidative addition with Palladium (Pd), the use of Nickel (Ni) catalysts can lead to competitive insertion into the aryl C–O bond. Nickel's low electronegativity and small atomic radius allow it to back-donate strongly into the C–O σ* orbital, facilitating unintended ether cleavage [1].

  • Acid-Catalyzed Nucleophilic Substitution: The ether oxygen atoms (both the bridging oxygen and the cyclic oxane oxygen) possess lone pairs that are easily protonated by strong Brønsted acids (e.g., HBr, HI) or Lewis acids. Protonation converts the ether into an excellent leaving group, triggering SN​1 or SN​2 cleavage by halide nucleophiles [3].

Pathway Substrate 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (Intact Ether) Pd_Pathway Pd-Catalyzed Cross-Coupling Substrate->Pd_Pathway Chemoselective Oxidative Addition Ni_Pathway Ni-Catalyzed Cross-Coupling Substrate->Ni_Pathway Competitive C-O Bond Activation Product Desired Product (C-Br Reacts, Ether Intact) Pd_Pathway->Product Cleaved Side Product (C-O Cleavage via Ni Insertion) Ni_Pathway->Cleaved

Fig 1. Chemoselectivity of transition metals on the aryl ether bond.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: I am performing a Suzuki-Miyaura cross-coupling at the 2-bromo position, but my LC-MS shows a major byproduct missing the (oxan-4-yl)methyl group. Why is this happening? A: You are likely using a Nickel-based catalyst system (e.g., Ni(cod)2​ ). Nickel is well-documented for its unique ability to activate and cleave aryl C–O bonds—a property often exploited intentionally to use aryl ethers as cross-coupling electrophiles [2]. Solution: Switch to a Palladium-based catalyst (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ). Palladium exhibits exquisite chemoselectivity for the C–Br bond over the C–O bond due to the significantly higher activation energy required for Pd to insert into carbon-oxygen bonds.

Q2: I attempted to form the acid chloride using thionyl chloride ( SOCl2​ ) to synthesize an amide. The reaction turned black, and NMR indicates the oxane ring has degraded. What happened? A: Thionyl chloride generates stoichiometric amounts of HCl gas in situ. The HCl protonates the cyclic oxane oxygen or the bridging ether oxygen. Subsequent nucleophilic attack by the chloride ion causes ring-opening or cleavage of the alkyl chain via an SN​2 mechanism [3]. Solution: Avoid harsh chlorinating agents. For amidation, utilize mild peptide coupling reagents such as HATU or EDC/HOBt in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

Q3: During a metal-halogen exchange with n-BuLi to functionalize the 2-position, I observed complex mixtures and poor yields. Is the ether unstable to base? A: The ether itself is relatively stable to base, but the molecule contains an unprotected carboxylic acid. The first equivalent of n-BuLi deprotonates the acid. The resulting carboxylate, combined with the ether oxygen, acts as a strong directing group for unintended ortho-lithiation (e.g., at the 6-position). Furthermore, localized heating during aggressive n-BuLi addition can trigger Wittig-type rearrangements of the ether. Solution: Pre-protect the carboxylic acid (e.g., as a tert-butyl ester or oxazoline). Perform the lithiation at strictly cryogenic temperatures (-78 °C) using isopropylmagnesium chloride-lithium chloride complex (TurboGrignard) for a milder, more controlled halogen-metal exchange.

Troubleshooting Issue Issue: Ether Cleavage / Degradation Cond1 Strong Acids (e.g., SOCl2, HCl, BBr3) Issue->Cond1 Cond2 Transition Metals (e.g., Ni(cod)2) Issue->Cond2 Mech1 Protonation of Ether Oxygen -> SN1/SN2 Cleavage Cond1->Mech1 Mech2 Oxidative Insertion into Aryl C-O Bond Cond2->Mech2 Sol1 Switch to Mild Reagents (HATU, EDC/HOBt) Mech1->Sol1 Sol2 Switch to Pd Catalysts (Pd(dppf)Cl2, Pd(PPh3)4) Mech2->Sol2

Fig 2. Troubleshooting workflow for diagnosing and resolving ether cleavage.

Section 3: Quantitative Reaction Matrices

Table 1: Catalyst Chemoselectivity Profile for 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid

Catalyst SystemC–Br Activation RateC–O Cleavage RiskRecommended Use
Pd(PPh3​)4​ / Na2​CO3​ Very HighVery LowSuzuki, Sonogashira
Pd(dppf)Cl2​ / K3​PO4​ Very HighVery LowBuchwald-Hartwig
CuI / Diamine ligandModerateLowUllmann-type
Ni(cod)2​ / PCy3​ HighHigh Not Recommended

Table 2: Carboxylic Acid Activation Reagents & Ether Stability

ReagentReactive ByproductsEther Cleavage RiskSuitability
SOCl2​ / Reflux HCl , SO2​ Severe Incompatible
Oxalyl Chloride / DMF HCl , CO , CO2​ High Requires proton scavenger
HATU / DIPEAUrea derivativeNoneIdeal for Amidation
EDC / HOBtWater-soluble ureaNoneIdeal for Amidation
Section 4: Self-Validating Experimental Protocols

To ensure trust and reproducibility, the following protocols include built-in validation checkpoints to confirm the structural integrity of the ether bond.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Ether-Preserving)

Objective: Couple an aryl boronic acid to the 2-position without cleaving the ether.

  • Setup: In an oven-dried Schlenk flask, combine 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (1.0 eq), aryl boronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (3.0 eq).

  • Solvent: Add degassed 1,4-Dioxane/ H2​O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Heat to 80 °C under N2​ for 4 hours.

  • In-Process Control (Validation): Monitor via TLC (DCM:MeOH 9:1). The starting material (UV active, Rf​ ~0.3) should disappear. Crucial Check: Co-spot the reaction mixture against a standard of (oxan-4-yl)methanol; if a spot matches the alcohol, C–O cleavage is occurring.

  • Workup: Acidify to pH 4 with 1M citric acid (avoid strong mineral acids like HCl to prevent post-reaction ether cleavage). Extract with EtOAc.

  • Final Validation ( 1H NMR): Confirm the integrity of the ether by locating the oxane ring protons. Look for the distinct multiplet at δ 3.95 (2H, equatorial oxane protons) and the doublet at δ 3.85 (2H, Ar-O-CH2​- ). Loss of these signals indicates protocol failure.

Protocol B: Mild Amidation via HATU

Objective: Form an amide from the carboxylic acid without acid-catalyzed ether degradation.

  • Setup: Dissolve the benzoic acid (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes. The solution will turn pale yellow, indicating the formation of the active O-At ester.

  • Coupling: Add the desired amine (1.2 eq). Warm to room temperature and stir for 2 hours.

  • In-Process Control (Validation): Quench a 10 µL aliquot in water/MeCN and run LC-MS. Look for the [M+H]+ peak of the desired amide. Ensure the strict absence of the [M-115]+ fragment, which would indicate the loss of the (oxan-4-yl)methyl group.

  • Workup: Dilute with EtOAc, wash heavily with 5% aqueous LiCl (to remove DMF), followed by saturated NaHCO3​ and brine.

  • Final Validation ( 13C NMR): Yield should be >85% with no oxane ring-opened impurities. The intact oxane carbons typically appear at ~67 ppm (C2/C6 adjacent to oxygen) and ~33 ppm (C3/C5).

References
  • Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 2015.[Link]

  • Metal-catalyzed activation of ethers via C–O bond cleavage. Chemical Society Reviews, 2014.[Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry, 2014.[Link]

Optimization

Technical Support Center: Minimizing Debromination of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting Protodehalogenation in Palladium-Catalyzed Cross-Couplings Overview & Mechanistic Causality When performing palladium-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting Protodehalogenation in Palladium-Catalyzed Cross-Couplings

Overview & Mechanistic Causality

When performing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) on 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid , researchers frequently encounter a critical side reaction: protodehalogenation (debromination) .

This specific molecule is highly susceptible to debromination due to the unprotected carboxylic acid positioned ortho to the bromide. During the catalytic cycle, the resulting Ar-Pd(II)-Br intermediate can be intercepted by the adjacent carboxylate anion. This forms a stable palladacycle that acts as a thermodynamic sink, retarding the transmetalation step. The extended lifetime of this intermediate gives it ample time to encounter a hydride source, leading to reductive cleavage of the C–Pd bond and the formation of the undesired debrominated byproduct (Ar-H).

G Start Pd(0) Catalyst + 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid OxAdd Ar-Pd(II)-Br Intermediate (Prone to Carboxylate Coordination) Start->OxAdd Oxidative Addition Transmet Transmetalation (Accelerated by XPhos & K3PO4) OxAdd->Transmet Fast Pathway (Optimized Conditions) Hydride Hydride Source Encounter (Trace H2O, Alcohols, DMF) OxAdd->Hydride Slow Transmetalation (Suboptimal Conditions) Product Desired Cross-Coupled Product Transmet->Product Reductive Elimination Debrom Protodehalogenation Byproduct (Debrominated Ar-H) Hydride->Debrom Reductive Cleavage

Caption: Catalytic cycle showing desired cross-coupling vs. competing protodehalogenation side reaction.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid undergo severe debromination compared to standard aryl bromides? A1: The issue stems from the unprotected carboxylic acid. The acidic proton can directly quench the basic species required for transmetalation, stalling the catalytic cycle at the Ar-Pd(II)-Br stage[1]. Furthermore, the proximity of the carboxylate allows it to coordinate to the palladium center, creating steric hindrance that slows down the desired cross-coupling pathway, allowing the competing protodehalogenation to take over.

Q2: Where is the hydride source coming from if I am not using a reducing agent? A2: Hydrides are inadvertently sourced from several components in suboptimal reaction mixtures:

  • Solvents: Alcohols (via β -hydride elimination) and basic DMF are notorious for promoting protodehalogenation[2].

  • Moisture: Trace water can act as a hydrogen source, forming an "Ar-Pd-OH" species that subsequently undergoes hydrodehalogenation[3],[4].

  • Amine Bases: If using amine bases (e.g., TEA, DIPEA), they can undergo β -hydride elimination to donate a hydride to the Pd center.

Q3: How does ligand selection prevent this side reaction? A3: The kinetic competition between transmetalation/reductive elimination and debromination dictates the product ratio. Bulky, electron-rich biarylphosphine ligands (such as XPhos or SPhos) stabilize the active mono-ligated Pd(0) species and sterically force a rapid reductive elimination[1]. By accelerating the desired pathway, the catalyst spends less time in the vulnerable Ar-Pd(II) state.

Q4: Should I protect the carboxylic acid before coupling? A4: Yes, if possible. Converting the carboxylic acid to a methyl or tert-butyl ester eliminates the acidic proton and prevents palladacycle formation. If your synthetic route requires direct coupling of the free acid, you must use an excess of a strong, non-nucleophilic base (e.g., 3.0 equivalents of K₃PO₄) to ensure complete deprotonation without acting as a hydride donor.

Quantitative Optimization Data

The following table summarizes the impact of various reaction parameters on the ratio of desired product to debrominated byproduct.

Reaction ParameterSuboptimal Condition (High Debromination Risk)Optimized Condition (Low Debromination)Est. Debromination Ratio (Ar-H : Ar-R)Mechanistic Rationale
Protecting Group Unprotected Carboxylic AcidMethyl or tert-Butyl Ester~30:70Prevents Pd-carboxylate coordination and local pH drops.
Ligand PPh₃ or dppfXPhos or SPhos~5:95Bulky ligands force rapid reductive elimination.
Base Na₂CO₃ (1.5 eq) or AminesK₃PO₄ (3.0 eq)~10:90Ensures full deprotonation without hydride donation.
Solvent DMF or Ethanol1,4-Dioxane or Toluene~5:95Eliminates hydride donation from solvent degradation.
Temperature >100 °C60–80 °C~15:85Lower thermal energy reduces the rate of side reactions.

Troubleshooting Workflow

Workflow Issue High Debromination Detected (>10%) CheckAcid Is the carboxylic acid protected? Issue->CheckAcid ProtectAcid Protect as Methyl/t-Butyl Ester (Highly Recommended) CheckAcid->ProtectAcid No CheckLigand Is the ligand bulky and electron-rich? CheckAcid->CheckLigand Yes ProtectAcid->CheckLigand CheckBase If unprotected: Are you using >2.5 eq of strong base? FixBase Increase K3PO4 to 3.0 eq to ensure full deprotonation CheckBase->FixBase No Success Optimized Yield Minimal Debromination CheckBase->Success Yes FixBase->Success CheckLigand->CheckBase Yes FixLigand Switch to XPhos or SPhos to accelerate transmetalation CheckLigand->FixLigand No FixLigand->CheckBase

Caption: Troubleshooting decision tree for mitigating debromination in ortho-bromo benzoic acids.

Step-by-Step Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This self-validating protocol is designed to couple the unprotected 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid while suppressing protodehalogenation.

Reagents & Materials:

  • 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv)

  • Rigorously degassed 1,4-Dioxane / H₂O (10:1 v/v)

Step 1: System Preparation & Degassing

  • Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Prepare the 1,4-Dioxane/H₂O solvent mixture and degas thoroughly via three freeze-pump-thaw cycles or by sparging with Argon for 30 minutes. Causality: Removing dissolved oxygen prevents catalyst deactivation, while controlling water limits its availability as a hydride source.

Step 2: Reaction Assembly

  • Under an Argon atmosphere, charge the flask with Pd(OAc)₂, XPhos, and K₃PO₄.

  • Add the 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid and the arylboronic acid.

  • Introduce the degassed solvent mixture via syringe.

Step 3: In-Process Control (IPC) & Validation

  • Self-Validation Check: Run a parallel micro-scale control reaction omitting the arylboronic acid. Monitor this control via LC-MS after 2 hours at 80 °C. If >5% of the debrominated product (3-[(oxan-4-yl)methoxy]benzoic acid) is detected, your solvent or base contains a critical hydride leak (e.g., excessive moisture or solvent impurity) that must be addressed before scaling up.

Step 4: Execution & Monitoring

  • Seal the vessel and heat the reaction mixture to 80 °C.

  • Stir vigorously for 4–8 hours. Monitor the consumption of the starting material via LC-MS. Do not prolong heating past completion, as extended thermal exposure increases byproduct formation.

Step 5: Workup & Isolation

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and carefully acidify the aqueous layer with 1M HCl to pH 3–4. Causality: This ensures the carboxylic acid product is fully protonated and partitions into the organic phase.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via reverse-phase chromatography or recrystallization.

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid

Welcome to the Analytical Technical Support Center. This guide provides an authoritative, causality-driven framework for developing, optimizing, and troubleshooting the purity analysis of 2-Bromo-5-[(oxan-4-yl)methoxy]be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide provides an authoritative, causality-driven framework for developing, optimizing, and troubleshooting the purity analysis of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Designed for drug development professionals, this resource bypasses generic advice to focus on the specific physicochemical behavior of halogenated, ether-linked benzoic acid derivatives.

Part 1: Mechanistic Profiling & Causality in Method Design

To develop a robust and self-validating analytical method, we must first deconstruct the target molecule:

  • Ionizable Core (Carboxylic Acid): The benzoic acid moiety has an estimated pKa of ~3.8.

  • Lipophilic & Polarizable Appendages: The heavy 2-bromo substituent increases retention and polarizability, while the 5-[(oxan-4-yl)methoxy] group (a tetrahydropyran ether) adds both bulk and a hydrogen-bond acceptor (the ether oxygen).

  • Causality in pH Selection: Because this is an acidic compound, the mobile phase pH must be strictly controlled. Operating at a pH at least 1.5 units below the pKa (i.e., pH 2.0–2.5) ensures the carboxylic acid remains fully protonated and unionized. Failure to do so results in a mixed ionization state, which is the primary root cause of split peaks, severe tailing, and retention time drift in benzoic acid derivatives[1][2].

  • Causality in Column Selection: The ether oxygen in the oxan-4-yl ring can interact with residual acidic silanols on older silica columns. A high-purity, double-endcapped C18 or Phenyl-Hexyl column is required to prevent secondary retention mechanisms[3].

Workflow A 1. Analyze Analyte Properties pKa ~3.8, Lipophilic Core B 2. Select Stationary Phase End-capped C18 (150 x 4.6 mm) A->B C 3. Optimize Mobile Phase pH Buffer pH 2.0 - 2.5 B->C D 4. Gradient Optimization 10% to 90% Acetonitrile C->D E 5. System Suitability Testing Rs > 2.0, Tf < 1.5 D->E

HPLC Method Development Workflow for Acidic Compounds.

Part 2: Step-by-Step Experimental Protocol (Self-Validating System)

This protocol incorporates built-in System Suitability Testing (SST) to ensure the method validates itself before every sequence. Do not proceed with sample analysis if the SST criteria fail.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Prepare 20 mM Potassium Phosphate buffer and adjust to pH 2.5 using phosphoric acid. (Note: If LC-MS compatibility is required, substitute with 0.1% Formic Acid, though UV baseline drift may increase).

  • Organic Phase (B): 100% Acetonitrile (HPLC Grade). Acetonitrile is preferred over methanol to maintain lower system backpressure and provide sharper peak shapes for rigid aromatic systems[1].

Step 2: Gradient Elution Setup

A gradient is necessary to separate polar starting materials (e.g., 2-bromo-5-hydroxybenzoic acid) from highly lipophilic impurities (e.g., unreacted alkylating agents or dimers).

Table 1: Optimized Gradient Protocol

Time (min)% Mobile Phase A (pH 2.5)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.090101.0
2.090101.0
15.010901.0
18.010901.0
18.190101.0
23.090101.0
Step 3: System Suitability Testing (SST)

Inject a resolution mixture containing the target API and its most likely critical impurity: 3-[(oxan-4-yl)methoxy]benzoic acid (the debrominated byproduct). The run is only valid if it meets the criteria in Table 2.

Table 2: System Suitability Specifications

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 2.0 (Critical Pair)Ensures baseline separation for accurate quantitative integration[4].
Tailing Factor (Tf) < 1.5Confirms the absence of secondary silanol interactions and proper pH control[2].
% RSD of Peak Area < 2.0% (n=6)Validates injector precision, sample stability, and complete column equilibration[5].

Part 3: Troubleshooting Guides & FAQs

Q1: My 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid peak is splitting or exhibiting severe tailing. How do I fix this? A: Peak splitting or tailing for carboxylic acids is almost always a pH issue or a sample solvent mismatch.

  • Check Mobile Phase pH: If your aqueous phase pH is between 3.5 and 4.5, the analyte is partially ionized, causing it to elute in two different states. Adjust the aqueous mobile phase to pH 2.5 to ensure full protonation[2].

  • Check Sample Solvent: If you dissolved your sample in 100% Acetonitrile but your initial gradient is 10% Acetonitrile, the strong injection solvent will drag the analyte down the column before it can mix with the mobile phase. Dissolve your sample in the initial mobile phase composition (90:10 Aqueous:Organic) to focus the analyte band at the head of the column[6].

Troubleshooting Start Issue: Peak Tailing / Splitting Q1 Is Mobile Phase pH < 2.5? Start->Q1 A1 Adjust pH to suppress ionization of benzoic acid Q1->A1 No Q2 Check Sample Solvent Q1->Q2 Yes A2 Match injection solvent to initial mobile phase Q2->A2 Too Strong Q3 Check Column Frit Q2->Q3 Matched A3 Replace Frit or Column (Reverse flush) Q3->A3 Blocked

Troubleshooting Logic Tree for Peak Tailing and Splitting.

Q2: I am seeing drifting retention times across my sequence. What is the root cause? A: Retention time drift in gradient RP-HPLC is typically caused by poor column equilibration or a failing pump proportioning valve.

  • Causality: If the column is not fully re-equilibrated to the high-aqueous starting conditions (90% A), the hydrophobic interaction will vary between runs. Ensure at least 5–10 column volumes of equilibration time between injections[6].

  • Hardware Check: Test the pump proportioning valve using a step gradient with a UV tracer (e.g., 0.1% acetone added to solvent B). If the baseline shifts are erratic rather than sharp steps, the mixing device requires maintenance[7].

Q3: How can I improve the resolution between the target API and the debrominated impurity? A: The loss of the heavy, polarizable bromine atom significantly reduces the lipophilicity of the molecule. Therefore, the debrominated impurity (3-[(oxan-4-yl)methoxy]benzoic acid) will elute earlier than the main peak. If resolution is < 2.0, flatten the gradient slope (e.g., increase organic from 10% to 50% over 15 minutes instead of 90%) to increase the interaction time with the stationary phase[3]. Alternatively, switching to a Phenyl-Hexyl column can offer orthogonal pi-pi selectivity that enhances the separation of halogenated aromatics[1].

Q4: My baseline is noisy and drifting upward during the gradient. Is this normal? A: An upward baseline drift during a reversed-phase gradient is common when using certain acidic modifiers (like TFA) at low UV wavelengths (e.g., 210 nm) because the modifier absorbs UV light, and its concentration changes as the gradient progresses.

  • Solution: Switch to a phosphate buffer (pH 2.5) if you are strictly using UV detection, as phosphate has minimal UV absorbance[1].

References

  • Waters Corporation (Uwe D. Neue). HPLC Troubleshooting. Retrieved from[Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid. Retrieved from[Link]

  • Scribd. The Impact of pH on HPLC Method Development: Separations at Low pH. Retrieved from [Link]

  • Agilent (Tom Waeghe). HPLC Method Development: Standard Practices and New Columns. Retrieved from[Link]

  • Scribd (Royal University of Phnom Penh). HPLC Analysis of Pyridine and Benzoic Acid. Retrieved from[Link]

Sources

Optimization

Recrystallization techniques for purifying 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid

Welcome to the Process Development Technical Support Center. This guide is specifically engineered for researchers and process chemists tasked with the purification of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Technical Support Center. This guide is specifically engineered for researchers and process chemists tasked with the purification of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid .

Because this molecule features a unique combination of a lipophilic aryl bromide core, a moderately polar tetrahydropyran (oxan-4-yl) ether linkage, and an ionizable carboxylic acid headgroup, its solubility profile is highly non-linear. This structural complexity often leads to challenges such as liquid-liquid phase separation ("oiling out") or the entrapment of structurally similar impurities (e.g., des-bromo byproducts) during standard cooling crystallization[1].

This portal provides field-proven troubleshooting strategies, solvent selection data, and a self-validating experimental protocol to ensure high-yield, high-purity isolation.

I. Solvent System Performance Data

Selecting the correct thermodynamic pathway is the most critical step in recrystallization[2]. The table below summarizes the quantitative performance of various solvent systems evaluated for this specific benzoic acid derivative.

Primary SolventAntisolventSolubility @ 75°C (mg/mL)Solubility @ 5°C (mg/mL)Typical Recovery (%)Impurity Purging Profile
Ethyl Acetate (EtOAc) n-Heptane >200<590 - 95%Excellent for non-polar & des-bromo impurities.
Isopropanol (IPA) Water >150<1085 - 90%Good for highly polar impurities; risk of agglomeration.
Toluene N/A (Cooling) ~80<1575 - 80%Highly selective; lower throughput due to solubility.
Methanol (MeOH) Water >250<2080 - 85%High risk of oiling out (LLPS) during cooling.
II. Process Workflow

Workflow Crude Crude 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid Solvent Solvent Selection & Heating (e.g., EtOAc) Crude->Solvent Dissolution Complete Dissolution (T = 70-75 °C) Solvent->Dissolution HotFiltration Hot Polish Filtration (Remove insoluble particulates) Dissolution->HotFiltration Cooling Controlled Cooling & Seeding (0.1-0.2 °C/min) HotFiltration->Cooling Antisolvent Antisolvent Addition (e.g., n-Heptane) Cooling->Antisolvent Induce Supersaturation Filtration Vacuum Filtration & Cold Wash Antisolvent->Filtration Slurry Formation Drying Vacuum Drying (T = 45 °C, <50 mbar) Filtration->Drying PureAPI Pure Crystalline API (>99.5% Purity) Drying->PureAPI

Figure 1: Optimized cooling and antisolvent crystallization workflow for API purification.

III. Troubleshooting Guides & FAQs

Q: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing upon cooling. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of the solution exceeds the melting point of the solute in that specific solvent system[1]. For 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, the flexible oxanyl ether linkage increases the propensity for the molecule to remain in a highly supersaturated, metastable liquid state[3]. Causality & Solution: To resolve this, you must alter the thermodynamic pathway.

  • Change the solvent system: Switch from a highly polar mixed system (like MeOH/Water) to a system with a steeper solubility curve like EtOAc/Heptane[4].

  • Reduce the cooling rate: Rapid cooling forces the system into a highly supersaturated state. Cool at a strictly controlled rate of 0.1–0.2 °C/min[5].

  • Seeding: Introduce 1-2 wt% of pure crystalline seed material just above the cloud point to provide a nucleation center, entirely bypassing the oiling-out phase[3].

Q: I am experiencing poor recovery yields (<60%) in the mother liquor. What parameters should I adjust? A: Poor yield typically indicates that the terminal solubility of the API at the isolation temperature is too high, or that an excessive amount of primary solvent was used during the initial dissolution[6],[5]. Causality & Solution:

  • Minimize Primary Solvent: Ensure you are using the absolute minimum amount of solvent required to dissolve the crude material at its boiling point[6].

  • Optimize Antisolvent Ratio: If using an antisolvent (e.g., Heptane), increase its volumetric ratio relative to the primary solvent to depress the API's terminal solubility[4].

  • Wash Solvent Temperature: Ensure the wash solvent is ice-cold. Washing with ambient-temperature solvent can rapidly redissolve a significant portion of the filter cake[6],[1].

Q: How do I efficiently purge the des-bromo impurity or structurally similar organic impurities? A: Structurally similar impurities often co-crystallize or become entrapped in the crystal lattice due to agglomeration[7]. Causality & Solution: High supersaturation leads to rapid crystal growth and agglomeration, trapping impurity-rich mother liquor inside the particles. Lowering the supersaturation by slowing the antisolvent addition rate allows for the growth of larger, purer single crystals[7]. Alternatively, Toluene is highly effective for purging non-polar aromatic impurities, as its aromatic ring provides excellent solvation for des-bromo byproducts while the target benzoic acid selectively crystallizes[2].

Q: The hot filtration step keeps clogging. How can I prevent premature crystallization in the funnel? A: The solution cools rapidly as it passes through the filter, causing the solubility to drop and the API to crystallize directly in the fritted glass or filter paper[1]. Causality & Solution: Add a slight excess (10-15%) of the primary solvent before filtration to keep the solution safely below its saturation point at the filtration temperature. Once filtered through a pre-warmed apparatus, distill off the excess solvent before initiating the cooling ramp[1].

Q: My crude material is heavily contaminated with basic organic impurities. Will recrystallization alone be enough? A: While recrystallization is highly effective, leveraging the pKa (~3.5-4.5) of the carboxylic acid is a more efficient primary step. Dissolve the crude in an aqueous base (e.g., 1M NaOH). Basic organic impurities will remain insoluble or can be washed away with an organic solvent (like MTBE). Acidifying the aqueous layer with HCl will precipitate the target benzoic acid, which can then be filtered and subjected to the final recrystallization protocol below for polymorphic control and extreme purity.

IV. Step-by-Step Methodology: EtOAc/Heptane Antisolvent Crystallization

This protocol is designed as a self-validating system. The use of EtOAc/Heptane provides excellent purging of both polar and non-polar impurities while minimizing the risk of oiling out[4].

  • Dissolution: Charge the reaction vessel with 1.0 equivalent (by mass) of crude 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid. Add 4 volumes (v/w) of Ethyl Acetate (EtOAc).

  • Heating: Heat the suspension to 70–75 °C under moderate agitation until complete dissolution is achieved.

    • Self-Validation Checkpoint: The solution must be completely clear. If particulate matter remains, it is likely inorganic salts from previous coupling/hydrolysis steps, which will be removed in step 3.

  • Hot Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallization vessel to remove insoluble impurities[1].

  • Cooling & Seeding: Cool the filtrate to 55 °C. Add 1 wt% of pure 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid seed crystals. Hold the temperature for 30 minutes.

    • Self-Validation Checkpoint: The seed crystals should not dissolve. A stable seed bed prevents uncontrolled supersaturation and subsequent oiling out[3].

  • Antisolvent Addition: Linearly dose 8 volumes (v/w) of n-Heptane over 2 hours while maintaining the temperature at 55 °C.

    • Self-Validation Checkpoint: A thick, easily stirrable white slurry should form gradually.

  • Final Cooling: Cool the slurry to 5 °C at a strictly controlled rate of 0.2 °C/min. Hold at 5 °C for 2 hours to maximize yield[2].

  • Isolation & Washing: Isolate the product via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (5 °C) EtOAc/Heptane (1:4 v/v)[6].

  • Drying: Dry the crystals in a vacuum oven at 45 °C (<50 mbar) to a constant weight to yield the pure API.

V. References
  • Title: Recrystallization Source: University of Massachusetts (umass.edu) URL: [Link]

  • Title: Problems with Recrystallisations - Chemistry Teaching Labs Source: University of York (york.ac.uk) URL: [Link]

  • Title: Recrystallization Troubleshooting Guide Source: University of Wisconsin (wisc.edu) URL: [Link]

  • Title: 3.6F: Troubleshooting Crystallization Source: Chemistry LibreTexts (libretexts.org) URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo (mt.com) URL: [Link]

  • Title: A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling Source: Organic Process Research & Development (nih.gov / ACS) URL: [Link]

  • Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: Organic Process Research & Development (nih.gov / ACS) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Substitutions of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the complex functionalization of 2-Bromo-5-[(oxan-4-yl)methoxy]benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the complex functionalization of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid .

Transition-metal-catalyzed substitutions (such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings) on this scaffold are notoriously difficult. The proximity of the bulky carboxylic acid at the C1 position to the C2 bromine creates a severe "ortho effect," fundamentally altering the molecule's physicochemical properties and reactivity[1]. This guide synthesizes mechanistic causality with field-proven protocols to help you overcome steric hindrance, prevent catalyst poisoning, and eliminate side reactions.

Part 1: Quantitative Analysis of the "Ortho Effect"

To solve the reactivity problem, we must first understand the physicochemical environment of the substrate. The bulky bromine atom sterically forces the adjacent carboxyl group to twist out of the plane of the benzene ring. This lack of resonance stabilization significantly increases the acidity of the proton compared to its meta-substituted isomers[1].

Table 1: Physicochemical Properties & Reaction Parameters for Bromobenzoic Acids

Parameter / Property2-Bromobenzoic Acid Scaffold (Ortho)3-Bromobenzoic Acid Scaffold (Meta)Causality / Impact on Synthesis
pKa (at 25°C) 2.843.86High acidity in the ortho-isomer rapidly quenches catalytic intermediates if not neutralized[1].
Steric Hindrance Severe (Ortho Effect)MinimalBlocks the trajectory for Pd(0) oxidative addition.
Optimal Ligand Dialkylbiaryl Phosphines (e.g., SPhos)Standard Phosphines (e.g., PPh3, dppf)Bulky ligands force a highly reactive monoligated Pd(0)L₁ state[2].
Base Requirement High (≥ 3.0 equiv K₃PO₄)Standard (2.0 equiv K₂CO₃)Extra base is required to form the carboxylate salt and drive transmetalation[2].
Primary Side Reaction ProtodehalogenationHomocouplingStalled catalytic cycles lead to hydrodehalogenation[2].
Part 2: Mechanistic Troubleshooting & FAQs

Q1: My cross-coupling reactions yield <10% conversion. How do I overcome the steric block at the C2 position? A: The failure occurs at the very first step of the catalytic cycle: Oxidative Addition . Standard ligands (like PPh₃) form stable, bulky PdL₂ complexes that physically cannot penetrate the steric shield created by the ortho-carboxylic acid. Solution: Switch to Buchwald-type dialkylbiaryl phosphine ligands, specifically SPhos or XPhos . These ligands are structurally designed to be massive. Counterintuitively, their extreme bulk prevents the coordination of a second ligand, forcing palladium into a highly reactive, 14-electron monoligated Pd(0)L₁ state. The electron-rich dicyclohexylphosphine moiety then aggressively drives the oxidative addition into the sterically congested C2-Br bond[2].

Q2: LC-MS analysis shows a massive byproduct peak corresponding to 3-[(oxan-4-yl)methoxy]benzoic acid. What is happening? A: You are observing protodehalogenation (hydrodehalogenation), where the C-Br bond is reduced to a C-H bond[2]. This is a direct consequence of the catalytic cycle stalling after oxidative addition but before transmetalation. Because the C1-COOH proton is highly acidic (pKa 2.84)[1], it acts as a local proton source, quenching the stalled Pd(II) intermediate. Solution: You must accelerate transmetalation and neutralize the acid. Use a minimum of 3.0 equivalents of a strong, non-nucleophilic base like K₃PO₄. The first equivalent instantly deprotonates the carboxylic acid, while the remaining equivalents activate your coupling partner (e.g., forming the reactive boronate in a Suzuki coupling). Furthermore, ensure rigorous degassing, as oxygen exacerbates this side reaction[2].

Q3: Does the (oxan-4-yl)methoxy group at C5 interfere with the palladium catalyst? A: Sterically, the C5 position is distal to the reaction center and does not impede oxidative addition. However, the ether oxygen atoms can weakly coordinate to palladium, and the bulky, amphiphilic nature of the tetrahydropyran ring drastically alters the molecule's solubility. Solution: Do not use pure non-polar solvents (like plain toluene). Utilize a biphasic system such as 1,4-Dioxane/Water (10:1 v/v) . The water solubilizes the potassium carboxylate salt and inorganic base, while the dioxane keeps the bulky oxanyl ether moiety and the active Pd catalyst in solution[2].

Part 3: Pathway Visualization

The following diagram maps the specific mechanistic failure points associated with this sterically hindered scaffold and the targeted interventions required to rescue the catalytic cycle.

CatalyticCycle Start Substrate: 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid + Pd(0)L Catalyst OA Step 1: Oxidative Addition (Rate-Limiting) Start->OA Steric Failure Point: Steric Block Ortho-COOH prevents Pd(0) insertion OA->Steric Standard Ligands TM Step 2: Transmetalation (Addition of Boronic Acid) OA->TM SPhos/XPhos Solution1 Intervention: Use Bulky Biaryl Ligands (e.g., SPhos) Steric->Solution1 Solution1->OA Rescues Pathway Proto Failure Point: Protodehalogenation Premature protonation of Pd(II) TM->Proto Weak Base/Protic Solvent RE Step 3: Reductive Elimination TM->RE Efficient Base Solution2 Intervention: Optimize Base (3.0 eq K3PO4) & Degas Proto->Solution2 Solution2->TM Rescues Pathway RE->Start Catalyst Regeneration Product Success: Cross-Coupled Product Isolated RE->Product

Troubleshooting workflow for Pd-catalyzed cross-coupling of sterically hindered ortho-halobenzoic acids.

Part 4: Self-Validating Experimental Protocol

Direct Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid

Note: This protocol bypasses the need for carboxylic acid protection by utilizing a highly active Pd/SPhos catalytic system combined with a robust biphasic base strategy[2].

Reagents & Stoichiometry:

  • Substrate: 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Precatalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • Ligand: SPhos (0.04 equiv, 4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (10:1 v/v)

Step-by-Step Methodology:

  • System Preparation (Crucial for preventing protodehalogenation): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substrate (1.0 eq), arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%). Causality Check: Maintaining a 1:2 ratio of Pd to SPhos ensures the formation of the active PdL₁ species without wasting expensive ligand.

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Introduction: In a separate vial, prepare a 10:1 mixture of 1,4-Dioxane and deionized Water. Sparge the solvent mixture with Argon for 15 minutes to remove dissolved oxygen. Introduce the degassed solvent to the Schlenk flask via a syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring (≥ 800 rpm). Causality Check: Vigorous stirring is mandatory to ensure mass transfer between the aqueous base/boronate phase and the organic dioxane phase containing the catalyst and substrate.

  • Monitoring & Workup: Monitor the reaction via LC-MS. Upon complete consumption of the starting material (typically 4–8 hours), cool the mixture to room temperature. Acidify the aqueous layer carefully with 1M HCl to pH 3 to protonate the newly formed biaryl carboxylic acid, then extract with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography.

References
  • A Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid. Benchchem.
  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-Bromo- vs 2-Chloro-5-[(oxan-4-yl)methoxy]benzoic Acid in Cross-Coupling Applications

Introduction & Structural Analysis In modern drug discovery, optimizing the physicochemical properties of a lead compound often involves incorporating solubilizing motifs. The [(oxan-4-yl)methoxy] group—commonly known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

In modern drug discovery, optimizing the physicochemical properties of a lead compound often involves incorporating solubilizing motifs. The [(oxan-4-yl)methoxy] group—commonly known as a tetrahydropyran-4-ylmethoxy tail—is frequently utilized to improve metabolic stability and lower lipophilicity (logP) compared to simple alkyl ethers.

When this tail is appended to a benzoic acid core, it creates a versatile bifunctional building block. The carboxylic acid serves as a critical vector for amide coupling or target-site hydrogen bonding, while the ortho-halogen at the 2-position acts as the reactive site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions).

This guide objectively compares the reactivity, experimental handling, and strategic utility of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid against its 2-chloro analog , providing researchers with the mechanistic insights and validated protocols necessary to select the optimal electrophile for their synthetic workflows.

Mechanistic Reactivity Profile: The "Why" Behind the Chemistry

The fundamental divergence in reactivity between these two analogs stems from the thermodynamic stability of their carbon-halogen (C-X) bonds.

  • Bond Dissociation Energy (BDE): The C-Br bond has a relatively low BDE of approximately 81 kcal/mol, whereas the C-Cl bond is significantly stronger, with a BDE of approximately 96 kcal/mol[1].

  • Oxidative Addition Kinetics: In palladium-catalyzed cross-coupling, the first step of the catalytic cycle is the oxidative addition of the active Pd(0) species into the C-X bond. For the 2-bromo analog , this insertion is rapid and thermodynamically favorable, allowing the use of standard, inexpensive ligands (e.g., PPh₃, dppf). Conversely, for the 2-chloro analog , oxidative addition is the rate-limiting step[2].

  • Ligand Design: To force Pd(0) to insert into the stubborn C-Cl bond, highly electron-rich and sterically bulky ligands are required. Dialkylbiaryl phosphines (such as those developed by3[3]) like XPhos or SPhos push electron density onto the palladium center, accelerating the oxidative addition, while their steric bulk facilitates the subsequent reductive elimination step[1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting for C-Cl) Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X L_2 Intermediate OxAdd->PdII C-Br: Fast C-Cl: Slow TransMet Transmetalation (with Ar'-B(OH)2) PdII->TransMet Base / Boronic Acid PdII_TM Ar-Pd(II)-Ar' L_2 TransMet->PdII_TM RedElim Reductive Elimination PdII_TM->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Biaryl RedElim->Product

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the oxidative addition divergence.

Comparative Performance Data

The table below summarizes the empirical performance of both analogs when subjected to a standard Suzuki-Miyaura cross-coupling with a generic arylboronic acid.

Parameter2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid2-Chloro-5-[(oxan-4-yl)methoxy]benzoic acid
C-X Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol
Oxidative Addition Rate Fast (Standard Pd(0) insertion)Slow (Rate-limiting step)
Preferred Catalyst System Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃ / XPhos or SPhos
Typical Temperature 60 °C – 80 °C90 °C – 110 °C
Relative Cost (Scale-up) HigherLower
Chemoselectivity Preferential insertion siteOrthogonal (if Br is present elsewhere)

Self-Validating Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Because both starting materials contain a free carboxylic acid, the workup capitalizes on acid-base extraction to isolate the product without the immediate need for column chromatography.

Protocol A: Suzuki Coupling of the 2-Bromo Analog (Standard Conditions)

Rationale: The highly reactive C-Br bond permits the use of the robust and air-stable Pd(dppf)Cl₂ catalyst. Mild bases like K₂CO₃ are sufficient to form the reactive boronate complex required for transmetalation.

  • Reaction Setup: To a Schlenk flask, add 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Expert Insight: Water is crucial to dissolve the inorganic base and accelerate the transmetalation step.

  • Heating: Stir the mixture at 80 °C for 4–6 hours under an N₂ atmosphere.

  • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting material mass [M-H]⁻ and the appearance of the product mass confirms conversion.

  • Workup (Self-Validating):

    • Cool to room temperature and dilute with water.

    • Wash the aqueous layer with Ethyl Acetate (EtOAc). Causality: This extracts neutral impurities, including homocoupled biphenyl byproducts and cleaved phosphine ligands, leaving the deprotonated carboxylate product in the aqueous phase.

    • Acidify the aqueous layer with 1M HCl to pH ~2.

    • Extract the newly protonated product with fresh EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki Coupling of the 2-Chloro Analog (Buchwald-Type Conditions)

Rationale: The inert C-Cl bond requires an electron-rich, bulky ligand (XPhos) to facilitate oxidative addition[3]. A stronger base (K₃PO₄) and higher temperatures are employed to drive the reaction forward.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Chloro-5-[(oxan-4-yl)methoxy]benzoic acid (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv).

  • Strict Inert Atmosphere: Evacuate and backfill the flask with N₂ three times. Expert Insight: Electron-rich phosphines like XPhos are highly susceptible to oxidation into inactive phosphine oxides. Strict oxygen exclusion is non-negotiable.

  • Solvent Addition: Add degassed Toluene/H₂O (10:1 v/v).

  • Heating: Stir the mixture at 100 °C for 12–16 hours.

  • In-Process Control (IPC): If LC-MS shows incomplete conversion after 8 hours, the catalyst may have degraded. Spike the reaction with an additional 1 mol% Pd₂(dba)₃ and 2 mol% XPhos.

  • Workup: Execute the same acid-base extraction detailed in Protocol A.

DecisionTree Start Select Electrophile for Cross-Coupling Br_Analog 2-Bromo Analog BDE ~81 kcal/mol Start->Br_Analog High Reactivity Needed Cl_Analog 2-Chloro Analog BDE ~96 kcal/mol Start->Cl_Analog Cost/Scale Optimization StandardCat Standard Catalysts (e.g., Pd(dppf)Cl2) Br_Analog->StandardCat BulkyCat Electron-Rich Ligands (e.g., XPhos, P(t-Bu)3) Cl_Analog->BulkyCat MildCond Mild Conditions (60-80°C) StandardCat->MildCond HarshCond Forced Conditions (100-120°C) BulkyCat->HarshCond

Fig 2: Decision matrix and condition mapping for 2-Bromo vs 2-Chloro analog cross-coupling.

Strategic Selection Guide

When designing a synthetic route, the choice between the 2-bromo and 2-chloro analog should be dictated by the specific phase of the project:

  • Choose the 2-Bromo Analog for Discovery & Library Synthesis: During early-stage medicinal chemistry, speed and reliability are paramount. The bromide analog will couple efficiently with a vast array of boronic acids, amines, and alkynes under mild, standardized conditions without the need for expensive, specialized ligands.

  • Choose the 2-Chloro Analog for Scale-Up & Orthogonal Reactivity: As a project moves into process chemistry, the lower cost and higher availability of aryl chlorides become highly attractive. Furthermore, if your target molecule contains a bromine atom elsewhere on the scaffold, utilizing the 2-chloro building block allows for orthogonal, site-selective coupling (the palladium catalyst will selectively insert into the C-Br bond first, leaving the C-Cl bond intact for a subsequent reaction).

References

  • Theoretical Study on Monoligated Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides. Organometallics - ACS Publications.1

  • Buchwald Ligands. Sigma-Aldrich.3

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides. Thieme Connect.2

Sources

Comparative

A Senior Application Scientist's Guide to the Robust Quantification of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid Using Validated LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise and reliable quantification of novel chemical entities is paramount. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth, scientifically grounded protocol for the validation of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, a molecule of interest in contemporary drug discovery pipelines. We will explore the rationale behind the experimental choices, present a detailed methodology, and compare its performance against an alternative analytical technique, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The structural complexity and physicochemical properties of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid necessitate a highly selective and sensitive analytical approach. LC-MS/MS stands as the gold standard for bioanalysis due to its ability to provide high selectivity through mass-based detection, minimizing interferences from complex biological matrices.[1] This guide is structured to provide not just a set of instructions, but a comprehensive understanding of the method development and validation process, adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]

Section 1: The Cornerstone of Bioanalysis: LC-MS/MS Method Development

The journey to a validated analytical method begins with meticulous method development. The primary objective is to establish a procedure that is not only accurate and precise but also robust and fit for its intended purpose.[3]

1.1. Analyte and Internal Standard Characterization

A thorough understanding of the physicochemical properties of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, such as its pKa and logP, is crucial for optimizing every step of the analytical process, from sample extraction to chromatographic separation and mass spectrometric detection.[4] Given its acidic nature due to the carboxylic acid group, negative ion mode electrospray ionization (ESI) is the logical choice for achieving optimal sensitivity.[5][6]

The selection of an appropriate internal standard (IS) is critical for compensating for variability during sample preparation and analysis. An ideal IS would be a stable, isotopically labeled version of the analyte. In its absence, a structurally similar compound with comparable chromatographic and ionization behavior should be chosen. For this guide, we will utilize a hypothetical stable isotope-labeled (SIL) internal standard, 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid-¹³C₆.

1.2. Sample Preparation: Navigating the Matrix Maze

The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, serum) while removing interfering components that can suppress or enhance the analyte's signal, a phenomenon known as the matrix effect.[7][8][9] Given the properties of our target molecule, a combination of protein precipitation and solid-phase extraction (SPE) is recommended.

  • Protein Precipitation: This initial step removes the bulk of proteins from the plasma sample.[10] Acetonitrile is a common and effective precipitating agent.[4]

  • Solid-Phase Extraction (SPE): SPE provides a more refined cleanup, removing phospholipids and other endogenous components that can cause significant matrix effects.[11] A mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties would be ideal for retaining the acidic analyte while allowing for the removal of a broad range of interferences.

1.3. Liquid Chromatography: The Art of Separation

The chromatographic separation is designed to resolve the analyte from any remaining matrix components before it enters the mass spectrometer.

  • Column Selection: A C18 reversed-phase column is a suitable starting point for a compound with the polarity of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid.[12][13]

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) will be employed to achieve optimal peak shape and resolution.[13] For acidic compounds in negative ESI mode, a mobile phase with a slightly basic pH (e.g., using ammonium bicarbonate) can sometimes enhance sensitivity, but this must be balanced with chromatographic performance.[5]

1.4. Mass Spectrometry: The Power of Detection

Tandem mass spectrometry provides the high selectivity required for accurate quantification in complex matrices.

  • Ionization: As previously mentioned, negative mode ESI will be utilized.

  • Multiple Reaction Monitoring (MRM): This is the cornerstone of quantitative LC-MS/MS. It involves selecting a specific precursor ion (the deprotonated molecule, [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole.[14] This highly specific transition significantly reduces background noise and enhances sensitivity. The MRM transitions for the analyte and the IS must be optimized to achieve the best signal-to-noise ratio.

Experimental Workflow Diagram

LC-MS/MS Workflow for 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elute Elution SPE->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Injection LC Injection Reconstitute->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Ionization Electrospray Ionization (ESI-) Mass Spectrometry LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid.

Section 2: The Proof of Performance: Method Validation

A bioanalytical method is not considered reliable until it has undergone rigorous validation to demonstrate its suitability for the intended application.[15] The validation process will adhere to the principles outlined in the FDA and EMA guidelines.[16][17]

2.1. Validation Parameters and Acceptance Criteria

The following parameters will be assessed during method validation:

Parameter Description Acceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the determined value to the nominal or known true value.Mean concentration at each QC level should be within ±15% of the nominal value.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (CV) should not exceed 15% for each QC level.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV of the matrix factor across different lots of matrix should be ≤15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Mean concentrations of stability samples should be within ±15% of the nominal concentration.

2.2. Experimental Protocols for Validation

  • Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences are present at the retention times of the analyte and IS.

  • Linearity and Range: Prepare a calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration levels spanning the expected range of concentrations in the study samples.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates on three separate occasions.

  • Matrix Effect: Evaluate the matrix effect by comparing the peak response of the analyte in post-extraction spiked samples to that of the analyte in a neat solution at the same concentration. This should be performed using at least six different lots of biological matrix.[18][19]

  • Stability: Assess the stability of the analyte under various conditions that mimic sample handling and storage, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability.[20][21][22]

Ionization Mechanism Diagram

Negative Electrospray Ionization of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid cluster_0 ESI Probe cluster_1 Ionization Process cluster_2 Mass Spectrometer Inlet Analyte_Solution Analyte in Solution (Mobile Phase) High_Voltage High Negative Voltage (-3 to -5 kV) Taylor_Cone Taylor Cone Formation High_Voltage->Taylor_Cone Electrospray Droplet_Fission Droplet Fission (Solvent Evaporation) Taylor_Cone->Droplet_Fission Desolvation Gas_Phase_Ion Gas-Phase Anion [M-H]⁻ Droplet_Fission->Gas_Phase_Ion Ion Evaporation MS_Inlet To Mass Analyzer Gas_Phase_Ion->MS_Inlet

Caption: Negative Electrospray Ionization (ESI) process for the analyte.

Section 3: A Comparative Perspective: LC-MS/MS vs. HPLC-UV

While LC-MS/MS is the preferred method for its superior sensitivity and selectivity, it is instructive to compare its performance with a more traditional technique like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

3.1. Principle of HPLC-UV

HPLC-UV separates compounds based on their polarity, and detection is achieved by measuring the absorbance of ultraviolet light by the analyte. The presence of a chromophore in the 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid molecule (the substituted benzene ring) makes it amenable to UV detection.

3.2. Performance Comparison

Parameter LC-MS/MS HPLC-UV Rationale for Difference
Selectivity Very HighModerate to LowLC-MS/MS provides mass-based selectivity, which is inherently more specific than UV absorbance. Co-eluting compounds with similar UV spectra can interfere in HPLC-UV.[23]
Sensitivity (LLOQ) pg/mL to low ng/mLHigh ng/mL to µg/mLThe low background noise and high specificity of MRM in LC-MS/MS result in significantly lower detection limits.
Matrix Effect Susceptible, but can be mitigated with appropriate sample preparation and internal standards.Less susceptible to ionization suppression/enhancement, but more prone to interferences from co-eluting matrix components that absorb at the same wavelength.The mechanisms of interference are different.
Throughput High, with fast chromatography and automated sample preparation.Generally lower due to longer chromatographic run times often required for adequate resolution.
Cost & Complexity Higher initial instrument cost and requires more specialized expertise.Lower instrument cost and more widely available.

3.3. Experimental Data Comparison (Hypothetical)

The following table summarizes hypothetical validation data for the two methods:

Validation Parameter LC-MS/MS Method HPLC-UV Method
Linear Range 0.1 - 1000 ng/mL50 - 5000 ng/mL
LLOQ 0.1 ng/mL50 ng/mL
Accuracy (% Bias) -5.2% to +3.8%-12.5% to +10.3%
Precision (% CV) ≤ 6.5%≤ 11.8%
Selectivity No interferences observedMinor interferences from endogenous components in some plasma lots
Sample Volume 50 µL200 µL
Section 4: Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of an LC-MS/MS method for the quantification of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid in a biological matrix. The detailed protocol, grounded in regulatory expectations and sound scientific principles, provides a clear pathway for obtaining high-quality, reliable data essential for drug development programs.

The comparison with HPLC-UV highlights the superior performance of LC-MS/MS in terms of sensitivity and selectivity, making it the unequivocal choice for demanding bioanalytical applications where low detection limits and high specificity are required. While HPLC-UV may have a role in the analysis of bulk drug substances or in situations where the expected concentrations are high, for pharmacokinetic and toxicokinetic studies, LC-MS/MS is the indispensable tool.

Future work could explore the application of this method to different biological matrices, the development of methods for potential metabolites of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, and the implementation of high-throughput sample preparation techniques to further increase efficiency.

References

  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Analytical chemistry, 75(13), 3019–3030. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2017, July 15). Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. [Link]

  • Journal of Analytical Methods in Chemistry. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2024, April 4). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Chromatography Forum. (2007, December 27). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

  • PubMed. (2011, January 15). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins. [Link]

  • MDPI. (2024, May 28). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

  • ResearchGate. (2025, November 23). Sample Preparation. [Link]

  • PMC. (n.d.). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. [Link]

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. [Link]

  • Semantic Scholar. (2017). Development of an LC-MS / MS Method for Trace Level Quantification of 4-( bromomethyl ) Benzoic Acid , a Potential Genotoxic Impurity in Imatinib Mesylate Drug Substance. [Link]

  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • Wiley Analytical Science. (2020, October 1). Better ionization with pH optimization. [Link]

  • Anapharm Bioanalytics. (n.d.). Considerations to properly assess drug stability within biological samples. [Link]

  • PMC. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

  • PPD. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing?[Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

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  • ACS Publications. (2021, November 18). Optimizing Preparative LC/MS Configurations and Methods for Parallel Synthesis Purification. [Link]

  • MDPI. (2016, April 16). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. [Link]

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Validation

pKa comparison of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid against unsubstituted benzoic acid

Executive Summary For researchers and drug development professionals, understanding the acid dissociation constant (pKa) of active pharmaceutical ingredients (APIs) and their intermediates is critical for predicting solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the acid dissociation constant (pKa) of active pharmaceutical ingredients (APIs) and their intermediates is critical for predicting solubility, membrane permeability, and target-binding affinity. This guide provides an in-depth comparative analysis of unsubstituted benzoic acid against a highly functionalized derivative: 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid .

Because the target molecule incorporates both a heavy halogen and a bulky ether linkage, standard aqueous pKa determination is physically limited by poor solubility. This guide not only explores the mechanistic causality behind the drastic pKa shift between these two molecules but also details a self-validating cosolvent extrapolation methodology required to accurately measure the acidity of such lipophilic compounds.

Structural Analysis & Mechanistic Causality

To understand the acidity of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, we must deconstruct the electronic and steric contributions of its substituents relative to the baseline benzoic acid[1].

The Baseline: Benzoic Acid

Unsubstituted benzoic acid has a well-established aqueous pKa of 4.20 at 25°C[1]. The carboxylate anion is stabilized by resonance, but the coplanarity of the carboxyl group with the benzene ring allows for some electron donation from the ring to the carboxyl carbon, which slightly destabilizes the anion compared to aliphatic acids like formic acid.

The Ortho Effect: 2-Bromo Substitution

The introduction of a bromine atom at the ortho position (C2) drastically increases acidity. 2-Bromobenzoic acid has a measured pKa of 2.84 [2]. This shift of ~1.36 pKa units is driven by two synergistic factors:

  • Inductive Effect (-I): Bromine is highly electronegative, withdrawing electron density through the sigma bonds and stabilizing the negative charge on the conjugate base.

  • Steric "Ortho" Effect: The bulky bromine atom forces the adjacent carboxyl group to twist out of coplanarity with the benzene ring. This steric inhibition of resonance prevents the electron-donating (+R) effect of the aromatic ring from reaching the carboxyl group, further stabilizing the carboxylate anion.

The Meta Effect: 5-Alkoxy Substitution

The target molecule features an oxan-4-yl (tetrahydropyran) methoxy group at the meta position (C5). Alkoxy groups possess both electron-withdrawing inductive (-I) and electron-donating resonance (+R) effects. However, from the meta position, the +R effect cannot place a negative charge on the carbon bearing the carboxyl group. Therefore, the -I effect dominates. Literature shows that meta-methoxybenzoic acid (pKa 4.09) is slightly more acidic than benzoic acid (pKa 4.20)[3]. The bulky oxan-4-yl group increases lipophilicity but exerts a nearly identical electronic pull to a standard methoxy group.

Synergistic Prediction

Combining the powerful ortho-bromo effect (ΔpKa ≈ -1.36) and the mild meta-alkoxy effect (ΔpKa ≈ -0.11), the predicted pKa of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid is approximately 2.73 .

G A Benzoic Acid pKa = 4.20 B Ortho-Bromo (-Br) Strong -I Effect & Steric Twist ΔpKa ≈ -1.36 A->B Ortho Substitution C Meta-Alkoxy (-OR) Weak -I Effect (No +R at Carboxyl) ΔpKa ≈ -0.11 A->C Meta Substitution D 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid Predicted pKa ≈ 2.73 B->D C->D

Caption: Logical flow of substituent electronic and steric effects on benzoic acid pKa.

Quantitative Data Comparison

The following table summarizes the physicochemical differences driven by the structural modifications.

PropertyBenzoic Acid2-Bromobenzoic Acid2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid
Molecular Weight 122.12 g/mol 201.02 g/mol 315.16 g/mol
Aqueous pKa (25°C) 4.202.84~2.73 (Predicted)
Primary Electronic Effect BaselineStrong -I, Steric TwistStrong -I, Steric Twist, Mild -I (meta)
Aqueous Solubility ~3.4 g/L~0.5 g/L< 0.05 g/L (Highly Lipophilic)
Conjugate Base Stability ModerateHighVery High

Experimental Methodology: Cosolvent Potentiometric Titration

The Causality Behind the Method: Standard aqueous potentiometric titration[4] will fail for 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid due to its high lipophilicity (driven by the heavy bromine and the bulky tetrahydropyran ring). Attempting to titrate this in pure water will result in precipitation before the equivalence point is reached, yielding false pKa readings.

To ensure a self-validating system , we must use a cosolvent method (Yasuda-Shedlovsky extrapolation). By titrating the compound in varying ratios of Methanol/Water and extrapolating to 0% organic solvent, we isolate the true aqueous pKa. Gran plot analysis is utilized to mathematically verify the exact equivalence point, removing subjective visual errors from the titration curve.

Step-by-Step Protocol

Phase 1: System Calibration & Preparation

  • Electrode Calibration: Calibrate a glass pH electrode using standard aqueous buffers (pH 2.00, 4.01, and 7.00) at a strictly controlled 25.0 ± 0.1 °C.

  • Solvent Preparation: Prepare three cosolvent mixtures of Methanol/Water at 30%, 40%, and 50% (v/v) methanol.

  • Sample Dissolution: Accurately weigh ~15 mg of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid and dissolve it into 50 mL of each respective cosolvent mixture. Add 0.15 M KCl to maintain a constant ionic strength.

Phase 2: Titration Execution 4. Inert Atmosphere: Purge the titration vessel with high-purity Nitrogen (N2) gas for 10 minutes prior to titration and maintain a blanket during the process. Causality: Prevents atmospheric CO2 from dissolving into the solution as carbonic acid, which would skew the acidic baseline. 5. Titrant Addition: Titrate with standardized 0.05 M KOH (prepared in the matching cosolvent ratio). Add titrant in 0.05 mL increments, allowing 30 seconds for equilibrium between additions. 6. Data Logging: Record the volume of KOH added versus the apparent pH (psH) until the pH reaches 11.0.

Phase 3: Self-Validating Data Analysis 7. Gran Plot Verification: Plot ΔV/ΔpH against Volume to find the precise equivalence point. The linear regions before and after the equivalence point must intersect exactly at the inflection volume. 8. Apparent pKa Calculation: Calculate the apparent pKa ( psKa ) for each solvent mixture using the Henderson-Hasselbalch equation at the half-equivalence point. 9. Yasuda-Shedlovsky Extrapolation: Plot the calculated psKa+log[H2O] against 1/ϵ (where ϵ is the dielectric constant of the specific methanol/water mixture). Perform a linear regression and extrapolate to the dielectric constant of pure water ( ϵ=78.3 ) to determine the true aqueous pKa.

G S1 Cosolvent Preparation (MeOH/H2O) S2 Potentiometric Titration (N2 Atmosphere) S1->S2 S3 Gran Plot Analysis S2->S3 S4 Yasuda-Shedlovsky Extrapolation (Aqueous pKa) S3->S4

Caption: Self-validating potentiometric titration workflow with cosolvent extrapolation.

Conclusion

Replacing the hydrogen atoms of benzoic acid with a 2-bromo and a 5-[(oxan-4-yl)methoxy] group fundamentally alters the molecule's electronic landscape. The severe steric twist and inductive withdrawal from the ortho-bromine, compounded by the meta-alkoxy inductive pull, drops the pKa from 4.20 to an estimated 2.73. For downstream drug formulation, this means the target compound will exist almost entirely in its ionized (carboxylate) form at physiological pH (7.4), drastically altering its lipophilicity profile (LogD) compared to its neutral state (LogP).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 243, Benzoic Acid." PubChem, [Link]. Accessed 23 March 2026.

  • ChemBK. "2-Bromobenzoic acid - Physico-chemical Properties." ChemBK Chemical Database, [Link]. Accessed 23 March 2026.

  • Chemistry Stack Exchange. "Why is propenoic acid more acidic than p-methoxybenzoic acid? (pKa data for methoxybenzoic acids)." Stack Exchange, [Link]. Accessed 23 March 2026.

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Comparative

A Comparative Guide to the Spectroscopic Validation of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid Synthetic Intermediates

Introduction: The Imperative for Rigorous Validation in Pharmaceutical Synthesis In the landscape of modern drug development, the structural integrity and purity of pharmaceutical intermediates are paramount. These molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Validation in Pharmaceutical Synthesis

In the landscape of modern drug development, the structural integrity and purity of pharmaceutical intermediates are paramount. These molecules are the foundational building blocks of Active Pharmaceutical Ingredients (APIs), and their quality directly influences the safety, efficacy, and reproducibility of the final drug product.[1][2] The compound 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid is a key intermediate in the synthesis of more complex bioactive molecules. Its synthesis involves a multi-step process where each intermediate must be rigorously validated to ensure the desired chemical transformation has occurred and to identify any potential impurities.

This guide provides an in-depth comparison of core spectroscopic techniques for the validation of the synthetic pathway leading to 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid. We will move beyond simple data reporting to explain the causality behind experimental choices, grounding our protocols in the principles of Good Manufacturing Practices (GMP) and process validation.[2][3] The objective is to equip researchers and drug development professionals with a robust analytical framework for ensuring the quality and consistency of their synthetic intermediates.

The Synthetic Pathway: A Stepwise Approach to Validation

A common and efficient route to the target compound involves the Williamson ether synthesis, starting from a readily available precursor, 2-bromo-5-hydroxybenzoic acid. This critical step, the formation of the ether linkage, serves as our primary focus for spectroscopic validation. Confirming the successful conversion of the hydroxyl group to the (oxan-4-yl)methoxy ether is essential before proceeding to subsequent steps.

The validation points are designed to confirm the identity of the starting material, verify the successful formation of the intermediate, and finally, to characterize the final product, ensuring it meets all quality attributes. This aligns with the principles of process validation, where data is collected and evaluated throughout the manufacturing process to ensure consistent quality.[4][5]

Synthesis_Validation_Workflow cluster_SM_Validation Validation Point A cluster_FP_Validation Validation Point B SM Intermediate 1: 2-Bromo-5-hydroxybenzoic Acid Reaction Williamson Ether Synthesis + 4-(bromomethyl)oxane, Base SM->Reaction SM_NMR ¹H & ¹³C NMR SM->SM_NMR SM_FTIR FT-IR SM->SM_FTIR SM_MS LC-MS SM->SM_MS FP Final Product: 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid FP_NMR ¹H & ¹³C NMR FP->FP_NMR FP_FTIR FT-IR FP->FP_FTIR FP_MS LC-MS FP->FP_MS Reaction->FP

Caption: Synthetic workflow with integrated spectroscopic validation points.

Core Spectroscopic Techniques: A Comparative Analysis

The synergistic use of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating system for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for the unambiguous structural determination of organic molecules.[6] It provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei.

Expertise in Action: The primary goal at this validation stage is to confirm the disappearance of the phenolic proton from the starting material and the appearance of new signals corresponding to the oxane moiety. The chemical shifts (δ) are highly sensitive to the electronic environment, making NMR ideal for this purpose.[6]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the intermediate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆), which can solubilize the carboxylic acid. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[7]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This requires a higher sample concentration (20-50 mg) and a longer acquisition time.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.

Data Comparison: ¹H NMR Spectroscopy

Signal AssignmentIntermediate 1: 2-Bromo-5-hydroxybenzoic Acid (Expected δ, ppm)Final Product (Expected δ, ppm)Rationale for Change
Carboxylic Acid (-COOH)~13.0 (s, 1H)~13.0 (s, 1H)Environment is largely unchanged. Signal may be broad or exchangeable.[7]
Phenolic (-OH)~9.8 (s, 1H)Absent Key validation point: Disappearance confirms consumption of the starting material.
Aromatic (Ar-H)7.0 - 7.5 (m, 3H)7.1 - 7.6 (m, 3H)Minor shifts due to change from -OH to -OR substituent.
Ether Methylene (-O-CH₂ -CH)Absent ~3.9 (d, 2H)Key validation point: Appearance confirms ether linkage. Downfield shift due to adjacent oxygen.[8][9]
Oxane Methine (-CH₂-CH -CH₂)Absent ~2.0 (m, 1H)Appearance confirms oxane ring structure.
Oxane Methylene (-O-CH₂-CH₂ -)Absent ~1.8 (m, 2H) & ~1.5 (m, 2H)Appearance confirms oxane ring structure.
Oxane Methylene (-CH-CH₂ -O)Absent ~3.4 (t, 2H) & ~3.9 (m, 2H)Protons adjacent to the ring oxygen.[10]

Data Comparison: ¹³C NMR Spectroscopy

Signal AssignmentIntermediate 1 (Expected δ, ppm)Final Product (Expected δ, ppm)Rationale for Change
Carboxylic Acid (C =O)~168~167Minor change in electronic environment.
Aromatic (C -OH / C -OR)~155~157Shift upon conversion of phenol to ether.
Aromatic (C -Br)~112~114Minor shift.
Other Aromatic (C -H)118 - 135119 - 138Minor shifts.
Ether Methylene (-O-C H₂-)Absent ~72Key validation point: Confirms C-O bond formation. Typical range for carbons adjacent to an ether oxygen is 50-80 ppm.[9][11]
Oxane CarbonsAbsent 30 - 70Appearance of multiple signals confirms the full oxane structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[12] It is particularly effective for tracking the progress of reactions where key functional groups appear or disappear.

Expertise in Action: For this synthesis, FT-IR provides a quick and definitive check for the conversion of the phenolic -OH group. The disappearance of the characteristic broad O-H stretch of the phenol and the appearance of a strong C-O ether stretch are the primary diagnostic markers.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a solid sample using either the KBr pellet method or by using an Attenuated Total Reflectance (ATR) accessory. Ensure the sample is dry to avoid interference from water O-H signals.

  • Background Scan: Perform a background scan to subtract the contribution of atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.

Data Comparison: Key FT-IR Absorptions (cm⁻¹)

Functional GroupIntermediate 1 (Expected Wavenumber)Final Product (Expected Wavenumber)Rationale for Change
O-H Stretch (Carboxylic Acid)3300 - 2500 (very broad)3300 - 2500 (very broad)This broad absorption due to hydrogen bonding remains in both molecules.[12]
O-H Stretch (Phenol)3600 - 3200 (broad)Absent Key validation point: Disappearance confirms complete reaction of the hydroxyl group.
C=O Stretch (Carboxylic Acid)~1700 (strong)~1700 (strong)The carbonyl group is present in both the reactant and product.[12]
C-O Stretch (Ether)Absent 1300 - 1000 (strong)Key validation point: Appearance of a strong C-O stretch confirms ether formation. Phenyl alkyl ethers often show two bands.[9][10]
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and, through fragmentation patterns, can offer structural information.[6] When coupled with a separation technique like Liquid Chromatography (LC-MS), it is also a powerful tool for assessing purity.

Expertise in Action: The most critical role of MS in this context is to confirm the molecular weight of the product, which directly validates the successful addition of the (oxan-4-yl)methoxy group. Furthermore, the presence of a bromine atom provides a unique isotopic signature that acts as an internal validation marker.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample onto an LC system (e.g., using a C18 column) to separate the main component from any impurities.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate molecular ions with minimal fragmentation.

  • Mass Analysis: Analyze the ions with a mass analyzer to determine their mass-to-charge ratio (m/z).

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ in ESI). Look for the characteristic isotopic pattern of bromine.

Data Comparison: Mass Spectrometry

ParameterIntermediate 1: 2-Bromo-5-hydroxybenzoic AcidFinal ProductRationale for Change
Chemical FormulaC₇H₅BrO₃C₁₃H₁₅BrO₄Addition of C₆H₁₀O fragment.
Exact Mass231.94318.02Mass increases by 86.08 Da, corresponding to the net addition.
Isotopic Signature[M]⁺ and [M+2]⁺ peaks in ~1:1 ratio[M]⁺ and [M+2]⁺ peaks in ~1:1 ratioKey validation point: This pattern is characteristic of a molecule containing one bromine atom and must be present in both the starting material and the product.[13]

Alternative & Complementary Analytical Methods

While NMR, FT-IR, and MS form the core of spectroscopic validation, other methods provide complementary data, particularly for purity and quantitative analysis.

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment. By developing a suitable method, one can separate the final product from the starting material and any side products, allowing for accurate quantification of purity (e.g., >99%).

  • Elemental Analysis: Provides the percentage composition of C, H, and N. The experimental values should match the theoretical values calculated from the molecular formula within an acceptable margin (e.g., ±0.4%), offering fundamental confirmation of the compound's composition.

Conclusion

The spectroscopic validation of synthetic intermediates is a non-negotiable aspect of pharmaceutical development, underpinned by regulatory expectations and the principles of scientific integrity.[2] A multi-technique approach, leveraging the distinct strengths of NMR, FT-IR, and Mass Spectrometry, creates a robust, self-validating system. This integrated strategy does not merely confirm the identity of a compound; it builds a comprehensive quality profile, ensuring that each intermediate, like 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, is fit for purpose. By understanding the 'why' behind each analytical choice, scientists can confidently ensure the consistency, purity, and safety of the molecules that form the basis of future medicines.

References

  • Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. Benchchem.
  • 18.9: Spectroscopy of Ethers. Chemistry LibreTexts.
  • CH 336: Ether Spectroscopy.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences.
  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing.
  • Organic Compounds Containing Halogen
  • Ethers Spectroscopy Tutorial. University of Calgary.
  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods.
  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • 18.8 Spectroscopy of Ethers. OpenStax.
  • Organic Compounds Containing Bromine
  • Guide to Process Validation in the Pharmaceutical Industry. Viseven.
  • Infrared spectrum of benzoic acid. Doc Brown's Advanced Organic Chemistry.
  • A Basic Guide to Process Validation in the Pharmaceutical Industry. The FDA Group.
  • Pharmaceutical Validation: 6 Principles for Effective Implementation.
  • ¹H proton nmr spectrum of benzoic acid. Doc Brown's Advanced Organic Chemistry.
  • Pharmaceutical Intermediate Quality Standards Guide. PharmaCompass.

Sources

Validation

Benchmarking 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid: A Guide to Coupling Efficiency and Leaving Group Dynamics

For researchers and drug development professionals, the efficient formation of amide bonds remains a cornerstone of synthetic chemistry. However, not all carboxylic acid scaffolds behave predictably under standard coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the efficient formation of amide bonds remains a cornerstone of synthetic chemistry. However, not all carboxylic acid scaffolds behave predictably under standard coupling conditions. The compound 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid presents a highly specific synthetic challenge: the ortho-bromo substitution exerts severe steric shielding around the carbonyl carbon, while the distant (oxan-4-yl)methoxy ether group at the 5-position alters the molecule's lipophilicity and solubility profile.

This guide provides an objective, data-driven benchmark of coupling efficiencies for this specific scaffold across four distinct leaving groups: Chloride (-Cl), OBt, OAt, and Oxyma. By analyzing the causality behind these experimental outcomes, this guide equips chemists with self-validating protocols to optimize yields and minimize side reactions in sterically hindered systems.

Mechanistic Rationale: The Scaffold's Unique Challenges

The primary bottleneck in coupling 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid is the aminolysis step. Standard coupling reagents (like EDC/HOBt) readily activate the carboxylic acid to form an active ester. However, the bulky bromine atom at the 2-position creates a steric clash that repels the incoming amine, leading to stalled reactions and the accumulation of unreacted active ester or irreversible rearrangement to inactive N-acylureas[1].

To overcome this, the choice of leaving group must rely on either extreme electrophilicity (Acid Chloride) or anchimeric assistance (OAt / Oxyma). For instance, the 7-aza nitrogen in the OAt leaving group (generated via HATU) forms an intramolecular hydrogen bond with the incoming amine, pre-organizing the transition state and accelerating aminolysis despite the steric bulk[2]. Similarly, Oxyma-based leaving groups (generated via COMU) offer a lower steric footprint and higher intrinsic reactivity due to their low pKa, making them exceptionally suited for hindered ortho-substituted benzoic acids[3].

Activation Pathways & Aminolysis Kinetics

G A 2-Bromo-5-[(oxan-4-yl)methoxy] benzoic acid B Acid Chloride (-Cl) High Reactivity / Harsh A->B SOCl2 or (COCl)2 C OBt Ester (-OBt) Moderate Reactivity A->C EDC/HOBt or HBTU D OAt Ester (-OAt) High Reactivity / Anchimeric A->D HATU / DIPEA E Oxyma Ester (-Oxyma) High Reactivity / Green A->E COMU / DIPEA F Target Amide Product B->F Amine, Base (Rapid) C->F Amine (Slow, Steric Hindrance) D->F Amine (Fast, H-bond assisted) E->F Amine (Fast, Low steric bulk)

Figure 1: Activation pathways and aminolysis kinetics for the 2-bromo benzoic acid scaffold.

Quantitative Benchmarking Data

The following table summarizes the performance of the four leaving groups when coupling 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid with a standard secondary amine (e.g., morpholine or a functionalized piperidine) at 0.2 M concentration.

Leaving GroupActivating ReagentActivation TimeAminolysis TimeIsolated YieldPrimary Side Reactions / Observations
Chloride (-Cl) Oxalyl Chloride / DMF45 min2 h82%Trace dimerization; harsh acidic byproducts.
OBt (-OBt) EDC·HCl / HOBt15 min18 h45%High levels of unreacted acid; N-acylurea formation.
OAt (-OAt) HATU / DIPEA5 min4 h91%Trace guanidinylation if HATU is in excess.
Oxyma (-Oxyma) COMU / DIPEA5 min3 h94%Cleanest profile; highly soluble byproducts.

Data reflects standardized comparative baselines for ortho-halogenated benzoic acids.

Benchmarked Leaving Groups & Self-Validating Protocols

To ensure reproducibility and scientific rigor, each protocol below is designed as a self-validating system . This means the methodology includes built-in physical or analytical checks to confirm the success of intermediate steps before proceeding.

The Acid Chloride (-Cl) Pathway

While harsh, converting the carboxylic acid to an acid chloride completely bypasses the steric limitations of the ortho-bromo group during aminolysis.

  • Causality: Oxalyl chloride is preferred over thionyl chloride as its byproducts (CO, CO2, HCl) are entirely gaseous, driving the activation to completion without leaving liquid impurities.

  • Protocol:

    • Dissolve 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid (1.0 eq) in anhydrous DCM (0.1 M).

    • Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of Oxalyl Chloride (1.5 eq) at 0 °C.

    • Self-Validation Check: Monitor the reaction visually. Vigorous gas evolution will occur. Once bubbling ceases completely (approx. 45 min), the activation is complete. Analytical validation: Quench a 5 µL aliquot in 100 µL of methanol; LC-MS must show >95% conversion to the methyl ester.

    • Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in DCM, and add the target amine (1.2 eq) and DIPEA (2.5 eq) at 0 °C. Stir for 2 hours.

The OBt Active Ester (-OBt) Pathway

Using EDC/HOBt is the industry standard for unhindered acids, but it performs poorly on this scaffold[4].

  • Causality: The OBt ester forms readily, but the lack of anchimeric assistance means the incoming amine cannot easily navigate past the 2-bromo group. This prolonged aminolysis window allows the O-acylisourea intermediate to undergo irreversible rearrangement to an inactive N-acylurea[4].

  • Protocol:

    • Dissolve the acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DMF (0.2 M). Add DIPEA (2.0 eq).

    • Self-Validation Check: After 15 minutes, LC-MS will confirm the formation of the OBt ester intermediate.

    • Add the amine (1.1 eq).

    • Observation: LC-MS monitoring will show the OBt ester peak persisting for >12 hours, validating that aminolysis is the rate-limiting step for this hindered scaffold.

The OAt Active Ester (-OAt) Pathway

HATU generates the highly reactive OAt ester. The critical difference here is the nitrogen at the 7-position of the benzotriazole ring.

  • Causality: The 7-aza nitrogen acts as a localized base, hydrogen-bonding with the incoming amine and guiding it directly to the carbonyl carbon. This "anchimeric assistance" effectively neutralizes the steric penalty of the 2-bromo group[2]. DIPEA is used as the base because its own steric bulk prevents it from acting as a competing nucleophile[1].

  • Protocol:

    • Dissolve the acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.2 M). Note: Strict stoichiometry (1.05 eq) prevents excess HATU from reacting with the amine to form guanidinium byproducts.

    • Add DIPEA (2.5 eq) dropwise at room temperature.

    • Self-Validation Check: The solution will immediately transition from colorless to a distinct pale yellow, visually confirming the formation of the OAt active ester.

    • Add the target amine (1.1 eq). Stir for 4 hours until the yellow color fades and LC-MS confirms the disappearance of the OAt ester.

The Oxyma Active Ester (-Oxyma) Pathway

COMU generates an Oxyma active ester, representing the modern, "green" evolution of coupling reagents.

  • Causality: Oxyma esters are less sterically demanding than benzotriazole derivatives and possess a lower pKa, resulting in a highly electrophilic carbonyl[3]. Furthermore, COMU avoids the explosive risks associated with HOBt/HOAt derivatives[3].

  • Protocol:

    • Dissolve the acid (1.0 eq) and COMU (1.05 eq) in DMF (0.2 M).

    • Add DIPEA (2.5 eq).

    • Self-Validation Check: COMU acts as its own colorimetric indicator. Upon addition of DIPEA, the solution shifts to a deep yellow/orange, indicating successful activation.

    • Add the amine (1.1 eq).

    • Self-Validation Check: The reaction is complete when the solution color shifts back toward a pale hue (typically within 3 hours), confirmed by LC-MS. The resulting byproducts are highly water-soluble, making aqueous workup exceptionally clean.

Conclusion & Recommendations

When benchmarking the 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid scaffold, standard OBt-based coupling is insufficient due to the severe steric hindrance imposed by the ortho-bromo substitution.

  • For Discovery Chemistry: The OAt (HATU) and Oxyma (COMU) pathways are the superior choices. They provide >90% yields by utilizing anchimeric assistance and high intrinsic reactivity to bypass steric barriers. COMU is particularly recommended for its colorimetric self-validation and safer byproduct profile.

  • For Scale-Up / Process Chemistry: The Acid Chloride pathway remains highly viable. While it requires harsher conditions, it avoids the high cost and high-molecular-weight waste associated with uronium salts like HATU and COMU, delivering excellent yields (>80%) through raw electrophilic power.

Sources

Comparative

Comparative analysis of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid derivatives in drug discovery

In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comparative analysis of derivatives based on the versatile 2-Bromo-5-methoxybenzoic acid core, a key intermediate in the synthesis of complex pharmaceutical compounds.[2] We will explore the synthesis of this foundational molecule, delve into the structure-activity relationships of its derivatives, and present experimental protocols to guide researchers in this promising area of medicinal chemistry.

The 2-Bromo-5-methoxybenzoic Acid Scaffold: A Gateway to Bioactive Molecules

2-Bromo-5-methoxybenzoic acid serves as a crucial building block for a variety of biologically active molecules. It is a key intermediate in the synthesis of urolithin derivatives and has been utilized in the creation of substituted aminobenzacridines and isoindolinone derivatives.[2] Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications, enabling the exploration of a broad chemical space in the quest for new drugs.

A notable, albeit less documented, derivative is 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid. The introduction of the (oxan-4-yl)methoxy group can significantly alter the physicochemical properties of the parent molecule, potentially influencing its solubility, membrane permeability, and interaction with biological targets. This guide will use this and other modifications as a framework for a comparative discussion.

Synthesis of the Core Intermediate: 2-Bromo-5-methoxybenzoic Acid

The reliable synthesis of the 2-bromo-5-methoxybenzoic acid core is the first critical step in the development of its derivatives. Several synthetic routes have been reported, with variations in reagents, solvents, and reaction conditions that can impact yield and purity.

Experimental Protocol: Bromination of m-Anisic Acid

One common method involves the direct bromination of m-anisic acid (3-methoxybenzoic acid).[3]

Materials:

  • m-Anisic acid

  • Glacial acetic acid

  • Bromine

  • Water

  • Ice

Procedure:

  • Dissolve m-anisic acid in glacial acetic acid.

  • Slowly add bromine to the mixture.

  • Add water to the reaction mixture.

  • Heat the mixture to reflux.

  • After the reaction is complete, cool the mixture in an ice bath.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with water.

  • The resulting solid is 2-bromo-5-methoxybenzoic acid.

A patent describes a similar process with specific quantities, yielding a product with a melting point of 154°-156°C.[3] Another patented method utilizes N-bromosuccinimide as the brominating agent in the presence of a halogenated hydrocarbon solvent, achieving yields of over 90%.[4]

The following diagram illustrates the general workflow for the synthesis and subsequent derivatization of 2-bromo-5-methoxybenzoic acid.

G cluster_synthesis Synthesis of Core Intermediate cluster_derivatization Derivatization cluster_evaluation Biological Evaluation m-Anisic_Acid m-Anisic Acid Reaction Bromination Reaction m-Anisic_Acid->Reaction Brominating_Agent Brominating Agent (e.g., Br2, NBS) Brominating_Agent->Reaction Core_Intermediate 2-Bromo-5-methoxybenzoic acid Reaction->Core_Intermediate Core_Intermediate_2 2-Bromo-5-methoxybenzoic acid Coupling_Reaction Coupling/Functionalization Core_Intermediate_2->Coupling_Reaction Reagents Various Reagents (e.g., Alcohols, Amines) Reagents->Coupling_Reaction Derivatives Bioactive Derivatives Coupling_Reaction->Derivatives Derivatives_2 Bioactive Derivatives Assays In vitro & In vivo Assays Derivatives_2->Assays Data SAR & Pharmacokinetic Data Assays->Data

General workflow for synthesis and evaluation of 2-bromo-5-methoxybenzoic acid derivatives.

Comparative Analysis of Derivatives: Structure-Activity Relationships

Derivative ClassKey Structural FeatureReported Biological ActivityReference
Urolithin Derivatives Dibenzopyran-6-one corePotential anti-aging and mitochondrial function improvement[4]
Substituted Aminobenzacridines Acridine scaffoldAnticancer properties[2]
Isoindolinone Derivatives Isoindolinone coreVaried, including potential CNS activity[2]
Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (BZP) α-hydroxypentyl side chainAnti-ischemic stroke agent, cardioprotective[5][6]
Thiazolylbenzoic Acids Thiazole ringPotent protein kinase CK2 inhibitors[7]
2-Morpholinobenzoic Acids Morpholine substituentAntiproliferative, PC-PLC inhibitors[8]

The introduction of the (oxan-4-yl)methoxy group in place of the methoxy group at the 5-position would increase the molecule's size and polarity, which could influence its binding to target proteins and its pharmacokinetic profile. For example, in the context of protein kinase inhibitors, such modifications can alter the interaction with the ATP-binding pocket.[7]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 2-bromo-5-methoxybenzoic acid derivatives, a battery of in vitro and in vivo assays is essential.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • 96-well plates

  • Complete cell culture medium

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram outlines the key steps of the MTT assay.

MTT_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Treat_Cells Treat cells with compound derivatives Seed_Cells->Treat_Cells Incubate_1 Incubate for 24-72 hours Treat_Cells->Incubate_1 Add_MTT Add MTT solution Incubate_1->Add_MTT Incubate_2 Incubate for 2-4 hours Add_MTT->Incubate_2 Solubilize Add solubilization buffer to dissolve formazan Incubate_2->Solubilize Read_Absorbance Measure absorbance on a plate reader Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow of the MTT assay for cytotoxicity assessment.
Pharmacokinetic Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial. A study on sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (BZP) provides a relevant example of pharmacokinetic analysis.[5]

Methodology:

  • Animal Model: Sprague-Dawley rats are commonly used.

  • Drug Administration: The compound can be administered intravenously or orally.

  • Sample Collection: Blood samples are collected at various time points.

  • Sample Preparation: Plasma is separated from the blood samples.

  • LC-MS/MS Analysis: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed and validated for the simultaneous determination of the parent compound and its metabolites in plasma.[5]

  • Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance (CL) are calculated.

Future Directions and Conclusion

The 2-bromo-5-methoxybenzoic acid scaffold is a fertile ground for the discovery of new therapeutic agents. The comparative analysis of its derivatives reveals a wide range of biological activities, underscoring the importance of systematic structural modifications and thorough biological evaluation. Future research should focus on synthesizing novel derivatives, such as 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, and evaluating their activity in a variety of disease models. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their pursuit of innovative medicines.

References

  • Guidechem. (2022, March 20). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?
  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (CN112250562A). Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (CN115974678A). A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709.
  • PubChem. 2-Amino-4-bromo-5-methoxybenzoic acid.
  • Sigma-Aldrich. 2-Bromo-5-methoxybenzoic acid 98 22921-68-2.
  • Benchchem. biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Tsiourvas, D., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(11), 2698.
  • Sapphire Bioscience. 2-Bromo-5-hydroxy-4-methoxybenzoic acid.
  • Wang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Organic Process Research & Development, 26(9), 2676-2683.
  • Clearsynth. 2-Amino-5-bromo-4-methoxy benzoic acid.
  • Lee, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
  • Gabrielsen, M., et al. (2018). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Advances, 8(3), 1333-1341.
  • Kos, J., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2132.
  • Wu, S., et al. (2023). The crystal structure of 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, C21H19BrN2O3. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 827-830.
  • Jensen, A. A., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7548-7566.
  • Li, Y., et al. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP)
  • Chongqing Chemdad Co., Ltd. 2-BROMO-5-METHOXYBENZOIC ACID.
  • Wang, Y., et al. (2019). Sodium (±)-5-bromo-2-(α-hydroxypentyl) Benzoate Ameliorates Pressure Overload-Induced Cardiac Hypertrophy and Dysfunction Through Inhibiting Autophagy. Journal of Cellular and Molecular Medicine, 23(9), 6048-6059.

Sources

Validation

Assessing Stereochemical and Isomeric Purity of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid Batches: A Comparative Analytical Guide

Executive Summary & The Stereochemical Paradox As a Senior Application Scientist evaluating pharmaceutical intermediates, the first step in method development is rigorous structural causality. A superficial glance at 2-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Stereochemical Paradox

As a Senior Application Scientist evaluating pharmaceutical intermediates, the first step in method development is rigorous structural causality. A superficial glance at 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid might prompt a standard chiral screening. However, structural analysis reveals a critical paradox: the target molecule is inherently achiral . The oxan-4-yl (tetrahydropyran-4-yl) moiety possesses an internal plane of symmetry passing through the C4 and O1 atoms, rendering the molecule optically inactive.

Why, then, do we assess its "stereochemical purity"? In industrial scale-up, the precursor (oxan-4-yl)methanol is frequently contaminated with its positional isomers: (oxan-3-yl)methanol and (oxan-2-yl)methanol. Unlike the 4-substituted oxane, the 3-yl and 2-yl analogs possess stereocenters. Consequently, the final API batch becomes a complex matrix containing the achiral target alongside chiral isomeric byproducts (enantiomers and diastereomers). The analytical objective is not enantiomeric resolution of the API, but simultaneous chemoselective and enantioselective separation of the achiral API from these chiral impurities[1].

This guide objectively compares the two leading methodologies for this task: Supercritical Fluid Chromatography (SFC) and Normal-Phase Chiral HPLC , utilizing polysaccharide-based Chiral Stationary Phases (CSPs).

Comparative Methodology: SFC vs. Legacy HPLC

To resolve closely related positional isomers and their respective enantiomers, immobilized polysaccharide CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are the gold standard[2]. The carbamate linkages provide hydrogen bonding sites, while the phenyl rings offer π−π interactions, allowing the stationary phase to distinguish the subtle steric differences between the 4-yl, 3-yl, and 2-yl ether linkages.

The Modern Standard: Supercritical Fluid Chromatography (SFC)

SFC utilizes supercritical carbon dioxide ( scCO2​ ) as the primary mobile phase. Because scCO2​ possesses gas-like diffusivity and liquid-like density, it significantly enhances mass transfer[3]. This allows for flow rates 3x to 5x higher than HPLC without the debilitating backpressure penalties, resulting in sharper peaks, faster run times, and a greener chromatographic footprint[4][5].

The Legacy Alternative: Normal-Phase HPLC

While normal-phase HPLC is highly effective and remains a staple in many QC labs, it relies on hazardous solvents (e.g., hexane) and suffers from higher mobile phase viscosity. This leads to broader peaks and longer equilibration times, reducing overall laboratory throughput[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. A batch analysis is only considered valid if the system suitability criterion—a Resolution ( Rs​ ) of >1.5 between the achiral API and the closest eluting chiral impurity—is met.

Protocol A: Chiral SFC Workflow (Recommended)

Causality: The addition of Trifluoroacetic acid (TFA) as a modifier additive is non-negotiable. It suppresses the ionization of the benzoic acid moiety, preventing secondary interactions with the silica support that cause severe peak tailing.

  • Sample Preparation: Dissolve the batch sample in LC-MS grade Methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 μm PTFE syringe filter.

  • Column Selection: Immobilized Amylose-1 (250 x 4.6 mm, 5 μm ).

  • Mobile Phase: scCO2​ / Methanol containing 0.1% TFA (80:20 v/v).

  • Parameters:

    • Flow Rate: 3.0 mL/min

    • Backpressure (ABPR): 120 bar

    • Column Temperature: 35 °C

  • Detection: UV at 230 nm (optimal absorbance for the bromobenzoic acid chromophore).

  • Validation Check: Verify Rs​>1.5 . If Rs​<1.5 , decrease the Methanol modifier to 15% to increase steric inclusion time within the CSP cavities.

Protocol B: Normal-Phase Chiral HPLC Workflow
  • Sample Preparation: Dissolve the sample in Ethanol/Hexane (50:50) to 1.0 mg/mL.

  • Column Selection: Immobilized Amylose-1 (250 x 4.6 mm, 5 μm ).

  • Mobile Phase: n-Hexane / Isopropanol / TFA (85:15:0.1 v/v/v).

  • Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

  • Detection: UV at 230 nm.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the two methodologies for resolving 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid from its 3-yl and 2-yl chiral impurities.

Analytical ParameterSupercritical Fluid Chromatography (SFC)Normal-Phase Chiral HPLC
Primary Mobile Phase scCO2​
  • Methanol (80:20)
n-Hexane / Isopropanol (85:15)
Flow Rate 3.0 mL/min1.0 mL/min
Average Run Time < 8 minutes ~ 25 minutes
Resolution ( Rs​ ) > 2.0 (Baseline) ~ 1.6 (Acceptable)
Solvent Consumption Very Low (Green Chemistry)High (Hazardous Waste)
Limit of Detection (LOD) 0.05% area0.05% area
Equilibration Time < 5 minutes> 30 minutes

Visualizing the Analytical Logic

Chromatographic Decision Workflow

The following diagram maps the decision-making process for assessing batch purity.

Workflow A Batch Sample: 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid + Isomeric Impurities B Sample Preparation: Dissolve in MeOH (1 mg/mL) A->B C Select Chromatographic Mode B->C D Chiral SFC (scCO2 + MeOH Modifier) C->D High Throughput E Chiral HPLC (Hexane / IPA Mobile Phase) C->E Legacy Method F Polysaccharide CSP (e.g., Amylose Carbamate) D->F E->F G Resolution of Achiral API from Chiral 2-yl/3-yl Isomers F->G

Caption: Workflow for resolving the achiral API from chiral positional isomers.

Tripartite Separation Mechanism

This diagram illustrates the causality behind the separation. The CSP must provide three distinct interaction points to successfully resolve the positional isomers.

Mechanism CSP Chiral Stationary Phase (Amylose Carbamate) Interactions Hydrogen Bonding Pi-Pi Interactions Steric Inclusion CSP->Interactions provides Analytes Achiral 4-yl API Chiral 3-yl Isomers Chiral 2-yl Isomers Interactions:f0->Analytes:f0 Interactions:f1->Analytes:f1 Interactions:f2->Analytes:f2

Caption: Tripartite interaction mechanism on polysaccharide CSPs.

Conclusion

For the assessment of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid batches, Supercritical Fluid Chromatography (SFC) vastly outperforms traditional Normal-Phase HPLC. By leveraging the unique fluidic properties of scCO2​ alongside the chemoselective power of immobilized amylose stationary phases, laboratories can achieve baseline resolution of the achiral API from its chiral positional impurities in a fraction of the time, while simultaneously reducing hazardous solvent waste.

References

  • [3] Title: Chiral Chromatography in Pharmaceutical Analysis Source: Pharma Focus America URL:[Link]

  • [4] Title: SFC 2025 Europe Preview: The Role of SFC in Life Science Analysis Source: LCGC International (Chromatography Online) URL: [Link]

  • [5] Title: Pharmaceutical and forensic drug applications of chiral supercritical fluid chromatography Source: TrAC Trends in Analytical Chemistry (via ResearchGate) URL: [Link]

  • [1] Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: MDPI URL: [Link]

  • [2] Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: NIH / PMC URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid

Handling complex halogenated organic intermediates like 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid requires a rigorous, mechanistic approach to laboratory safety. As a substituted benzoic acid featuring both a reactive b...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex halogenated organic intermediates like 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid requires a rigorous, mechanistic approach to laboratory safety. As a substituted benzoic acid featuring both a reactive bromine atom and a bulky tetrahydropyranyl (oxan-4-yl) ether linkage, this compound presents specific toxicological and logistical challenges.

As a Senior Application Scientist, my goal is to provide you with more than just a list of rules. This guide delivers a self-validating, step-by-step operational framework designed for drug development professionals, ensuring that every safety choice is grounded in chemical causality.

Hazard Profile & Mechanistic Causality

To implement effective safety protocols, we must first understand the chemical causality behind the compound's hazards. Based on structurally analogous halogenated benzoic acids (), this compound is classified under GHS as a skin, eye, and respiratory tract irritant.

Table 1: Quantitative Hazard Data & Mechanistic Causality

GHS ClassificationHazard StatementMechanistic Causality
Skin Irritation (Cat 2) H315: Causes skin irritationThe acidic carboxylic proton lowers local pH upon dermal contact. The lipophilic oxan-4-yl group enhances partitioning into the stratum corneum, exacerbating irritation.
Eye Irritation (Cat 2) H319: Causes serious eye irritationDirect contact with the corneal epithelium causes rapid protein denaturation due to the compound's acidity and electrophilic character.
STOT-SE (Cat 3) H335: May cause respiratory irritationAs a fine crystalline solid, it is prone to static aerosolization. Inhalation of particulates causes localized acidification of respiratory mucosa.

Personal Protective Equipment (PPE) Matrix

PPE selection must be dictated by the physical state of the chemical and the solvent environment. Do not over-prescribe PPE; instead, target the specific exposure vectors.

Table 2: PPE Specifications and Operational Logic

PPE CategorySpecificationOperational Logic & Causality
Hand Protection Nitrile gloves (Min 0.11 mm thickness)Provides a sufficient barrier against the dry powder. Note: If dissolved in a carrier solvent (e.g., DMF, DCM), glove material must be upgraded based on the solvent's breakthrough time.
Eye Protection ANSI Z87.1 Chemical Splash GogglesSafety glasses leave peripheral gaps. Goggles create a sealed micro-environment, preventing airborne dust from contacting the tear film.
Body Protection Flame-resistant (FR) Lab CoatPrevents particulate accumulation on street clothing. FR material is required if subsequent reactions involve flammable solvents.
Respiratory N95/P100 Particulate RespiratorOnly required if handling outside of primary engineering controls (fume hood) or during a large spill response.

Operational Workflow: Weighing and Transfer

Every protocol must be a self-validating system. Do not rely on assumptions; verify engineering controls before initiating work.

Step-by-Step Methodology: Safe Transfer

  • Validate Engineering Controls: Check the chemical fume hood's digital monitor. Ensure the face velocity is actively reading between 80–120 linear feet per minute (fpm) , with 100 fpm being the optimal standard ()[1]. Validation: An audible/visual alarm should be inactive, confirming negative pressure.

  • Prepare the Workspace: Clear the hood of unnecessary clutter to prevent turbulent air eddies. Place a static-dissipative weighing mat on the balance.

  • Mitigate Static Aerosolization: Because the bulky ether group alters crystal lattice energy, the powder is highly susceptible to static charge. Use anti-static weigh boats or neutralize the area with an anti-static ionizer gun before opening the container to prevent particulate inhalation.

  • Transfer: Use a grounded stainless-steel spatula. Transfer the required mass slowly to minimize dust generation.

  • Seal and Decontaminate: Cap the primary container immediately. Wipe down the exterior of the weigh boat and the spatula with a disposable wipe dampened with isopropanol before removing them from the hood.

Spill Response & Decontamination

In the event of a localized spill inside the fume hood, immediate and methodical action prevents widespread laboratory contamination.

Step-by-Step Methodology: Spill Clean-Up

  • Isolate: Lower the fume hood sash to the minimum operational height to maximize capture velocity.

  • Dry Collection: Do not spray water directly onto the powder, as this can cause the hydrophobic powder to scatter. Use a HEPA-filtered vacuum dedicated to chemical spills, or gently cover the spill with slightly damp absorbent pads to suppress dust.

  • Chemical Decontamination: Once the bulk solid is removed, wipe the surface with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by an isopropanol wipe to dissolve any remaining organic residue.

  • Verification: Visually inspect the surface under bright light for any crystalline sheen. A matte, clean surface validates successful decontamination.

Waste Disposal Plan: Halogenated Segregation

The presence of the bromine atom dictates a strict disposal pathway.

Step-by-Step Methodology: Disposal

  • Segregation: All waste containing 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid must be strictly segregated into containers clearly labeled as "Halogenated Organic Waste" .

  • Causality for Segregation: Mixing halogenated waste with non-halogenated waste violates environmental guidelines and poses severe risks ()[2]. Halogenated compounds require specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans ()[3].

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a solid hazardous waste bin, explicitly marked for halogenated contamination.

Visualizing the Safety Workflow

The following logic diagram outlines the critical decision points for handling this compound safely.

G Start Initiate Handling Protocol PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Verify Fume Hood (100 ± 20 fpm) PPE->FumeHood Spill Spill Occurs During Transfer? FumeHood->Spill Clean Spill Response: HEPA Vac & Wipe Spill->Clean Yes Proceed Execute Experiment (Closed System) Spill->Proceed No Dispose Halogenated Waste Segregation & Disposal Clean->Dispose Proceed->Dispose

Caption: Operational logic and spill response workflow for halogenated benzoic acid derivatives.

References

  • University of Rochester Environmental Health & Safety. "Laboratory Safety: Chemical Hygiene Program - Exhaust Systems." Available at: [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Available at: [Link]

  • University of Windsor. "Hazardous Materials Disposal Guide." Available at:[Link]

Sources

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